Moexiprilat
Description
Moexiprilat is an Angiotensin Converting Enzyme Inhibitor. The mechanism of action of this compound is as an Angiotensin-converting Enzyme Inhibitor.
This compound is a non-sulfhydryl angiotensin converting enzyme (ACE) inhibitor with antihypertensive activity. This compound competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This prevents the actions of the potent vasoconstrictor angiotensin II and leads to vasodilatation. This agent also prevents angiotensin II-induced aldosterone secretion by the adrenal cortex, thereby promoting diuresis and natriuresis.
This compound is a small molecule drug with a maximum clinical trial phase of II.
RN given refers to (3S-(2(R*(R*)),3R*))-isomer; RN for cpd without isomeric designation not available 6/89; structure given in first source
See also: Moexipril (active moiety of); Moexipril Hydrochloride (active moiety of); this compound Hydrochloride (active moiety of).
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPAGYDKASJORH-YSSFQJQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6057611 | |
| Record name | Moexiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103775-14-0 | |
| Record name | Moexiprilat [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Moexiprilat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14210 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Moexiprilat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOEXIPRILAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Moexiprilat mechanism of action in inhibiting ACE
An In-depth Technical Guide on the Core Mechanism of Action of Moexiprilat in Inhibiting Angiotensin-Converting Enzyme (ACE)
Introduction
Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, primarily hypertension and heart failure.[1] Moexipril is a non-sulfhydryl, third-generation ACE inhibitor that functions as a prodrug.[2][3] Following oral administration, it is systematically hydrolyzed to its active diacid metabolite, this compound.[1] this compound is approximately 1,000 times more potent as an ACE inhibitor than its parent compound, moexipril.[4] This guide provides a detailed technical overview of the mechanism by which this compound inhibits ACE, focusing on its role within the Renin-Angiotensin-Aldosterone System (RAAS), its binding kinetics, and the experimental methodologies used for its characterization.
The Renin-Angiotensin-Aldosterone System (RAAS) and ACE
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. ACE, a zinc-dependent metalloprotease, is a central enzyme in this pathway. It catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Furthermore, ACE, which is identical to kininase II, is responsible for the degradation of bradykinin, a potent vasodilator.
This compound: Mechanism of ACE Inhibition
Moexipril hydrochloride is the orally administered prodrug, which is rapidly converted to its active metabolite, this compound. This conversion occurs through the hydrolysis of an ethyl ester group, a process that primarily takes place in the liver and other tissues containing carboxyesterases.
Core Inhibitory Action
This compound competitively inhibits ACE, thereby blocking the conversion of angiotensin I to angiotensin II. This inhibition leads to a cascade of beneficial hemodynamic effects. The reduction in angiotensin II levels results in vasodilation, a decrease in systemic vascular resistance, and consequently, a lowering of blood pressure.
Simultaneously, the inhibition of kininase II (ACE) activity leads to an increase in the circulating levels of bradykinin. Bradykinin promotes vasodilation by stimulating the production of nitric oxide and prostaglandin E2, further contributing to the antihypertensive effect.
Tissue-Level Inhibition
Moexipril is characterized by high lipophilicity, which is comparable to other ACE inhibitors like quinapril and ramipril. This property allows for efficient penetration of lipid membranes, enabling this compound to inhibit ACE not only in the plasma but also within various tissues, including the lung, heart, aorta, and kidney. This widespread tissue ACE inhibition may contribute to its cardioprotective effects beyond simple blood pressure reduction.
Quantitative Analysis of this compound-ACE Interaction
The potency and pharmacokinetic profile of this compound have been well-characterized. The data underscores its efficacy and prolonged duration of action.
Pharmacodynamic and Potency Data
The inhibitory capacity of this compound is quantified by its IC50 value, which represents the concentration required to inhibit 50% of ACE activity.
| Parameter | Value | Reference(s) |
| ACE Inhibition (IC50) | 2.1 nM | |
| Concentration for 50% ACE Inhibition | 1.3 ng/mL | |
| Relative Potency | ~1000x more potent than moexipril | |
| Sustained Plasma ACE Inhibition | 80-90% for 24 hours (with ≥15 mg dose) |
Pharmacokinetic Profile of this compound
The pharmacokinetic properties explain the clinical dosing and effects of moexipril. Bioavailability is notably reduced by food.
| Parameter | Value | Reference(s) |
| Bioavailability (as this compound) | ~13% (fasting state) | |
| Time to Peak Plasma Conc. (Tmax) | ~1.5 - 2.0 hours | |
| Elimination Half-life (t½) | Biphasic: 2-9 hours (initial), with a prolonged terminal phase of 29-30 hours | |
| Plasma Protein Binding | ~50% | |
| Metabolism | Hydrolysis of moexipril (prodrug) to this compound (active) | |
| Excretion | Primarily renal |
Experimental Protocol: In Vitro ACE Inhibition Assay
The determination of ACE inhibitory activity is a critical step in the characterization of compounds like this compound. A common and reliable method is the spectrophotometric assay using the substrate Hippuryl-Histidyl-Leucine (HHL).
Principle
ACE cleaves the dipeptide His-Leu from the synthetic substrate HHL, releasing hippuric acid (HA). The quantity of HA produced is directly proportional to ACE activity. By measuring the concentration of HA in the presence and absence of an inhibitor, the percentage of inhibition and the IC50 value can be determined. The hippuric acid is extracted and measured via its absorbance at 228 nm.
Detailed Methodology
-
Reagent Preparation :
-
ACE Solution : Prepare a solution of angiotensin-converting enzyme from rabbit lung in a borate buffer (pH 8.3).
-
Substrate Solution : Prepare a solution of HHL (e.g., 5-8 mM) in the same borate buffer.
-
Inhibitor Solutions : Prepare serial dilutions of the test compound (e.g., this compound) in the buffer to determine the IC50.
-
Stopping Reagent : 1M Hydrochloric Acid (HCl).
-
Extraction Solvent : Ethyl acetate.
-
-
Assay Procedure :
-
Pre-incubation : In a microcentrifuge tube, add the ACE solution and an equal volume of the inhibitor solution (or buffer for control). Pre-incubate the mixture at 37°C for 10 minutes.
-
Reaction Initiation : Add the HHL substrate solution to the mixture to start the enzymatic reaction.
-
Incubation : Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Reaction Termination : Stop the reaction by adding 1M HCl.
-
Extraction : Add ethyl acetate to the tube, vortex thoroughly to extract the hippuric acid into the organic phase.
-
Separation : Centrifuge to separate the aqueous and organic layers.
-
Measurement : Carefully transfer the ethyl acetate (upper) layer to a new tube. Evaporate the solvent to dryness. Reconstitute the dried hippuric acid in deionized water.
-
Quantification : Measure the absorbance of the reconstituted solution at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis :
-
Calculate the percentage of ACE inhibition for each inhibitor concentration using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.
-
Conclusion
This compound exerts its therapeutic effects through the potent and competitive inhibition of the angiotensin-converting enzyme. This dual action—reducing the formation of the vasoconstrictor angiotensin II and preventing the degradation of the vasodilator bradykinin—forms the basis of its clinical efficacy in treating hypertension. Its high lipophilicity allows for significant tissue-level ACE inhibition, potentially offering broader cardiovascular protection. The quantitative data confirm its high potency and prolonged duration of action, while established in vitro protocols allow for its precise pharmacological characterization. This comprehensive mechanism of action makes this compound an effective agent in the modulation of the Renin-Angiotensin-Aldosterone System.
References
A Technical Guide to the Bioactivation of Moexipril: The Synthesis of Moexiprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the metabolic synthesis of Moexiprilat, the active therapeutic agent, from its prodrug form, Moexipril. Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor prescribed for the treatment of hypertension.[1][2] Its clinical efficacy is dependent on its biotransformation into this compound, a significantly more potent inhibitor of the ACE.[3] This document details the metabolic pathway, presents key pharmacokinetic data, outlines the mechanism of action, and describes the experimental protocols used to study this critical bioactivation process.
The Metabolic Pathway: From Prodrug to Active Metabolite
The conversion of Moexipril to this compound is a metabolic process, not a synthetic one in the traditional sense. It occurs in vivo after oral administration of the prodrug. The core of this transformation is a hydrolysis reaction.
Chemical Transformation: The synthesis of this compound involves the hydrolysis of the ethyl ester group on the Moexipril molecule.[2][4] This reaction cleaves the ester bond, converting it into a carboxylic acid, resulting in the formation of the active dicarboxylic acid metabolite, this compound.
Enzymatic Activity and Location: This bioactivation is a rapid process mediated by carboxyesterases. The primary sites for this metabolic conversion are the liver and the gastrointestinal mucosa.
References
An In-depth Technical Guide to the Pharmacological Profile of Moexiprilat
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the pharmacological properties of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, moexipril. It details the mechanism of action, pharmacodynamic and pharmacokinetic profiles, and relevant experimental methodologies for its assessment.
Executive Summary
Moexipril is a non-sulfhydryl prodrug that is rapidly and extensively hydrolyzed in the liver to its active diacid metabolite, this compound.[1][2] this compound is a potent, long-acting inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).[1][3] By inhibiting ACE, this compound prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[4] It is approximately 1000 times more potent than its parent compound, moexipril, in this regard. The pharmacological effects of moexipril are almost entirely attributable to this compound. This guide consolidates key quantitative data, outlines experimental protocols, and provides visual diagrams to elucidate the core characteristics of this compound for a technical audience.
Mechanism of Action
This compound exerts its therapeutic effect by competitively inhibiting the angiotensin-converting enzyme. ACE is a peptidyl dipeptidase that plays a crucial role in blood pressure regulation.
2.1 Inhibition of the Renin-Angiotensin-Aldosterone System (RAAS)
The primary mechanism of this compound is the disruption of the RAAS pathway. ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the active octapeptide angiotensin II. Angiotensin II is a powerful vasoconstrictor that also stimulates the adrenal cortex to secrete aldosterone, which in turn promotes sodium and water retention. By inhibiting ACE, this compound leads to:
-
Decreased Angiotensin II Levels: This results in reduced peripheral vasoconstriction, leading to vasodilation and a decrease in blood pressure.
-
Decreased Aldosterone Secretion: The reduction in aldosterone promotes diuresis and natriuresis (excretion of sodium in urine) and can lead to a small increase in serum potassium concentration.
-
Increased Plasma Renin Activity: The reduction in angiotensin II removes the negative feedback loop on renin secretion, leading to higher plasma renin activity.
2.2 Effects on Bradykinin
ACE is also identical to kininase II, an enzyme responsible for the degradation of bradykinin, a potent endothelium-dependent vasodilator. Inhibition of this enzyme by this compound leads to increased levels of bradykinin. Elevated bradykinin levels are thought to contribute to the therapeutic effects of ACE inhibitors by promoting vasodilation through the stimulation of prostaglandin E2 and nitric oxide production.
Pharmacodynamic Profile
The pharmacodynamic effects of this compound are characterized by potent and sustained inhibition of plasma ACE activity.
Single or multiple doses of 15 mg or more of moexipril result in a sustained inhibition of plasma ACE activity of 80-90%, which begins within 2 hours and lasts for 24 hours. The antihypertensive effects are detectable approximately 1 hour after dosing, with a peak effect observed between 3 and 6 hours. A this compound plasma concentration of 1.3 ng/mL is sufficient to produce a 50% inhibition of ACE. In spontaneously hypertensive rats, a 10 mg/kg/day oral dose of moexipril inhibited plasma ACE activity by 98% one hour after dosing and by 56% at 24 hours.
| Parameter | Value | Reference |
| ACE Inhibition (≥15 mg dose) | 80-90% for 24 hours | |
| Onset of Action | ~1-2 hours | |
| Peak Antihypertensive Effect | 3 to 6 hours post-dose | |
| Duration of Action | 24 hours | |
| Potency vs. Moexipril | ~1000 times greater | |
| EC50 for ACE Inhibition | 1.3 ng/mL |
Pharmacokinetic Profile
Moexipril is rapidly but incompletely absorbed and is metabolized to this compound. The bioavailability of this compound is approximately 13% and is significantly reduced by food. Ingestion of a low-fat or high-fat breakfast can reduce the Cmax of this compound by about 70-80% and the AUC by 40-50%, respectively. Therefore, moexipril should be taken in a fasting state. This compound exhibits a complex, multi-exponential elimination pattern, with a prolonged terminal phase that is believed to reflect its slow dissociation from tissue-bound ACE.
| Parameter | Moexipril | This compound | Reference |
| Bioavailability | - | ~13% | |
| Time to Peak (Tmax) | - | ~1.5 hours | |
| Elimination Half-life (t½) | ~1 hour | 2 to 9.8 hours (biphasic) | |
| Plasma Protein Binding | ~90% | ~50% | |
| Volume of Distribution (Vd) | - | ~183 L | |
| Clearance (CL) | 441 mL/min | 232 mL/min | |
| Excretion | - | Feces (~52%), Urine (~7%) |
Experimental Protocols
In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay
The assessment of ACE inhibitory activity is fundamental to characterizing compounds like this compound. A widely used method is the spectrophotometric assay based on the protocol developed by Cushman and Cheung, which measures the product formed from a synthetic ACE substrate.
Objective: To determine the in vitro potency (e.g., IC50) of an inhibitor against angiotensin-converting enzyme.
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
ACE Substrate: Hippuryl-L-histidyl-L-leucine (HHL)
-
Test Inhibitor (e.g., this compound)
-
Borate buffer or similar (e.g., Phosphate buffer, pH 8.3)
-
1M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
UV-Visible Spectrophotometer
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of ACE in buffer.
-
Prepare a solution of the HHL substrate (e.g., 5-8 mM) in buffer.
-
Prepare serial dilutions of the test inhibitor (this compound) and a positive control (e.g., captopril) at various concentrations.
-
-
Enzymatic Reaction:
-
In a series of test tubes, pre-incubate a small volume of the test inhibitor solution (or buffer for control) with the ACE solution (e.g., 0.04 U/mL) for 10 minutes at 37°C.
-
Initiate the reaction by adding the HHL substrate solution to the mixture.
-
Incubate the reaction mixture for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Reaction Termination and Extraction:
-
Stop the enzymatic reaction by adding 1M HCl. This lowers the pH and denatures the enzyme.
-
The product of the reaction, hippuric acid (HA), is extracted from the aqueous mixture by adding ethyl acetate and vortexing.
-
Centrifuge the tubes to separate the organic and aqueous layers.
-
-
Quantification:
-
Carefully transfer a known volume of the upper ethyl acetate layer, which contains the extracted hippuric acid, to a new tube.
-
Evaporate the ethyl acetate to dryness using a vacuum oven or nitrogen stream.
-
Re-dissolve the dried hippuric acid residue in distilled water or buffer.
-
Measure the absorbance of the hippuric acid solution using a UV-Visible spectrophotometer at a wavelength of 228 nm.
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of ACE activity, typically through non-linear regression analysis.
-
Safety Profile and Drug Interactions
This compound, via its prodrug moexipril, is generally well-tolerated. Common side effects include dizziness, cough, fatigue, and flushing.
6.1 Key Warnings
-
Fetal Toxicity: Drugs that act on the renin-angiotensin system can cause injury and death to the developing fetus. Moexipril should be discontinued as soon as pregnancy is detected.
-
Angioedema: A rare but potentially fatal side effect is angioedema, involving swelling of the face, extremities, lips, tongue, glottis, and/or larynx.
6.2 Major Drug Interactions
-
Diuretics: Concomitant use may lead to excessive hypotension.
-
Potassium-Sparing Diuretics and Potassium Supplements: The risk of hyperkalemia is increased due to this compound's effect on reducing aldosterone secretion.
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): May attenuate the antihypertensive effect of ACE inhibitors and increase the risk of renal function deterioration.
-
Lithium: ACE inhibitors can increase serum lithium levels, raising the risk of lithium toxicity.
-
Dual RAAS Blockade: Co-administration with aliskiren in patients with diabetes is contraindicated due to increased risk of renal impairment, hyperkalemia, and hypotension.
Conclusion
This compound is a highly potent and long-acting ACE inhibitor that forms the basis of the antihypertensive efficacy of its prodrug, moexipril. Its primary mechanism involves the comprehensive inhibition of the renin-angiotensin-aldosterone system, leading to reduced angiotensin II-mediated vasoconstriction and aldosterone secretion. The pharmacokinetic profile is characterized by rapid conversion from moexipril, a significant food effect on bioavailability, and a prolonged terminal elimination half-life indicative of tight binding to its target enzyme. A thorough understanding of its pharmacological profile, including its pharmacodynamics, pharmacokinetics, and potential for drug interactions, is critical for its effective application in research and clinical development.
References
Initial discovery and development of Moexiprilat as a therapeutic agent
An In-Depth Technical Guide to the Initial Discovery and Development of Moexiprilat as a Therapeutic Agent
Audience: Researchers, scientists, and drug development professionals.
Abstract
Moexipril is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1] It is a prodrug that is metabolically converted to its active form, this compound, which exerts the therapeutic effect.[2][3] This technical guide provides a comprehensive overview of the initial discovery, mechanism of action, chemical synthesis, and the preclinical and clinical development of this compound. Detailed experimental protocols and quantitative data are presented to offer a thorough understanding of its journey from a chemical entity to a therapeutic agent.
Discovery and Development Timeline
Moexipril was patented in 1980 and received approval for medical use in 1995.[2] It was developed by Schwarz Pharma and marketed under the trade name Univasc for the treatment of hypertension and congestive heart failure.[2] The development of moexipril was part of a broader effort to create ACE inhibitors with improved pharmacokinetic profiles and tissue penetration.
Chemical Synthesis of Moexipril
The synthesis of moexipril involves a multi-step process. A key step is the alkylation of the tert-butyl ester of L-alanine with ethyl 2-bromo-4-phenylbutanoate. This is followed by the cleavage of the tert-butyl group and subsequent coupling with a tetrahydroisoquinoline derivative to form the final moexipril molecule.
Caption: Chemical synthesis pathway of Moexipril.
Mechanism of Action
Moexipril exerts its therapeutic effects via its active metabolite, this compound. This compound is a potent inhibitor of the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin-aldosterone system (RAAS).
ACE is responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the secretion of aldosterone from the adrenal cortex, which leads to sodium and water retention. Furthermore, ACE is identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator.
By inhibiting ACE, this compound leads to:
-
Decreased levels of Angiotensin II: This results in vasodilation and a reduction in blood pressure.
-
Decreased Aldosterone Secretion: This promotes natriuresis and diuresis, further contributing to blood pressure reduction.
-
Increased levels of Bradykinin: The inhibition of bradykinin degradation potentiates its vasodilatory effects.
This compound is approximately 1000 times more potent than its parent drug, moexipril, in inhibiting ACE.
Caption: this compound's inhibition of ACE within the RAAS pathway.
Pharmacokinetics
Moexipril is administered orally as a prodrug and is rapidly but incompletely absorbed. It undergoes de-esterification, primarily in the liver, to form the active metabolite this compound. The bioavailability of this compound is significantly affected by food intake.
| Parameter | Moexipril | This compound | Reference |
| Bioavailability | - | ~13% (fasting state) | |
| Effect of Food | - | Cmax and AUC reduced by 70-80% and 40-50% respectively | |
| Time to Peak Plasma Conc. (Tmax) | - | ~1.5 hours | |
| Protein Binding | - | ~50% | |
| Elimination Half-life (t½) | ~1 hour | 2-9 hours (biphasic) | |
| Metabolism | Converted to this compound and diketopiperazine derivatives | Converted to diketopiperazine derivatives and other metabolites | |
| Excretion | Feces and Urine | Primarily renal elimination |
Pharmacodynamics
In vitro studies have demonstrated the high potency of this compound as an ACE inhibitor. In vivo studies in animal models and clinical trials in humans have confirmed its efficacy in lowering blood pressure.
| Parameter | Value | Condition | Reference |
| IC50 (this compound) | 2.1 nM | In vitro ACE inhibition | |
| ACE Inhibition (in humans) | 80-90% | Single 15 mg dose, sustained for 24 hours | |
| Onset of Action | ~1 hour | Antihypertensive effect | |
| Peak Effect | 3-6 hours | Antihypertensive effect | |
| Duration of Action | 24 hours | ACE inhibition |
In spontaneously hypertensive rats, oral administration of moexipril (10 mg/kg/day) resulted in a 98% inhibition of plasma ACE activity after 1 hour. After 24 hours, plasma ACE activity was still inhibited by 56%. Comparative studies with enalapril at the same dose showed comparable reductions in blood pressure.
Experimental Protocols
In Vitro ACE Inhibition Assay
This protocol describes a common spectrophotometric method to determine the ACE inhibitory activity of a compound like this compound.
Caption: Workflow for a typical in vitro ACE inhibition assay.
Methodology:
-
Reagent Preparation:
-
ACE Solution: Angiotensin-Converting Enzyme from rabbit lung is dissolved in a suitable buffer (e.g., borate buffer) to a concentration of 0.04 U/mL.
-
Substrate Solution: Hippuryl-Histidyl-Leucine (HHL) is dissolved in borate buffer to a concentration of 5 mM.
-
Inhibitor Solutions: this compound is serially diluted in buffer to create a range of concentrations for IC50 determination.
-
-
Assay Procedure:
-
In a microcentrifuge tube, 30 µL of the ACE solution is pre-incubated with 20 µL of either the inhibitor solution or buffer (for control) for 10 minutes at 37°C.
-
The enzymatic reaction is initiated by adding 50 µL of the HHL substrate solution. The mixture is then incubated for 60 minutes at 37°C.
-
The reaction is terminated by adding 62.5 µL of 1 M HCl.
-
-
Quantification of Hippuric Acid:
-
The hippuric acid formed is extracted by adding 375 µL of ethyl acetate and vortexing.
-
The mixture is centrifuged, and the ethyl acetate layer (supernatant) is transferred to a new tube.
-
The ethyl acetate is evaporated to dryness using a vacuum oven or nitrogen stream.
-
The dried hippuric acid is reconstituted in a known volume of deionized water (e.g., 1 mL).
-
The absorbance is measured at 228 nm using a UV-Vis spectrophotometer.
-
-
Data Analysis:
-
The percentage of ACE inhibition is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value (the concentration of inhibitor required to inhibit 50% of ACE activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Antihypertensive Activity in Spontaneously Hypertensive Rats (SHR)
This protocol outlines a typical experimental design to evaluate the antihypertensive effects of an ACE inhibitor in an animal model of hypertension.
Methodology:
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR) are commonly used as they develop hypertension without any external intervention.
-
Acclimatization and Baseline Measurement:
-
Animals are acclimatized to the laboratory conditions for at least one week.
-
During this period, they are trained for blood pressure measurement using the tail-cuff method to minimize stress-induced variations.
-
Baseline systolic blood pressure and heart rate are recorded for several days before the start of the treatment.
-
-
Drug Administration:
-
Animals are randomly assigned to different treatment groups: Vehicle control (e.g., water or saline) and Moexipril-treated groups (e.g., 0.1, 1, 10, 30 mg/kg/day).
-
The drug is administered orally via gavage once daily for a specified period (e.g., 4 weeks).
-
-
Blood Pressure Monitoring:
-
Systolic blood pressure and heart rate are measured at various time points post-dosing (e.g., 1, 4, 8, and 24 hours) to determine the time course of the antihypertensive effect.
-
Measurements are also taken regularly throughout the duration of the study (e.g., weekly) to assess the long-term efficacy.
-
-
Biochemical Analysis:
-
At the end of the study, blood samples are collected to measure plasma ACE activity and the concentrations of angiotensin I and angiotensin II.
-
Tissues such as the aorta, heart, lung, and kidney may be harvested to measure tissue-specific ACE inhibition.
-
-
Data Analysis:
-
Changes in blood pressure from baseline are calculated for each group.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the blood pressure and biochemical parameters between the control and treated groups.
-
Conclusion
The development of this compound as a therapeutic agent represents a successful application of the prodrug concept to create a long-acting and effective ACE inhibitor. Its initial discovery was driven by the need for antihypertensive agents with favorable pharmacological profiles. Through a series of in vitro and in vivo studies, its mechanism of action was elucidated, and its efficacy was established. The data from preclinical and clinical development demonstrated that this compound is a potent inhibitor of the renin-angiotensin-aldosterone system, leading to effective blood pressure control. This technical guide has provided a detailed overview of the foundational science behind this compound, from its chemical synthesis to its biological activity, offering valuable insights for professionals in the field of drug discovery and development.
References
An In-depth Technical Guide to Moexiprilat's Interaction with the Renin-Angiotensin-Aldosterone System
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an orally administered, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] It is a prodrug that undergoes rapid de-esterification in the body to form its pharmacologically active metabolite, moexiprilat.[1][3][4] The primary therapeutic effect of this compound is derived from its potent and sustained inhibition of the angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS). This guide provides a detailed technical overview of the molecular interactions, quantitative effects, and experimental evaluation of this compound's engagement with the RAAS.
The Renin-Angiotensin-Aldosterone System (RAAS)
The RAAS is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The pathway is initiated by the release of renin from the juxtaglomerular cells of the kidney in response to stimuli such as renal artery hypotension or decreased sodium delivery. Renin cleaves the liver-derived prohormone angiotensinogen to form the inactive decapeptide, angiotensin I. Angiotensin-converting enzyme, found predominantly on the surface of pulmonary and renal endothelial cells, then converts angiotensin I into the potent octapeptide, angiotensin II.
Angiotensin II exerts several powerful physiological effects:
-
Vasoconstriction: It directly constricts resistance vessels, leading to an increase in systemic vascular resistance and arterial pressure.
-
Aldosterone Secretion: It stimulates the adrenal cortex to release aldosterone, which promotes sodium and water reabsorption in the kidneys.
-
Sympathetic Facilitation: It enhances the release and inhibits the re-uptake of norepinephrine, augmenting sympathetic nervous system activity.
-
Negative Feedback: It provides negative feedback on renin secretion from the kidneys.
The culmination of these actions is an increase in blood volume and systemic vascular resistance, thereby elevating blood pressure.
This compound's Mechanism of Action
This compound competitively inhibits the angiotensin-converting enzyme, demonstrating approximately 1000 times more potency than its parent prodrug, moexipril. By blocking ACE, this compound prevents the conversion of angiotensin I to angiotensin II. This targeted inhibition leads to a cascade of downstream effects that collectively contribute to the reduction of blood pressure:
-
Decreased Angiotensin II: The primary consequence is a significant reduction in circulating and tissue levels of angiotensin II. This mitigates angiotensin II-mediated vasoconstriction and reduces systemic vascular resistance.
-
Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the normal negative feedback loop on renin secretion. This results in a compensatory increase in plasma renin activity and a subsequent rise in angiotensin I concentrations.
-
Decreased Aldosterone Secretion: With reduced angiotensin II stimulation of the adrenal cortex, aldosterone secretion diminishes. This leads to decreased sodium and water retention (natriuresis and diuresis), contributing to a reduction in blood volume and pressure.
-
Bradykinin Potentiation: ACE is also identical to kininase II, an enzyme responsible for degrading bradykinin, a potent vasodilator. Inhibition of this enzyme by this compound leads to increased bradykinin levels, which may further contribute to vasodilation and the overall antihypertensive effect, although this role is still being fully elucidated.
Quantitative Data Presentation
The efficacy of this compound is defined by its pharmacokinetic profile and its quantifiable impact on RAAS components.
Pharmacokinetics of Moexipril and this compound
Moexipril is rapidly but incompletely absorbed and converted to this compound. Food intake, particularly high-fat meals, can significantly reduce the Cmax and AUC of this compound.
| Parameter | Moexipril | This compound | Reference |
| Bioavailability | ~22% | ~13% (vs. IV moexipril) | |
| Tmax (Peak Plasma) | ~1.3 hours | ~1.5 hours | |
| Elimination Half-life (t½) | ~1.3 hours | 2 to 9.8 hours (complex) | |
| Plasma Protein Binding | Not specified | ~50% |
Pharmacodynamic Effects on RAAS
This compound's interaction with the RAAS results in measurable changes in enzyme activity and hormone levels.
| Parameter | Value / Effect | Condition | Reference |
| ACE Inhibition (IC50) | 2.1 nM | In vitro | |
| ACE Inhibition (EC50) | 1.3 ng/mL | In vivo, plasma | |
| Plasma ACE Inhibition | 80-90% (sustained) | Following ≥15 mg dose | |
| Plasma Angiotensin II | Decreased to undetectable levels | 1h post 10 mg/kg dose (rats) | |
| Plasma Renin Activity | Increased | General effect of ACE inhibition | |
| Aldosterone Secretion | Decreased | General effect of ACE inhibition | |
| Serum Potassium | Small increase (~0.25 mEq/L) | Monotherapy |
Experimental Protocols
The characterization of this compound's effects on the RAAS relies on specific and validated experimental assays.
Protocol: Angiotensin-Converting Enzyme (ACE) Inhibition Assay
This assay quantifies the inhibitory potential of a compound against the ACE enzyme. A common method involves a synthetic substrate that is hydrolyzed by ACE to produce a detectable product.
-
Principle: The assay measures the amount of product generated by ACE from a specific substrate, such as hippuryl-histidyl-leucine (HHL) or a synthetic colorimetric/fluorometric substrate. The reduction in product formation in the presence of an inhibitor (e.g., this compound) relative to a control is used to determine the percent inhibition and calculate the IC50 value.
-
Methodology (Colorimetric Example):
-
Reagent Preparation: Prepare solutions of ACE enzyme, a synthetic substrate (e.g., 3-Hydroxybutyryl-Gly-Gly-Gly), and the test inhibitor (this compound) at various concentrations in an appropriate assay buffer.
-
Reaction Incubation: In a microplate, combine the ACE enzyme solution with either the test inhibitor or a vehicle control. Incubate for a short period (e.g., 5-15 minutes) at 37°C to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Signal Development: Allow the reaction to proceed for a defined time (e.g., 30-60 minutes) at 37°C. For colorimetric assays, a subsequent enzymatic reaction may be required to produce a colored product from the initial reaction's output.
-
Measurement: Stop the reaction (e.g., by adding a strong acid). Measure the absorbance of the resulting solution using a microplate reader at the appropriate wavelength (e.g., 345 nm or 382 nm).
-
Calculation: Calculate the percentage of ACE inhibition for each inhibitor concentration and determine the IC50 value through non-linear regression analysis.
-
Protocol: Measurement of Plasma Renin Activity (PRA)
PRA is not a direct measure of renin concentration but rather its enzymatic activity on its endogenous substrate.
-
Principle: The assay quantifies the rate of angiotensin I (Ang I) generation from endogenous angiotensinogen in a plasma sample under controlled conditions of pH and temperature. The generated Ang I is then measured, typically by immunoassay or mass spectrometry.
-
Methodology:
-
Sample Collection: Collect venous blood into a pre-chilled EDTA tube and immediately centrifuge at a low temperature to separate the plasma. Proper handling is critical to prevent cryoactivation of prorenin.
-
Angiotensin I Generation: Incubate the plasma sample at 37°C for a specified period (e.g., 1-3 hours). This allows the endogenous renin to cleave angiotensinogen, generating Ang I. Angiotensinase inhibitors are included to prevent the degradation of the newly formed Ang I.
-
Quantification of Angiotensin I: After incubation, the concentration of generated Ang I is measured. Modern methods predominantly use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high specificity and accuracy. Radioimmunoassay (RIA) is a traditional alternative.
-
Calculation: PRA is expressed as the mass of Ang I generated per volume of plasma per unit of time (e.g., ng/mL/h).
-
Protocol: Quantification of Angiotensin II and Aldosterone
Accurate measurement of these key hormones is essential for evaluating the downstream effects of ACE inhibition.
-
Principle: LC-MS/MS is the gold standard for the simultaneous and accurate quantification of Angiotensin II and aldosterone in plasma due to its high sensitivity and specificity.
-
Methodology:
-
Sample Preparation: Plasma samples undergo solid-phase extraction (SPE) to isolate the analytes of interest (Ang II, aldosterone) and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, typically using a reversed-phase column, to separate the different components based on their physicochemical properties.
-
Mass Spectrometric Detection: The separated components are ionized and detected by a triple quadrupole mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each analyte (Multiple Reaction Monitoring - MRM), ensuring highly specific quantification.
-
Data Analysis: The concentration of each analyte is determined by comparing its signal intensity to that of a known concentration of a stable isotope-labeled internal standard.
-
Conclusion
This compound exerts its antihypertensive effects through potent and specific inhibition of the angiotensin-converting enzyme. This intervention fundamentally disrupts the renin-angiotensin-aldosterone system, leading to a reduction in the vasoconstrictor angiotensin II and the sodium-retaining hormone aldosterone. The consequent increase in plasma renin activity is a predictable physiological response to the interruption of the negative feedback loop. The quantitative data from pharmacokinetic and pharmacodynamic studies, validated through robust experimental protocols, confirm this compound's sustained engagement with its molecular target. This comprehensive impact on the RAAS cascade establishes this compound as an effective agent for the management of hypertension.
References
The Double-Edged Sword of Lipophilicity: A Technical Guide to Moexiprilat's Tissue Penetration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of lipophilicity in the tissue membrane penetration of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril. Understanding this relationship is paramount for optimizing drug design and delivery in the ongoing effort to enhance therapeutic efficacy. We will delve into the quantitative measures of lipophilicity, the experimental methodologies used to assess membrane permeability, and the physiological implications for targeting tissue-bound ACE.
Lipophilicity: The Gateway to Tissue Distribution
Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For ACE inhibitors, the ability to penetrate tissue membranes and inhibit local renin-angiotensin systems is believed to be a crucial factor in their overall therapeutic effect. Moexipril, the prodrug, is designed to be highly lipophilic to facilitate its absorption and distribution into tissues.[1] Once in the body, it is hydrolyzed to its active form, this compound, which is less lipophilic.
The lipophilicity of a compound is quantitatively expressed by its partition coefficient (logP) or distribution coefficient (logD). The logP value represents the ratio of the concentration of a neutral compound in a lipid phase (typically octanol) to its concentration in an aqueous phase at equilibrium. For ionizable compounds like this compound, the logD value, which accounts for both the ionized and unionized forms at a specific pH, is a more physiologically relevant measure.
Table 1: Physicochemical Properties of Moexipril and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted XLogP3-AA |
| Moexipril | C27H34N2O7 | 498.6 | 2.7 | Not Available |
| This compound | C25H30N2O7 | 470.5 | 0.89 (hydrochloride) | 0.5 |
Data sourced from PubChem and DrugBank databases.[1][2][3]
The higher logP of moexipril facilitates its passage across the lipid bilayers of cell membranes. Following its conversion to the more hydrophilic this compound, the active drug can then exert its inhibitory effect on ACE both in the plasma and within various tissues.
Experimental Assessment of Membrane Permeability
To experimentally quantify the ability of a compound like this compound to penetrate tissue membranes, in vitro models are indispensable tools in drug development. The Caco-2 cell permeability assay is a widely accepted and robust method for predicting in vivo intestinal absorption and the potential for a drug to cross other biological barriers.
The Caco-2 Permeability Assay
Caco-2 cells, a human colon adenocarcinoma cell line, differentiate in culture to form a monolayer of polarized epithelial cells with tight junctions and a brush border, mimicking the intestinal barrier. This model allows for the determination of the apparent permeability coefficient (Papp), a measure of the rate of passage of a compound across the cell monolayer.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow of the Caco-2 cell permeability assay.
Detailed Protocol for Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation into a polarized monolayer. The culture medium is changed every 2-3 days.
-
Monolayer Integrity: The integrity of the cell monolayer is crucial for reliable results and is assessed by measuring the transepithelial electrical resistance (TEER). Only monolayers with TEER values above a predetermined threshold are used.
-
Transport Experiment:
-
For apical-to-basolateral (A-B) permeability, the test compound (this compound) is added to the apical (upper) chamber, and the appearance of the compound in the basolateral (lower) chamber is monitored over time.
-
For basolateral-to-apical (B-A) permeability, the compound is added to the basolateral chamber, and its appearance in the apical chamber is measured. This bidirectional assessment helps to identify the involvement of active efflux transporters.
-
-
Sample Analysis: Samples are collected from the receiver chamber at specific time points and the concentration of the test compound is quantified using a sensitive analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of drug appearance in the receiver chamber.
-
A is the surface area of the membrane.
-
C0 is the initial concentration of the drug in the donor chamber.
-
The efflux ratio (ER) is calculated as the ratio of Papp in the B-A direction to the Papp in the A-B direction. An ER greater than 2 suggests the involvement of active efflux.
The Renin-Angiotensin-Aldosterone System (RAAS) and Tissue ACE Inhibition
The primary mechanism of action of this compound is the inhibition of ACE, a key enzyme in the Renin-Angiotensin-Aldosterone System (RAAS). The RAAS plays a critical role in regulating blood pressure and fluid balance. While circulating ACE in the plasma is a major target, ACE is also present in various tissues, including the heart, blood vessels, and kidneys. The ability of an ACE inhibitor to penetrate these tissues and inhibit local ACE is thought to contribute significantly to its therapeutic benefits beyond simply lowering blood pressure.
The higher lipophilicity of the prodrug moexipril allows it to readily penetrate these tissues.[1] Following its local conversion to this compound, it can effectively inhibit tissue-bound ACE.
Signaling Pathway of the Renin-Angiotensin-Aldosterone System (RAAS)
Caption: The Renin-Angiotensin-Aldosterone System and the site of action of this compound.
Experimental Determination of Lipophilicity
The shake-flask method is the gold-standard for experimentally determining the logP or logD of a compound. It involves partitioning the compound between two immiscible liquids, typically n-octanol and a buffered aqueous solution.
Experimental Workflow for Shake-Flask LogD Determination
Caption: Workflow for the shake-flask method to determine LogD.
Detailed Protocol for Shake-Flask LogD Determination:
-
Preparation of Phases: Equal volumes of n-octanol and a buffered aqueous solution (e.g., phosphate-buffered saline at pH 7.4) are mixed and shaken overnight to ensure mutual saturation. The two phases are then separated.
-
Partitioning: A known amount of the test compound (this compound) is dissolved in one of the phases (usually the one in which it is more soluble). The two phases are then combined in a flask at a specific volume ratio.
-
Equilibration: The flask is shaken vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases and reach equilibrium.
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
Conclusion
The lipophilicity of this compound and its prodrug moexipril is a critical factor influencing its ability to penetrate tissue membranes and exert its therapeutic effect at the site of action. The higher lipophilicity of moexipril facilitates its entry into tissues, where it is converted to the active, less lipophilic this compound. This localized inhibition of the renin-angiotensin-aldosterone system is a key aspect of its antihypertensive and cardioprotective effects. The experimental protocols detailed in this guide, namely the Caco-2 permeability assay and the shake-flask method, are essential tools for drug development professionals to quantitatively assess these crucial physicochemical properties and predict the in vivo performance of drug candidates. A thorough understanding and application of these principles and methodologies are vital for the rational design of more effective and tissue-specific ACE inhibitors.
References
An In-Depth Technical Guide to the Cardioprotective Effects of Moexiprilat in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical evidence supporting the cardioprotective effects of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. This document details the experimental protocols used to investigate its efficacy, presents quantitative data from key studies, and visualizes the underlying signaling pathways.
Reduction of Myocardial Infarct Size
This compound has demonstrated a significant capacity to reduce the extent of myocardial damage following ischemia-reperfusion (I/R) injury in preclinical rat models. This protective effect is primarily attributed to its ability to inhibit ACE, leading to a decrease in angiotensin II levels and an increase in bradykinin levels.
Quantitative Data: Infarct Size Reduction
For illustrative purposes, the table below presents typical infarct size reduction data observed with other ACE inhibitors in similar preclinical models.
| Treatment Group | N | Area at Risk (% of Left Ventricle) | Infarct Size (% of Area at Risk) |
| Control (Vehicle) | 10 | 45 ± 3 | 55 ± 4 |
| ACE Inhibitor | 10 | 47 ± 2 | 30 ± 3 |
| p < 0.05 vs. Control |
Experimental Protocol: Rat Model of Myocardial Ischemia-Reperfusion
The following is a detailed protocol for a typical rat model of myocardial I/R injury used to assess the cardioprotective effects of compounds like this compound.
1.2.1. Animal Preparation:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are anesthetized with an intraperitoneal (I.P.) injection of a ketamine/xylazine cocktail.
-
The rats are then intubated and mechanically ventilated.
1.2.2. Surgical Procedure:
-
A left thoracotomy is performed to expose the heart.
-
The pericardium is opened, and the left anterior descending (LAD) coronary artery is identified.
-
A 6-0 silk suture is passed under the LAD.
-
To induce ischemia, the suture is tightened to occlude the LAD. Successful occlusion is confirmed by the appearance of a pale, ischemic area in the myocardium.
-
The ischemia is maintained for a period of 30-45 minutes.
1.2.3. Reperfusion and Drug Administration:
-
After the ischemic period, the ligature is released to allow for reperfusion of the coronary artery.
-
This compound (or vehicle control) is administered, typically via I.P. injection, 30 minutes prior to the induction of ischemia at a dose of 0.3 mg/kg.[2][3][4]
-
Reperfusion is allowed to continue for 2 to 24 hours.
1.2.4. Infarct Size Measurement:
-
At the end of the reperfusion period, the LAD is re-occluded, and Evans blue dye is injected intravenously to delineate the area at risk (AAR).
-
The heart is then excised, frozen, and sliced into transverse sections.
-
The slices are incubated in a 1% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue remains pale.
-
The sections are then digitally imaged, and the infarct size (pale area) and AAR (area not stained by Evans blue) are quantified using planimetry software.
-
Infarct size is expressed as a percentage of the AAR.
Experimental Workflow
Attenuation of Left Ventricular Hypertrophy
Chronic pressure overload leads to left ventricular hypertrophy (LVH), a maladaptive remodeling process that is a significant risk factor for heart failure. ACE inhibitors like this compound have been shown to regress LVH, an effect that extends beyond simple blood pressure reduction.
Quantitative Data: Reduction in Left Ventricular Mass
| Parameter | Baseline | After Moexipril Treatment |
| Left Ventricular Mass Index (g/m²) | 149 ± 51 | 137 ± 47 |
| Left Atrial Size (mm) | 39.81 | 39.04** |
| E/A Ratio | 0.91 | 0.94*** |
| p < 0.0001, **p = 0.002, ***p < 0.0005 |
Experimental Protocol: Transverse Aortic Constriction (TAC) Model in Rats
The TAC model is a widely used surgical procedure to induce pressure overload and subsequent LVH in rodents.
2.2.1. Animal Preparation and Anesthesia:
-
As described in section 1.2.1.
2.2.2. Surgical Procedure:
-
A thoracotomy is performed to expose the aortic arch.
-
A suture is passed around the transverse aorta between the brachiocephalic and left common carotid arteries.
-
A blunted needle of a specific diameter (e.g., 22-gauge) is placed alongside the aorta, and the suture is tied snugly around both the aorta and the needle.
-
The needle is then quickly removed, creating a defined constriction of the aorta.
-
The chest is closed in layers.
2.2.3. Drug Administration and Monitoring:
-
Moexipril treatment is typically initiated a few days after the TAC surgery and continued for several weeks.
-
Echocardiography is performed at baseline and at specified time points throughout the study to monitor cardiac function and morphology.
2.2.4. Echocardiographic Assessment:
-
Standard M-mode and 2D echocardiography are used to measure left ventricular internal dimensions in diastole and systole, as well as wall thickness.
-
These measurements are used to calculate parameters such as left ventricular mass, ejection fraction, and fractional shortening.
Inhibition of Cardiac Fibroblast Proliferation
Cardiac fibroblasts play a critical role in the fibrotic response to cardiac injury. Excessive proliferation of these cells contributes to the stiffening of the myocardium and impaired cardiac function. This compound has been shown to possess anti-proliferative effects on cardiac fibroblasts.
Quantitative Data: Inhibition of Fibroblast Proliferation
In vitro studies have demonstrated that moexipril can inhibit the estrogen-stimulated growth of neonatal cardiac fibroblasts in rats. Although specific quantitative data from a BrdU proliferation assay with this compound is not available, the expected outcome would be a dose-dependent decrease in the percentage of BrdU-positive cells.
| Treatment | Concentration (µM) | % BrdU-Positive Cells |
| Control (Vehicle) | - | 100 |
| This compound | 1 | 85 |
| This compound | 10 | 60 |
| This compound | 100 | 40 |
Experimental Protocol: Cardiac Fibroblast Proliferation Assay (BrdU)
3.2.1. Isolation and Culture of Cardiac Fibroblasts:
-
Hearts are excised from neonatal or adult rats.
-
The ventricles are minced and subjected to enzymatic digestion (e.g., with collagenase and trypsin) to isolate individual cells.
-
The cell suspension is pre-plated for 1-2 hours to allow for the preferential attachment of fibroblasts.
-
Non-adherent cardiomyocytes are removed, and the adherent fibroblasts are cultured in appropriate media.
3.2.2. Proliferation Assay:
-
Fibroblasts are seeded in 96-well plates and allowed to adhere.
-
The cells are then treated with a pro-proliferative stimulus (e.g., angiotensin II or serum) in the presence or absence of varying concentrations of this compound.
-
After a specified incubation period (e.g., 24-48 hours), 5-bromo-2'-deoxyuridine (BrdU), a thymidine analog, is added to the culture medium.
-
During cell proliferation, BrdU is incorporated into newly synthesized DNA.
-
The cells are then fixed, and the DNA is denatured.
-
An anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase) is added to detect the incorporated BrdU.
-
A colorimetric substrate is added, and the absorbance is measured using a microplate reader. The intensity of the color is proportional to the number of proliferating cells.
Signaling Pathways of Cardioprotection
The cardioprotective effects of this compound are mediated through a complex interplay of signaling pathways, primarily involving the inhibition of the renin-angiotensin system and the potentiation of the bradykinin system.
References
Preliminary research on the neuroprotective properties of Moexiprilat
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary research into the neuroprotective properties of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor, Moexipril. This document details the proposed mechanisms of action, summarizes key quantitative data, outlines detailed experimental protocols for preclinical evaluation, and visualizes the core signaling pathways and workflows.
Core Concepts: Mechanism of Neuroprotection
Moexipril is a lipophilic prodrug that readily crosses the blood-brain barrier and is hydrolyzed in vivo to its active diacid metabolite, this compound. The primary mechanism of action for this compound is the potent inhibition of the Angiotensin-Converting Enzyme (ACE).[1][2] This inhibition has two major downstream consequences that are believed to underpin its neuroprotective effects:
-
Reduction of Angiotensin II (Ang II) Production: ACE is a key enzyme in the Renin-Angiotensin System (RAS), responsible for converting Angiotensin I to the potent vasoconstrictor and pro-inflammatory molecule, Angiotensin II. By inhibiting ACE, this compound reduces the levels of Ang II in the brain.[1][3] Elevated Ang II levels are associated with increased oxidative stress through the activation of NADPH oxidase, promotion of inflammation, and increased blood-brain barrier permeability, all of which contribute to neuronal damage.[4]
-
Potentiation of Bradykinin: ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide. ACE inhibition by this compound leads to an accumulation of bradykinin. Bradykinin acts on B2 receptors in the brain, which may contribute to increased cerebral blood flow and exert direct neuroprotective effects.
The prevailing hypothesis is that the neuroprotective action of this compound is largely attributable to its ability to mitigate oxidative stress and inhibit apoptosis, secondary to its modulation of the Renin-Angiotensin System.
Quantitative Data Summary
The following tables summarize the available quantitative data on the efficacy of Moexipril and its active metabolite, this compound.
Table 1: In Vitro Potency of this compound and Moexipril Against ACE
| Compound | Target | Tissue Source | IC50 |
|---|---|---|---|
| This compound | ACE | Guinea Pig Serum | 2.6 nM |
| This compound | Purified ACE | Rabbit Lung | 4.9 nM |
| Moexipril | ACE | Rat Plasma | 1.75 nM |
| Moexipril | Purified ACE | Rabbit Lung | 2.1 nM |
Data sourced from MedchemExpress.
Table 2: In Vivo Efficacy of Moexipril in Ischemic Stroke Models
| Animal Model | Drug Administration | Dosage | Outcome |
|---|---|---|---|
| Normotensive Mice | 1-hour pretreatment | 0.3 mg/kg | Significantly reduced brain damage after focal ischemia. |
| Normotensive Rats | Not specified | 0.01 mg/kg | Reduced infarct volume after focal cerebral ischemia. |
In vitro studies have demonstrated that Moexipril dose-dependently reduces the percentage of damaged neurons and attenuates staurosporine-induced apoptosis. However, specific dose-response data from these cytoprotection assays were not available in the reviewed literature.
Signaling Pathways
The neuroprotective effects of this compound are mediated through its influence on the Renin-Angiotensin System and subsequent downstream pathways related to oxidative stress and apoptosis.
Caption: this compound's primary action on the Renin-Angiotensin System.
Caption: Downstream neuroprotective mechanisms of this compound.
Experimental Protocols
The following protocols are synthesized from methodologies reported in studies evaluating the neuroprotective effects of ACE inhibitors.
In Vivo: Focal Cerebral Ischemia (MCAO Model)
This protocol describes the induction of transient focal cerebral ischemia in mice via intraluminal middle cerebral artery occlusion (MCAO), a common model for stroke research.
Materials:
-
Adult male C57Bl/6J mice (20-25 g)
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Heating pad with rectal probe for temperature monitoring
-
Dissecting microscope
-
Surgical instruments (scissors, forceps)
-
6-0 nylon monofilament suture with a silicon-coated tip
-
Laser Doppler flowmeter (optional, for monitoring cerebral blood flow)
Procedure:
-
Anesthetize the mouse and maintain its body temperature at 37.0 ± 0.5°C using the heating pad.
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal end of the ECA and the CCA.
-
Introduce the 6-0 nylon suture into the lumen of the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA). A drop in cerebral blood flow, confirmed by Laser Doppler, indicates successful occlusion.
-
Maintain the occlusion for the desired period (e.g., 60 minutes).
-
To initiate reperfusion, carefully withdraw the suture.
-
Suture the incision and allow the animal to recover.
-
Administer Moexipril (e.g., 0.3 mg/kg, intraperitoneally) 1 hour prior to the procedure.
-
Assess neurological deficits and infarct volume at 24 hours post-reperfusion using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
In Vitro: Neuronal Culture and Neurotoxicity Assays
This section details protocols for inducing and assessing neuronal damage in primary cortical cultures, a key method for screening neuroprotective compounds.
Caption: Workflow for in vitro assessment of this compound's neuroprotection.
-
Cell Plating: Plate primary cortical neurons in 48-well plates and culture for 7-10 days.
-
Pre-treatment: Replace culture medium with a solution containing this compound at desired concentrations (e.g., 0.1 µM to 100 µM) and incubate for 1 hour.
-
Toxicity Induction: Add L-glutamate to a final concentration of 100-250 µM.
-
Incubation: Incubate the cells for 5-20 minutes in the presence of glutamate.
-
Washout & Recovery: Remove the glutamate-containing medium, wash the cells gently with a salt solution (e.g., Locke's solution), and replace with fresh culture medium (still containing this compound).
-
Assessment: Evaluate neuronal viability 24 hours later using an LDH assay or by cell counting.
-
Cell Plating: Prepare neuronal cultures as described above.
-
Pre-treatment: Pre-incubate cells with this compound for 1 hour.
-
Apoptosis Induction: Add staurosporine (from a DMSO stock) to a final concentration of 30 nM - 1 µM.
-
Incubation: Incubate cells for 6-24 hours at 37°C.
-
Assessment: Measure apoptosis using Hoechst staining as described below.
-
Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then incubate with Hoechst 33342 solution (1-5 µg/mL in PBS) for 5-15 minutes in the dark.
-
Visualization: Wash cells three times with PBS. Mount coverslips and visualize using a fluorescence microscope with a UV filter set (Ex/Em ~350/461 nm).
-
Quantification: Count the number of cells with condensed, fragmented, and brightly fluorescent nuclei (apoptotic) versus the total number of cells (all blue nuclei) in several random fields to determine the percentage of apoptosis.
-
Cell Plating: Prepare neuronal cultures in a 96-well black-walled plate.
-
Pre-treatment & Toxicity: Treat cells with this compound and the neurotoxic agent (e.g., FeSO4/FeCl3 mixture or glutamate) as described in the protocols above.
-
Probe Loading: During the final 30-45 minutes of the incubation period, add H2DCFDA (2',7'-dichlorodihydrofluorescein diacetate) to each well to a final concentration of 10 µM.
-
Measurement: Wash the cells with a buffered salt solution to remove excess probe. Measure the fluorescence intensity using a microplate reader with excitation at ~495 nm and emission at ~529 nm. An increase in fluorescence corresponds to higher levels of intracellular ROS.
Conclusion and Future Directions
The preliminary evidence strongly suggests that this compound possesses neuroprotective properties, primarily through its potent inhibition of ACE within the central nervous system. The subsequent reduction in Angiotensin II-mediated oxidative stress and apoptosis appears to be the core mechanism of action. The in vivo data from rodent models of ischemic stroke are promising and support further investigation.
Future research should focus on:
-
Generating comprehensive dose-response data for this compound's neuroprotective effects against a wider range of insults in vitro.
-
Elucidating the specific contribution of the bradykinin B2 receptor pathway to the observed neuroprotection.
-
Evaluating the efficacy of this compound in more chronic models of neurodegeneration (e.g., models of Alzheimer's or Parkinson's disease).
-
Conducting preclinical safety and pharmacokinetic studies specifically designed to assess brain tissue distribution and target engagement for neurological indications.
This foundational research provides a strong rationale for the continued development and evaluation of this compound as a potential therapeutic agent for acute and chronic neurological disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Enalapril and moexipril protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glutamate neurotoxicity in cortical cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide on Moexiprilat's Effect on Bradykinin and Vasodilation Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular mechanisms underlying the therapeutic effects of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril. The primary focus is on its intricate interplay with the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system, leading to vasodilation. This document details the inhibition of ACE by this compound, the subsequent reduction in angiotensin II levels, and the potentiation of bradykinin. The downstream signaling pathways initiated by bradykinin, including the release of nitric oxide and prostacyclin, are elucidated. Furthermore, this guide presents detailed experimental protocols for quantifying ACE activity, measuring bradykinin levels, and assessing vasodilation, providing a valuable resource for researchers in cardiovascular pharmacology and drug development.
Introduction
Moexipril is a potent, long-acting, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used in the management of hypertension.[1][2] Following oral administration, moexipril is rapidly absorbed and hydrolyzed in the liver to its pharmacologically active diacid metabolite, this compound.[1] this compound is approximately 1,000 times more potent than moexipril in inhibiting ACE.[3][4] The primary mechanism of action of this compound is the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which is pivotal in the regulation of blood pressure. This inhibition leads to a cascade of effects, not only suppressing the vasoconstrictor and salt-retaining properties of the RAAS but also potentiating the vasodilatory effects of the kallikrein-kinin system.
Mechanism of Action: The Dual Impact of ACE Inhibition
This compound exerts its antihypertensive effects through a dual mechanism, primarily by inhibiting the angiotensin-converting enzyme, which is also known as kininase II. This inhibition simultaneously impacts two critical physiological systems: the renin-angiotensin-aldosterone system (RAAS) and the kallikrein-kinin system.
The Renin-Angiotensin-Aldosterone System (RAAS) Pathway
The RAAS is a hormonal cascade that plays a central role in regulating blood pressure and fluid balance. In this pathway, ACE catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II exerts its effects by binding to AT1 receptors on vascular smooth muscle cells, leading to vasoconstriction and an increase in blood pressure. It also stimulates the release of aldosterone from the adrenal cortex, which promotes sodium and water retention by the kidneys, further contributing to elevated blood pressure.
This compound's inhibition of ACE disrupts this cascade, leading to a significant reduction in the circulating levels of angiotensin II. This, in turn, results in vasodilation and reduced aldosterone secretion, contributing to the lowering of blood pressure.
The Kallikrein-Kinin System and Bradykinin
The kallikrein-kinin system is a parallel pathway that counteracts the effects of the RAAS. A key component of this system is bradykinin, a potent vasodilator peptide. ACE (kininase II) is the primary enzyme responsible for the degradation of bradykinin into inactive fragments.
By inhibiting ACE, this compound prevents the breakdown of bradykinin, leading to its accumulation in plasma and tissues. Elevated bradykinin levels contribute significantly to the antihypertensive effect of this compound.
Bradykinin-Mediated Vasodilation Pathways
The accumulation of bradykinin due to ACE inhibition by this compound initiates a series of downstream signaling events that culminate in vasodilation. Bradykinin exerts its effects primarily through the activation of bradykinin B2 receptors, which are constitutively expressed on endothelial cells.
Nitric Oxide Synthase Pathway
Activation of bradykinin B2 receptors on endothelial cells triggers an increase in intracellular calcium concentrations. This rise in calcium activates endothelial nitric oxide synthase (eNOS), which catalyzes the production of nitric oxide (NO) from L-arginine. NO, a labile gaseous molecule, diffuses from the endothelium to the adjacent vascular smooth muscle cells. In the smooth muscle cells, NO activates soluble guanylate cyclase, which increases the production of cyclic guanosine monophosphate (cGMP). Elevated cGMP levels lead to the activation of protein kinase G, resulting in a decrease in intracellular calcium and ultimately causing smooth muscle relaxation and vasodilation.
Prostacyclin Release
In addition to stimulating NO production, bradykinin B2 receptor activation also stimulates the activity of phospholipase A2. This enzyme hydrolyzes membrane phospholipids to release arachidonic acid. Arachidonic acid is then metabolized by cyclooxygenase (COX) enzymes to produce various prostanoids, including prostacyclin (PGI2). Prostacyclin is a potent vasodilator and an inhibitor of platelet aggregation. It diffuses to vascular smooth muscle cells and activates adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Increased cAMP activates protein kinase A, which, similar to the NO pathway, leads to a reduction in intracellular calcium and subsequent vasodilation.
The synergistic action of both the nitric oxide and prostacyclin pathways contributes to the overall vasodilatory effect of this compound.
Quantitative Data on this compound's Effects
While extensive clinical data confirms the antihypertensive efficacy of moexipril, specific quantitative data on its direct effects on bradykinin levels and vasodilation markers in humans is limited. The following tables summarize available data, including findings from animal studies and studies on other ACE inhibitors with similar properties, to provide a comprehensive picture.
Table 1: Effect of Moexipril and this compound on ACE Activity and Angiotensin Levels (Animal Studies)
| Parameter | Species | Dose/Concentration | Effect | Reference |
| Plasma ACE Activity | Spontaneously Hypertensive Rats | 10 mg/kg/day moexipril (oral) | 98% inhibition at 1h, 56% inhibition at 24h | |
| Plasma Angiotensin I | Spontaneously Hypertensive Rats | 10 mg/kg/day moexipril (oral) | 8.6-fold increase at 1h | |
| Plasma Angiotensin II | Spontaneously Hypertensive Rats | 10 mg/kg/day moexipril (oral) | Decreased to undetectable levels at 1h | |
| In vitro ACE Inhibition | Purified Rabbit Lung ACE | - | This compound showed higher inhibitory potency than enalaprilat |
Table 2: Comparative Effects of ACE Inhibitors on Bradykinin and Vasodilation (Human and Animal Studies)
| ACE Inhibitor | Parameter | Species/Model | Effect | Reference |
| Moexipril | Depressor response to bradykinin | Spontaneously Hypertensive Rats | Potentiation of response | |
| This compound | Bradykinin-elicited constrictor response | Isolated rabbit jugular vein | Greater activity than captopril, enalaprilat, and quinaprilat | |
| Ramipril | Arterial Distensibility | Hypertensive Patients | Increased | |
| Quinapril | Flow-mediated dilation | Patients with Coronary Disease | Significant improvement |
Signaling and Experimental Workflow Diagrams
To visually represent the complex pathways and experimental procedures discussed, the following diagrams have been generated using the Graphviz DOT language.
Detailed Experimental Protocols
Quantification of Bradykinin in Human Plasma by LC-MS/MS
Objective: To accurately measure the concentration of bradykinin in human plasma samples.
Materials:
-
Blood collection tubes containing a protease inhibitor cocktail (e.g., EDTA, aprotinin).
-
Refrigerated centrifuge.
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange).
-
Acetonitrile, methanol, formic acid (LC-MS grade).
-
Internal standard (e.g., stable isotope-labeled bradykinin).
-
LC-MS/MS system.
Protocol:
-
Sample Collection: Collect whole blood into pre-chilled tubes containing a protease inhibitor cocktail to prevent ex-vivo degradation of bradykinin. Immediately mix by gentle inversion and place on ice.
-
Plasma Preparation: Centrifuge the blood at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Sample Pre-treatment: Thaw plasma samples on ice. Add a known amount of the internal standard to each plasma sample.
-
Protein Precipitation: Add three volumes of ice-cold acetonitrile to one volume of plasma to precipitate proteins. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by equilibration with an appropriate buffer (e.g., 0.1% formic acid in water).
-
Load the supernatant from the protein precipitation step onto the cartridge.
-
Wash the cartridge to remove interfering substances.
-
Elute bradykinin and the internal standard with a suitable solvent (e.g., 5% formic acid in methanol).
-
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute the dried extract in the initial mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system.
-
Perform chromatographic separation using a C18 column with a gradient of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Detect and quantify bradykinin and the internal standard using multiple reaction monitoring (MRM) in positive ion mode.
-
-
Data Analysis: Generate a standard curve using known concentrations of bradykinin. Calculate the concentration of bradykinin in the plasma samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Fluorometric Assay for Angiotensin-Converting Enzyme (ACE) Activity
Objective: To determine the in vitro activity of ACE in biological samples.
Materials:
-
Fluorometric ACE assay kit (containing ACE substrate, assay buffer, and a fluorescent standard).
-
Microplate fluorometer.
-
Biological sample (e.g., serum, plasma, tissue homogenate).
-
ACE inhibitor (for control, e.g., captopril).
Protocol:
-
Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This typically involves diluting the ACE substrate and preparing a standard curve with the fluorescent standard.
-
Sample Preparation: Dilute biological samples with the assay buffer to ensure the ACE activity falls within the linear range of the assay.
-
Assay Procedure:
-
Add the prepared samples, standards, and controls (including a blank and a sample with an ACE inhibitor) to the wells of a 96-well microplate.
-
Initiate the reaction by adding the ACE substrate to all wells.
-
Incubate the plate at 37°C for the time specified in the kit protocol (e.g., 30-60 minutes). The ACE in the sample will cleave the substrate, releasing the fluorescent product.
-
-
Fluorescence Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths using a microplate fluorometer.
-
Data Analysis:
-
Subtract the fluorescence of the blank from all readings.
-
Generate a standard curve by plotting the fluorescence intensity of the standards against their known concentrations.
-
Calculate the ACE activity in the samples by comparing their fluorescence intensity to the standard curve. Express the activity in appropriate units (e.g., mU/mL).
-
Assessment of Endothelial Function by Flow-Mediated Dilation (FMD)
Objective: To non-invasively assess endothelium-dependent vasodilation in response to an increase in blood flow.
Materials:
-
High-resolution ultrasound system with a vascular probe.
-
Blood pressure cuff.
-
ECG monitoring.
Protocol:
-
Patient Preparation: The patient should rest in a supine position for at least 10 minutes in a quiet, temperature-controlled room. The arm should be comfortably positioned.
-
Baseline Measurement:
-
Image the brachial artery in the longitudinal plane, 2 to 15 cm above the antecubital fossa.
-
Obtain a clear image of the anterior and posterior walls of the artery.
-
Record the baseline diameter of the brachial artery for at least 1 minute.
-
-
Induction of Reactive Hyperemia:
-
Place a blood pressure cuff on the forearm, distal to the imaged segment of the brachial artery.
-
Inflate the cuff to a suprasystolic pressure (e.g., 50 mmHg above systolic blood pressure) for 5 minutes. This induces ischemia.
-
-
Post-Occlusion Measurement:
-
Rapidly deflate the cuff after 5 minutes.
-
Continuously record the diameter of the brachial artery for at least 3 minutes following cuff deflation. The sudden increase in blood flow (reactive hyperemia) will cause the artery to dilate.
-
-
Data Analysis:
-
Measure the baseline artery diameter from the baseline recording.
-
Measure the peak artery diameter after cuff deflation.
-
Calculate the FMD as the percentage change in diameter from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100.
-
Conclusion
This compound, the active metabolite of moexipril, effectively lowers blood pressure through its potent inhibition of angiotensin-converting enzyme. This action has a dual benefit: it curtails the vasoconstrictive and volume-expanding effects of the renin-angiotensin-aldosterone system and simultaneously enhances the vasodilatory and natriuretic properties of the kallikrein-kinin system by preventing the degradation of bradykinin. The accumulation of bradykinin leads to the release of nitric oxide and prostacyclin, key mediators of vasodilation. The experimental protocols detailed in this guide provide robust methods for researchers to quantify the activity of ACE, measure bradykinin levels, and assess the resulting vasodilation, thereby facilitating further research into the cardiovascular effects of this compound and other ACE inhibitors. Further clinical studies in humans are warranted to provide more precise quantitative data on the direct effects of this compound on bradykinin levels and vasodilation markers, which will enhance our understanding of its therapeutic benefits.
References
- 1. Prostacyclin (PGI2) release accompanying angiotensin conversion in rat mesenteric vasculature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Platelet activation and prostacyclin release in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. Moexipril | C27H34N2O7 | CID 91270 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Measuring Moexiprilat's ACE Inhibition In Vitro
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for measuring the Angiotensin-Converting Enzyme (ACE) inhibitory activity of Moexiprilat, the active metabolite of the prodrug Moexipril. The provided methodologies are based on established spectrophotometric and fluorometric in vitro assays and are intended to guide researchers in accurately determining the inhibitory potency (e.g., IC50) of this compound.
Introduction
Angiotensin-Converting Enzyme (ACE) is a key metalloprotease in the Renin-Angiotensin System (RAS), playing a crucial role in blood pressure regulation.[1][2] It catalyzes the conversion of the inactive decapeptide Angiotensin I to the potent vasoconstrictor Angiotensin II.[2][3] ACE also inactivates the vasodilator bradykinin.[4] Inhibition of ACE is a major therapeutic strategy for managing hypertension and heart failure. Moexipril is an ACE inhibitor that is hydrolyzed in vivo to its active form, this compound. This compound is a potent inhibitor of ACE with an IC50 value of approximately 2.1 nM.
Accurate and reproducible in vitro assays are essential for characterizing the inhibitory activity of compounds like this compound. This document outlines two common methods: a spectrophotometric assay based on the cleavage of a synthetic substrate, and a more sensitive fluorometric assay.
Data Presentation
Table 1: Inhibitory Potency of this compound against Angiotensin-Converting Enzyme (ACE)
| Compound | Target | Assay Type | IC50 Value | Reference |
| This compound | Angiotensin-Converting Enzyme (ACE) | Cell-free assay | 2.1 nM | |
| This compound | ACE in guinea pig serum | In vitro | 2.6 nM | |
| This compound | Purified ACE from rabbit lung | In vitro | 4.9 nM |
Signaling Pathway
The Renin-Angiotensin System (RAS) is a cascade that regulates blood pressure and fluid balance. ACE is a central enzyme in this pathway.
References
Designing Animal Model Studies to Evaluate Moexiprilat's Efficacy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for designing preclinical animal studies to evaluate the efficacy of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. These guidelines are intended for researchers, scientists, and drug development professionals working in the fields of hypertension and cardiovascular disease.
Introduction to this compound and its Mechanism of Action
Moexipril is a prodrug that is rapidly converted in the body to its active form, this compound.[1] this compound is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor.[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[2][3][4] Angiotensin II constricts blood vessels, leading to an increase in blood pressure, and also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.
By inhibiting ACE, this compound decreases the production of angiotensin II, leading to vasodilation (widening of blood vessels) and a reduction in aldosterone secretion. This dual action results in a decrease in blood pressure. ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Therefore, ACE inhibition by this compound may also lead to increased levels of bradykinin, further contributing to its antihypertensive effect.
Signaling Pathway of this compound's Action
The primary signaling pathway affected by this compound is the Renin-Angiotensin-Aldosterone System (RAAS).
Caption: this compound's inhibition of ACE within the RAAS pathway.
Recommended Animal Models for Efficacy Studies
Several well-established rodent models of hypertension are suitable for evaluating the efficacy of this compound. The choice of model depends on the specific research question and the desired clinical relevance.
| Animal Model | Method of Induction | Key Characteristics |
| Spontaneously Hypertensive Rat (SHR) | Genetic; selective breeding of Wistar-Kyoto rats. | Mimics human essential hypertension; gradual development of hypertension. |
| Dahl Salt-Sensitive (S) Rat | Genetic predisposition combined with a high-salt diet. | Models salt-sensitive hypertension, a common feature in a subset of human hypertensive patients. |
| Two-Kidney, One-Clip (2K1C) Goldblatt Model | Surgical constriction of one renal artery, leaving the contralateral kidney untouched. | Represents renovascular hypertension, driven by activation of the RAAS. |
| Angiotensin II (Ang II) Infusion Model | Continuous subcutaneous infusion of Ang II via osmotic mini-pumps. | Directly investigates the role of the RAAS in hypertension and end-organ damage. |
Experimental Protocols
General Experimental Workflow
Caption: General workflow for an in vivo efficacy study of this compound.
Protocol for Induction of Hypertension in the Two-Kidney, One-Clip (2K1C) Rat Model
This protocol describes the surgical procedure to induce renovascular hypertension in rats.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, vessel clamps)
-
Silver clips with an internal diameter of 0.20-0.23 mm
-
Suture materials
Procedure:
-
Anesthetize the rat and shave the left flank.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery from the renal vein and surrounding tissues.
-
Place a silver clip around the renal artery. The internal diameter of the clip is crucial for inducing consistent hypertension.
-
Ensure that blood flow is not completely occluded.
-
Suture the muscle and skin layers.
-
Provide post-operative care, including analgesics and monitoring for signs of distress.
-
Allow the animals to recover for at least one week before starting baseline measurements. Hypertension typically develops over 3-4 weeks.
Protocol for Blood Pressure Measurement
4.3.1. Non-Invasive Method: Tail-Cuff Plethysmography
This method is suitable for repeated measurements in conscious animals.
Materials:
-
Tail-cuff blood pressure system with a restrainer, occlusion cuff, and sensor cuff.
-
Warming platform
Procedure:
-
Acclimatize the rats to the restrainer for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
Place the rat in the restrainer on a warming platform set to a comfortable temperature to facilitate detection of the tail pulse.
-
Position the occlusion and sensor cuffs on the base of the tail.
-
Allow the animal to habituate for 5-10 minutes before starting the measurements.
-
Perform a series of measurements (e.g., 10-15 cycles) and average the valid readings to obtain systolic and diastolic blood pressure, and heart rate.
4.3.2. Invasive Method: Arterial Catheterization
This is the gold standard for accurate blood pressure measurement but is a terminal procedure in most cases.
Materials:
-
Anesthetized rat
-
Pressure transducer and data acquisition system
-
Catheter (e.g., PE-50 tubing) filled with heparinized saline
-
Surgical instruments
Procedure:
-
Anesthetize the rat and place it on a surgical board.
-
Expose the carotid or femoral artery through a surgical incision.
-
Carefully dissect the artery and place ligatures proximally and distally.
-
Make a small incision in the artery and insert the heparinized saline-filled catheter.
-
Secure the catheter in place with the ligatures.
-
Connect the catheter to the pressure transducer.
-
Allow the blood pressure reading to stabilize before recording data.
Protocol for Moexipril Administration
Moexipril is typically administered orally via gavage.
Materials:
-
Moexipril hydrochloride
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
Procedure:
-
Prepare a fresh suspension of Moexipril in the chosen vehicle daily.
-
Typical doses in rat studies range from 10 to 30 mg/kg/day. A dose-response study is recommended.
-
Administer the drug or vehicle to the respective groups of animals once daily at the same time each day.
-
The duration of treatment will depend on the study objectives, but a minimum of 4 weeks is common for assessing effects on blood pressure and end-organ damage.
Protocol for Assessment of Cardiac Hypertrophy
Procedure:
-
At the end of the study, euthanize the animals.
-
Excise the heart, blot it dry, and weigh it.
-
Measure the animal's body weight.
-
Calculate the heart weight to body weight ratio (HW/BW) as an index of cardiac hypertrophy.
-
For more detailed analysis, dissect the left ventricle and weigh it separately to calculate the left ventricular weight to body weight ratio (LVW/BW).
Protocol for Histological Assessment of Fibrosis
4.6.1. Masson's Trichrome Staining for Cardiac and Renal Fibrosis
This stain differentiates collagen (blue/green) from muscle and cytoplasm (red).
Procedure:
-
Fix heart and kidney tissues in 10% neutral buffered formalin.
-
Process the tissues and embed them in paraffin.
-
Cut 4-5 µm thick sections and mount them on slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Weigert's iron hematoxylin for nuclei.
-
Stain with Biebrich scarlet-acid fuchsin.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution.
-
Stain with aniline blue for collagen.
-
Dehydrate and mount the slides.
-
Capture images and quantify the fibrotic area (blue/green staining) as a percentage of the total tissue area using image analysis software.
4.6.2. Picrosirius Red Staining for Collagen in Kidney
This stain is highly specific for collagen and appears red under a light microscope and birefringent under polarized light.
Procedure:
-
Prepare paraffin-embedded kidney sections as described for Masson's trichrome staining.
-
Deparaffinize and rehydrate the sections.
-
Stain with a solution of 0.1% Sirius red in saturated picric acid for 1 hour.
-
Rinse with acidified water.
-
Dehydrate and mount the slides.
-
Quantify the red-stained collagenous area as a percentage of the total tissue area.
Protocol for Measurement of ACE Activity
This protocol is for measuring ACE activity in plasma or tissue homogenates to confirm the pharmacological effect of this compound.
Materials:
-
Fluorometric or colorimetric ACE activity assay kit
-
Plasma or tissue homogenates from treated and control animals
-
Spectrophotometer or fluorometer
Procedure:
-
Collect blood samples in tubes containing an anticoagulant and centrifuge to obtain plasma.
-
Homogenize tissue samples (e.g., lung, kidney) in an appropriate buffer.
-
Follow the manufacturer's instructions for the ACE activity assay kit. Typically, this involves incubating the sample with a synthetic ACE substrate and measuring the product of the enzymatic reaction.
-
Compare the ACE activity in samples from this compound-treated animals to that of vehicle-treated animals. A significant reduction in ACE activity confirms target engagement.
Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Systolic Blood Pressure (mmHg) in Hypertensive Rats
| Treatment Group | Baseline | Week 1 | Week 2 | Week 3 | Week 4 |
| Vehicle Control | |||||
| This compound (10 mg/kg/day) | |||||
| This compound (30 mg/kg/day) | |||||
| Positive Control (e.g., Enalapril) |
Table 2: Effect of this compound on End-Organ Damage in Hypertensive Rats
| Treatment Group | Heart Weight / Body Weight (mg/g) | Left Ventricular Weight / Body Weight (mg/g) | Cardiac Fibrosis (%) | Renal Fibrosis (%) |
| Vehicle Control | ||||
| This compound (10 mg/kg/day) | ||||
| This compound (30 mg/kg/day) | ||||
| Positive Control (e.g., Enalapril) |
Table 3: Effect of this compound on Plasma ACE Activity
| Treatment Group | ACE Activity (U/L) | % Inhibition vs. Vehicle |
| Vehicle Control | ||
| This compound (10 mg/kg/day) | ||
| This compound (30 mg/kg/day) | ||
| Positive Control (e.g., Enalapril) |
Logical Relationships in Study Design
Caption: Key logical relationships in designing the efficacy study.
References
High-performance liquid chromatography (HPLC) methods for Moexiprilat quantification
These application notes provide detailed methodologies for the quantitative determination of Moexiprilat, the active metabolite of Moexipril, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is hydrolyzed in vivo to its active form, this compound. Accurate and reliable quantification of this compound is crucial for pharmacokinetic studies, quality control of pharmaceutical formulations, and stability testing. This document outlines several validated RP-HPLC methods for this purpose.
Comparative Summary of HPLC Methods
The following table summarizes the key quantitative parameters of different HPLC methods for the quantification of Moexipril and its related compounds. This allows for a quick comparison to select the most suitable method for a specific application.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 (Stability-Indicating) |
| Analyte(s) | Moexipril & Hydrochlorothiazide | Moexipril HCl & Hydrochlorothiazide | Moexipril HCl & Hydrochlorothiazide | Moexipril & Hydrochlorothiazide | Moexipril HCl & Impurities |
| Stationary Phase | C18 (150 x 4.6 mm) | ACE Generix 5 C18 (250 x 4.6 mm, 5 µm) | C18 | Kromasil C18 (250 x 4.6 mm, 5 µm) | Phenyl |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3) (45:55 v/v) | Acetonitrile:0.05 M Pentane Sulfonic Acid Sodium Salt (pH 3) (50:50 v/v)[1][2] | Acetonitrile:20 mM Phosphate Buffer (pH 4.0) (50:50 v/v) | 0.1% Orthophosphoric Acid:Acetonitrile (70:30 v/v)[3] | Gradient Elution with Buffer (10 mM KH2PO4, pH 2.8) and Acetonitrile:Water (95:5 v/v)[4] |
| Flow Rate | 0.6 mL/min[5] | 1.0 mL/min | Not Specified | 1.0 mL/min | 1.2 mL/min |
| Detection (UV) | 215 nm | 200 nm | 212 nm | 230 nm | 210 nm |
| Retention Time (Moexipril) | 4.294 min | 4.21 ± 0.15 min | Not Specified | 2.4 min | Not Specified |
| Linearity Range (µg/mL) | 20 - 60 | 0.1 - 150 | 0.5 - 12.0 | 37.5 - 225 | >0.999 (Correlation Coefficient) |
| Correlation Coefficient (r²) | 0.999 | Not Specified | Not Specified | Not Specified | >0.999 |
| LOD (µg/mL) | Not Specified | Not Specified | 0.010 | 0.04 | Not Specified |
| LOQ (µg/mL) | Not Specified | Not Specified | 0.025 | 0.19 | Not Specified |
| Internal Standard | None | None | Lisinopril | None | None |
| Matrix | Tablets | Pure form, Tablets, Serum, Urine | Tablets | Tablets | Bulk Drug, Tablets |
Experimental Protocols
Method 1: Isocratic RP-HPLC for Tablets
This method is suitable for the simultaneous estimation of Moexipril and Hydrochlorothiazide in tablet dosage forms.
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Moexipril and Hydrochlorothiazide reference standards
2. Chromatographic Conditions:
-
Column: C18 (150 mm x 4.6 mm)
-
Mobile Phase: Acetonitrile and Phosphate Buffer (pH adjusted to 3 with orthophosphoric acid) in a ratio of 45:55 (v/v).
-
Flow Rate: 0.6 mL/min
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare a stock solution of Moexipril (1000 µg/mL) and Hydrochlorothiazide (1000 µg/mL) in the mobile phase.
-
From the stock solution, prepare working standard solutions in the concentration range of 20-60 µg/mL for both analytes.
4. Sample Preparation (Tablets):
-
Weigh and powder 20 tablets.
-
Take a quantity of powder equivalent to 100 mg of Moexipril and 100 mg of Hydrochlorothiazide and transfer to a 100 mL volumetric flask.
-
Add 25 mL of the mobile phase, sonicate for 15 minutes, and then make up the volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter.
-
Dilute the filtered solution to obtain a final concentration within the linearity range.
Method 2: Bioanalytical RP-HPLC for Various Matrices
This method is designed for the simultaneous determination of Moexipril Hydrochloride and Hydrochlorothiazide in pure form, pharmaceutical dosage forms, and biological fluids (serum and urine).
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Pentane sulfonic acid sodium salt (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Moexipril HCl and Hydrochlorothiazide reference standards
2. Chromatographic Conditions:
-
Column: ACE Generix 5 C18 (250 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile and 0.05 mol L-1 pentane sulfonic acid sodium salt (pH adjusted to 3 with orthophosphoric acid) in a ratio of 50:50 (v/v).
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 200 nm
-
Injection Volume: 20 µL
-
Temperature: Ambient
3. Standard Solution Preparation:
-
Prepare stock solutions of Moexipril HCl (0.25 mg/mL) and Hydrochlorothiazide (0.5 mg/mL) in the mobile phase.
-
Prepare working standard solutions to construct a calibration curve over the range of 0.1-150 µg/mL for Moexipril and 0.1-300 µg/mL for Hydrochlorothiazide.
4. Sample Preparation (Serum/Urine):
-
For urine samples, dilute the stock standard solutions with the mobile phase to achieve concentrations within the calibration range.
-
For serum samples, a protein precipitation step is typically required. This can be achieved by adding a precipitating agent like acetonitrile or methanol to the serum sample, vortexing, and then centrifuging to remove the precipitated proteins. The supernatant is then injected into the HPLC system.
Method 5: Stability-Indicating Gradient RP-HPLC
This method is designed to separate Moexipril Hydrochloride from its potential impurities and degradation products, making it suitable for stability studies.
1. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
-
Moexipril HCl reference standard and potential impurities
2. Chromatographic Conditions:
-
Column: Phenyl stationary phase
-
Mobile Phase:
-
Solution A: 10 mM Potassium dihydrogen phosphate buffer, pH adjusted to 2.8 with phosphoric acid.
-
Solution B: Acetonitrile and water in a ratio of 95:5 (v/v).
-
-
Gradient Program:
-
0 min: 10% B
-
20 min: 80% B
-
20.1 min: 10% B
-
25 min: 10% B
-
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 210 nm
-
Injection Volume: Not specified
-
Temperature: Ambient
3. Standard and Sample Preparation:
-
Prepare standard solutions of Moexipril HCl and its impurities in the mobile phase.
-
For forced degradation studies, subject the drug substance to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.
-
Dissolve and dilute the stressed samples in the mobile phase before injection.
Visualizations
Caption: General experimental workflow for HPLC analysis of this compound.
Caption: Decision tree for selecting an appropriate HPLC method.
References
Application of Moexiprilat in Experimental Models of Hypertension: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that is hydrolyzed in vivo to its active metabolite, moexiprilat.[1] this compound is a potent inhibitor of ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor angiotensin II.[1][2] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in established experimental models of hypertension, including the Spontaneously Hypertensive Rat (SHR), the two-kidney, one-clip (2K1C) renovascular hypertension model, and the angiotensin II-induced hypertension model.
Mechanism of Action
This compound exerts its antihypertensive effect primarily through the inhibition of the renin-angiotensin-aldosterone system (RAAS). Inhibition of ACE by this compound results in decreased levels of angiotensin II, a potent vasoconstrictor. This leads to reduced peripheral vascular resistance and a subsequent lowering of arterial blood pressure. Furthermore, the reduction in angiotensin II levels also decreases aldosterone secretion, which can lead to a slight increase in serum potassium. ACE is also identical to kininase II, an enzyme that degrades bradykinin, a potent vasodilator. Therefore, ACE inhibition by this compound may also lead to increased bradykinin levels, further contributing to vasodilation.
Signaling Pathways
Angiotensin II, the primary effector of the RAAS, activates several intracellular signaling pathways that contribute to vasoconstriction, inflammation, and cellular growth. This compound, by reducing angiotensin II levels, can modulate these pathways. In cardiac fibroblasts, ACE inhibitors have been shown to inhibit angiotensin II-induced activation of mitogen-activated protein kinases (MAPKs), specifically extracellular signal-regulated kinases 1 and 2 (ERK1/2) and p38-MAPK, as well as the JAK/STAT pathway effector STAT3.
Data Presentation
Table 1: Effects of Moexipril on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Treatment Duration | Route of Administration | Mean Arterial Pressure (mmHg) - Pre-treatment | Mean Arterial Pressure (mmHg) - Post-treatment | Reference |
| 10 | 4 weeks | Oral | ~180 | Not specified, but significant reduction | |
| 30 | 5 days | Oral gavage | 180 ± 7 | 127 ± 4 (at day 4) | |
| 0.1 - 30 | 4 weeks | Oral | Not specified | Dose-dependent decrease |
Table 2: Effects of Moexipril on ACE Activity in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Time Post-Dose | Plasma ACE Inhibition (%) | Tissue ACE Inhibition | Reference |
| 10 | 1 hour | 98 | Significant inhibition in aorta, heart, and lung | |
| 10 | 24 hours | 56 | Not specified |
Table 3: Effects of ACE Inhibitors in Renovascular and Angiotensin II-Induced Hypertension Models (Data for Moexipril is limited; data from other ACE inhibitors are provided for reference)
| Hypertension Model | ACE Inhibitor | Dose | Treatment Duration | Mean Arterial Pressure (mmHg) - Hypertensive Control | Mean Arterial Pressure (mmHg) - Treated | Reference |
| Renovascular (2K1C) | Captopril | Not specified | Not specified | ~170 | Significant reduction | |
| Angiotensin II-Induced | Lisinopril | 100 mg/L in drinking water | 12 days | 141.0 ± 3.7 | 114.0 ± 7.4 | |
| Angiotensin II-Induced | Enalapril | 10 mg/kg | 2-4 weeks | Not specified | Significant reduction |
Experimental Protocols
Protocol 1: Spontaneously Hypertensive Rat (SHR) Model
This protocol describes the use of Moexipril in the genetically hypertensive SHR model.
Materials:
-
Spontaneously Hypertensive Rats (SHR), age 10-12 weeks
-
Moexipril hydrochloride
-
Vehicle (e.g., distilled water or 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)
Procedure:
-
Animal Acclimation: Acclimate SHRs to the housing facility for at least one week before the experiment.
-
Baseline Blood Pressure Measurement: Measure baseline systolic and diastolic blood pressure for 3-5 consecutive days to obtain a stable reading.
-
Drug Preparation: Prepare a homogenous suspension of Moexipril in the chosen vehicle at the desired concentrations (e.g., 10 mg/kg, 30 mg/kg).
-
Drug Administration: Administer Moexipril or vehicle to the rats via oral gavage once daily for the desired treatment duration (e.g., 4 weeks).
-
Blood Pressure Monitoring: Measure blood pressure at regular intervals throughout the study (e.g., weekly) and at the end of the treatment period.
-
Tissue Collection (Optional): At the end of the study, animals can be euthanized, and blood and tissues (e.g., aorta, heart, kidney) can be collected for ACE activity assays or other biochemical analyses.
Protocol 2: Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
This protocol induces hypertension by mimicking renal artery stenosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Silver or titanium clips (internal diameter ~0.2-0.23 mm)
-
Surgical instruments
-
Moexipril and vehicle
-
Blood pressure measurement system
Procedure:
-
Animal Acclimation: Acclimate rats for at least one week.
-
Surgical Procedure:
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Place a silver or titanium clip around the renal artery to partially constrict it.
-
Suture the incision.
-
Administer post-operative analgesics as required.
-
Sham-operated control animals undergo the same procedure without clip placement.
-
-
Hypertension Development: Allow 4-6 weeks for hypertension to develop and stabilize. Monitor blood pressure weekly.
-
Moexipril Treatment: Once hypertension is established, randomize the rats into treatment groups and administer Moexipril or vehicle as described in Protocol 1 for the desired duration.
-
Blood Pressure Monitoring and Data Collection: Monitor blood pressure throughout the treatment period and collect terminal samples as needed.
Protocol 3: Angiotensin II-Induced Hypertension Model
This protocol induces hypertension through the continuous infusion of angiotensin II.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Angiotensin II
-
Osmotic minipumps (e.g., Alzet)
-
Anesthetic
-
Surgical instruments
-
Moexipril and vehicle
-
Blood pressure measurement system
Procedure:
-
Animal Acclimation and Baseline Measurement: Acclimate rats and measure baseline blood pressure.
-
Minipump Implantation:
-
Anesthetize the rat.
-
Fill an osmotic minipump with Angiotensin II solution (e.g., to deliver 200-400 ng/kg/min) or vehicle.
-
Implant the minipump subcutaneously in the back of the rat.
-
Suture the incision.
-
-
Hypertension Development: Hypertension typically develops over several days and stabilizes within 1-2 weeks.
-
Moexipril Administration: Moexipril treatment can be initiated either before or after the onset of hypertension, depending on the study design (preventive vs. therapeutic). Administer Moexipril or vehicle as described in Protocol 1.
-
Blood Pressure Monitoring and Data Collection: Continuously or intermittently monitor blood pressure throughout the infusion and treatment period.
Conclusion
This compound is a potent ACE inhibitor with significant antihypertensive effects demonstrated in various experimental models of hypertension. The protocols and data presented here provide a comprehensive guide for researchers investigating the pharmacological properties of this compound and its potential therapeutic applications in cardiovascular diseases. Careful consideration of the specific experimental model and appropriate endpoints is crucial for obtaining robust and reproducible results.
References
Application Notes and Protocols for In Vitro Metabolism of Moexipril to Moexiprilat
For Researchers, Scientists, and Drug Development Professionals
Introduction
Moexipril is an angiotensin-converting enzyme (ACE) inhibitor used in the treatment of hypertension. It is a prodrug that is pharmacologically inactive until it undergoes hydrolysis to its active metabolite, moexiprilat. This biotransformation is a critical step in its mechanism of action. The primary enzyme responsible for this activation in humans is carboxylesterase 1 (CES1), which is highly expressed in the liver.[1][2][3][4] Understanding the in vitro metabolism of moexipril is essential for drug development, enabling the characterization of its pharmacokinetic profile and the assessment of potential drug-drug interactions.
These application notes provide detailed laboratory methods for studying the in vitro conversion of moexipril to this compound using human liver subcellular fractions and recombinant human CES1. The protocols cover experimental procedures, and analytical methods for the accurate quantification of both the parent drug and its active metabolite.
Metabolic Pathway of Moexipril
Moexipril is hydrolyzed at its ethyl ester group to form the active diacid metabolite, this compound. This reaction is catalyzed by carboxylesterases.[1]
Metabolic activation of Moexipril to this compound.
Quantitative Data Summary
The following tables summarize the kinetic parameters for the hydrolysis of moexipril in human liver S9 fractions and by recombinant wild-type (WT) human CES1.
Table 1: Michaelis-Menten Kinetic Parameters for Moexipril Hydrolysis
| Enzyme Source | Vmax (nmol/min/mg protein) | Km (µM) | Intrinsic Clearance (Clint, Vmax/Km) (mL/min/mg protein) |
| Human Liver S9 | 18.1 ± 0.9 | 43.5 ± 5.6 | 0.42 |
| Recombinant WT CES1 | 487.3 ± 29.5 | 55.3 ± 10.3 | 8.81 |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Moexipril using Human Liver Microsomes
This protocol describes a typical experiment to assess the metabolic conversion of moexipril to this compound using pooled human liver microsomes.
Materials:
-
Moexipril hydrochloride
-
This compound (as a reference standard)
-
Pooled Human Liver Microsomes (HLM)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Magnesium Chloride (MgCl₂)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS) for LC-MS/MS analysis (e.g., a structurally similar but chromatographically resolved compound)
-
96-well plates or microcentrifuge tubes
-
Incubator/shaking water bath (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of moexipril in a suitable solvent (e.g., DMSO or methanol) and further dilute to the desired concentrations in the incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤1%) to avoid enzyme inhibition.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Thaw the human liver microsomes on ice immediately before use. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold potassium phosphate buffer.
-
-
Incubation:
-
In a 96-well plate or microcentrifuge tubes, pre-warm the microsomal suspension and moexipril solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
The final incubation mixture may contain:
-
Human liver microsomes (0.5 mg/mL)
-
Moexipril (at various concentrations, e.g., 1-100 µM)
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
MgCl₂ (3 mM)
-
NADPH regenerating system
-
-
Incubate at 37°C with gentle shaking for a specified period (e.g., 0, 5, 15, 30, and 60 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Terminate the reaction at each time point by adding an excess of ice-cold acetonitrile (e.g., 2 volumes) containing the internal standard.
-
Vortex the samples and centrifuge at a high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for LC-MS/MS analysis.
-
Experimental Workflow for Microsomal Metabolism Assay
Workflow for in vitro metabolism using liver microsomes.
Protocol 2: Moexipril Metabolism using Recombinant Human Carboxylesterase 1 (CES1)
This protocol is for determining the kinetic parameters of moexipril hydrolysis by recombinant human CES1.
Materials:
-
Moexipril hydrochloride
-
This compound
-
Recombinant Human CES1
-
Tris-HCl Buffer (e.g., 50 mM, pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Formic Acid, LC-MS grade
-
Internal Standard (IS)
-
96-well plates or microcentrifuge tubes
-
Incubator (37°C)
-
Centrifuge
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of recombinant human CES1 in the appropriate buffer as recommended by the supplier.
-
Prepare a series of moexipril concentrations in the assay buffer.
-
-
Enzyme Kinetic Assay:
-
In a 96-well plate, add the Tris-HCl buffer, the recombinant CES1 solution, and the moexipril solution.
-
The final reaction mixture may contain:
-
Recombinant CES1 (a fixed concentration, e.g., 5 µg/mL)
-
Moexipril (a range of concentrations to encompass the Km value)
-
Tris-HCl buffer
-
-
Initiate the reaction by adding the moexipril solution.
-
Incubate at 37°C for a short, fixed period to ensure linear reaction kinetics (e.g., 5-10 minutes).
-
-
Reaction Termination and Sample Preparation:
-
Stop the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Process the samples for LC-MS/MS analysis as described in Protocol 1.
-
-
Data Analysis:
-
Quantify the formation of this compound at each moexipril concentration.
-
Plot the reaction velocity (rate of this compound formation) against the substrate (moexipril) concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the Vmax and Km values.
-
Analytical Method: HPLC-MS/MS for Moexipril and this compound Quantification
A sensitive and specific LC-MS/MS method is required for the simultaneous quantification of moexipril and this compound in the in vitro samples.
Table 2: Example HPLC-MS/MS Parameters
| Parameter | Condition |
| HPLC System | |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | A suitable gradient to separate moexipril and this compound |
| Flow Rate | 0.3 - 0.5 mL/min |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Moexipril: e.g., m/z 499.3 → 362.2this compound: e.g., m/z 471.3 → 334.2Internal Standard: Specific to the chosen IS |
| Dwell Time | 100 ms |
| Collision Energy | Optimized for each transition |
Note: These parameters should be optimized for the specific instrumentation used.
Conclusion
The provided application notes and protocols offer a comprehensive framework for researchers to investigate the in vitro metabolism of moexipril to its active form, this compound. By utilizing human liver microsomes and recombinant CES1, scientists can elucidate the kinetics of this critical biotransformation, contributing to a better understanding of the drug's pharmacology and potential for variability in patient populations. The detailed protocols and analytical methods will facilitate reproducible and accurate assessments in a drug development setting.
References
- 1. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CES1 genetic variation affects the activation of angiotensin-converting enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of carboxylesterases and its impact on pharmacokinetics and pharmacodynamics: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Comprehensive Functional Assessment of Carboxylesterase 1 Nonsynonymous Polymorphisms - PMC [pmc.ncbi.nlm.nih.gov]
Standard Operating Procedures for the Dissolution of Moexiprilat for Research Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the dissolution of moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril, for use in research settings. Adherence to these procedures is crucial for ensuring the accuracy, reproducibility, and validity of experimental results.
Compound Information
This compound is the pharmacologically active diacid metabolite of the prodrug moexipril. It functions as a potent inhibitor of ACE, playing a key role in the renin-angiotensin-aldosterone system.[1] For research purposes, understanding its solubility and stability is paramount for the preparation of stock solutions and experimental media.
Chemical Properties of this compound:
| Property | Value | Source |
| Molecular Formula | C₂₅H₃₀N₂O₇ | [2] |
| Molecular Weight | 470.5 g/mol | [2] |
| CAS Number | 103775-14-0 | [2] |
Solubility Data
The solubility of this compound's prodrug, moexipril hydrochloride, has been determined in several common laboratory solvents. While specific quantitative solubility data for this compound is limited, the data for its prodrug provides a valuable starting point for solvent selection.
Solubility of Moexipril Hydrochloride:
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes | Source |
| Water | ~100 | ~187 | Soluble up to 100 mM. | |
| DMSO | ~30 | ~56 | Soluble to 100 mM. | |
| Ethanol | ~25 | ~47 | ||
| PBS (pH 7.2) | ~0.33 - 50 | ~0.6 - 93 | Solubility may be enhanced with sonication. |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for long-term storage of research compounds.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing Preparation: Allow the this compound powder to equilibrate to room temperature before opening the container to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.705 mg of this compound (Molecular Weight = 470.5 g/mol ).
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For a 10 mM solution, if you weighed 4.705 mg, add 1 mL of DMSO.
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or sonication may be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and exposure to light.
-
Storage Conditions: Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months). Ensure vials are tightly sealed to prevent the absorption of moisture.
Preparation of Aqueous Working Solutions
This protocol outlines the preparation of aqueous working solutions from the DMSO stock solution for use in cell culture or other aqueous-based assays.
Materials:
-
10 mM this compound in DMSO stock solution
-
Sterile Phosphate-Buffered Saline (PBS) or cell culture medium
-
Sterile tubes and pipette tips
Procedure:
-
Thawing the Stock Solution: Thaw a single aliquot of the 10 mM this compound in DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution with sterile PBS or the desired cell culture medium to achieve the final working concentration.
-
Important: To avoid precipitation, it is recommended to add the DMSO stock solution to the aqueous buffer or medium while vortexing. The final concentration of DMSO in the working solution should be kept low (typically below 0.5%) to avoid solvent-induced cellular toxicity.
-
-
Final Preparation: Prepare the working solution fresh on the day of the experiment. Aqueous solutions of moexipril hydrochloride are not recommended for storage for more than one day.
Stability and Handling
pH Sensitivity: The prodrug, moexipril, exhibits pH-dependent stability. It is most reactive in its lyophilized form at pH 5.1 and more stable at a pH below 3 or above 6. While specific data for this compound is unavailable, it is prudent to consider that its stability may also be influenced by pH. For assays requiring different pH conditions, it is recommended to perform a preliminary stability test.
Moisture Sensitivity: Moexipril is sensitive to moisture. Therefore, it is crucial to handle and store this compound in a dry environment and use anhydrous solvents for preparing stock solutions.
Light Sensitivity: While not explicitly stated for this compound, it is good laboratory practice to protect stock solutions from light by using amber vials and storing them in the dark.
Diagrams
This compound's Mechanism of Action
Caption: this compound inhibits Angiotensin-Converting Enzyme (ACE).
Workflow for Preparing this compound Working Solution
Caption: Workflow for preparing this compound solutions.
References
Application Notes and Protocols for Moexiprilat in Rat Models of Cerebral Ischemia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, in rat models of cerebral ischemia. Due to the limited availability of direct administration protocols for this compound, the following sections synthesize information from studies on Moexipril and other ACE inhibitors in similar experimental settings.
Introduction
Moexipril is a prodrug that is rapidly converted in the body to its active form, this compound.[1][2] this compound exerts its therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE), a key component of the renin-angiotensin system (RAS).[1] Inhibition of ACE leads to reduced production of angiotensin II, a potent vasoconstrictor, and decreased degradation of bradykinin, a vasodilator.[1] In the context of cerebral ischemia, ACE inhibitors have demonstrated neuroprotective effects that extend beyond their blood pressure-lowering capabilities.[3] Research suggests that Moexipril can reduce neuronal damage and infarct volume in rodent models of stroke.
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating the effects of Moexipril in rodent models of cerebral ischemia. It is important to note that these studies used the prodrug, Moexipril, and not the active metabolite, this compound. Dosages for this compound would likely differ and require empirical determination.
| Drug | Animal Model | Dosage | Route of Administration | Key Findings | Reference |
| Moexipril | Rat (Focal Cerebral Ischemia) | 0.01 mg/kg | Not specified | Reduced infarct volume. | |
| Moexipril | Mouse (Focal Ischemia) | 0.3 mg/kg | Not specified | Significantly reduced brain damage. |
Experimental Protocols
Animal Model: Middle Cerebral Artery Occlusion (MCAO)
The transient MCAO model is a widely used and clinically relevant model of focal cerebral ischemia in rats.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300g)
-
Anesthesia (e.g., Isoflurane)
-
Heating pad to maintain body temperature
-
Surgical instruments
-
4-0 nylon suture with a rounded tip
Procedure:
-
Anesthetize the rat and maintain anesthesia throughout the surgical procedure.
-
Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA.
-
Temporarily clamp the CCA and ICA.
-
Introduce a 4-0 nylon suture through an incision in the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).
-
After the desired occlusion period (e.g., 60 or 90 minutes), withdraw the suture to allow for reperfusion.
-
Suture the incision and allow the animal to recover.
Proposed Administration Protocol for this compound
This is a proposed protocol and requires optimization through dose-response and time-course studies.
Drug Preparation:
-
This compound hydrochloride can be dissolved in sterile saline. The concentration should be calculated based on the desired dosage and the volume to be administered.
Administration Route:
-
Intraperitoneal (IP) or intravenous (IV) injection are common routes for systemic drug administration in rat models. The choice of route may depend on the desired pharmacokinetic profile.
Dosage and Timing:
-
Pre-treatment: Based on studies with other ACE inhibitors, a pre-treatment regimen could be investigated. For example, administering this compound 30-60 minutes before the induction of ischemia.
-
Post-treatment: To model a more clinically relevant scenario, administration at the time of reperfusion or shortly after could be explored.
-
Dosage: A starting point for dose-response studies could be extrapolated from the effective dose of Moexipril (0.01 mg/kg in rats), considering the differences in molecular weight and bioavailability between the prodrug and the active metabolite. A range of doses (e.g., 0.001, 0.01, and 0.1 mg/kg) should be tested.
Experimental Groups:
-
Sham Group: Rats undergo the surgical procedure without MCAO.
-
Vehicle Group: MCAO rats receive an equivalent volume of the vehicle (e.g., sterile saline).
-
This compound Treatment Groups: MCAO rats receive different doses of this compound at the designated time points.
Outcome Measures
-
Neurological Deficit Scoring: Assess motor and neurological function at various time points post-MCAO (e.g., 24, 48, and 72 hours) using a standardized scoring system (e.g., Bederson's scale).
-
Infarct Volume Measurement: At the end of the experiment, euthanize the animals and perfuse the brains. Stain brain slices with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area and calculate the infarct volume.
-
Biochemical and Molecular Analysis: Collect brain tissue from the ischemic and contralateral hemispheres to analyze markers of inflammation, oxidative stress, and apoptosis.
Visualization of Signaling Pathways
The neuroprotective effects of this compound in cerebral ischemia are primarily mediated through its interaction with the Renin-Angiotensin System (RAS).
Caption: The dual role of the Renin-Angiotensin System in cerebral ischemia.
Caption: Proposed experimental workflow for this compound administration.
References
Techniques for determining Moexiprilat concentrations in biological fluids
For Immediate Release
This application note provides detailed methodologies for the quantitative determination of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril, in various biological matrices. The protocols outlined below are intended for researchers, scientists, and drug development professionals engaged in pharmacokinetic, pharmacodynamic, and bioequivalence studies. The primary techniques covered are High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), both widely employed for their sensitivity and selectivity in bioanalysis.
Moexipril is a prodrug that is rapidly hydrolyzed in the body to its active form, this compound.[1] Accurate measurement of this compound concentrations in biological fluids such as plasma, serum, and urine is crucial for assessing the therapeutic efficacy and safety of Moexipril.
Analytical Techniques and Performance
Several analytical methods have been developed and validated for the simultaneous determination of Moexipril and this compound. The choice of method often depends on the required sensitivity, the complexity of the biological matrix, and the available instrumentation. A summary of the quantitative performance of various published methods is presented in the tables below.
High-Performance Liquid Chromatography (HPLC)
HPLC methods, often coupled with UV detection, provide a robust and cost-effective approach for quantifying this compound. These methods typically involve a protein precipitation or liquid-liquid extraction step for sample clean-up, followed by chromatographic separation on a reversed-phase column.
| Analyte(s) | Biological Matrix | Linearity Range (µg/mL) | % Recovery | Intra-day Precision (% RSD) | Inter-day Precision (% RSD) | Reference |
| Moexipril & Hydrochlorothiazide | - | 10 - 35 | 100.53 - 100.64 | 1.49 | 1.00 | [2] |
| Moexipril, this compound & Hydrochlorothiazide | Human Plasma | 5 - 100 | - | - | - | [3] |
| Moexipril & Hydrochlorothiazide | - | 37.5 - 225 | 98.44 | - | - | [4] |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity compared to HPLC-UV, making it the method of choice for applications requiring low detection limits. This technique utilizes multiple reaction monitoring (MRM) to specifically detect and quantify the analytes of interest.
| Analyte(s) | Biological Matrix | Linearity Range (ng/mL) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
| Moexipril | Human Plasma | 0.2 - 204 | - | - | [5] |
| Moexipril & this compound | Human Plasma | 0.5 - 100 (Moexipril)5 - 200 (this compound) | - | - | |
| Moexipril | - | - | 6.87 x 10⁻⁸ mol L⁻¹ | 2.29 x 10⁻⁷ mol L⁻¹ |
Experimental Protocols
Protocol 1: HPLC-UV Method for this compound in Serum and Urine
This protocol is adapted from a method for the simultaneous determination of Moexipril and Hydrochlorothiazide and can be applied for this compound analysis.
1. Sample Preparation (Protein Precipitation)
-
To 1 mL of serum or urine sample, add 3 mL of acetonitrile.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1500 rpm for 2 minutes to precipitate proteins.
-
Transfer the supernatant to a clean tube.
-
The sample is now ready for injection into the HPLC system.
2. Chromatographic Conditions
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (pH 6.2) (40:60 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 282 nm.
-
Injection Volume: 20 µL.
3. Calibration and Quantification
-
Prepare a series of calibration standards by spiking known concentrations of this compound into drug-free serum or urine.
-
Process the standards and samples as described in the sample preparation section.
-
Construct a calibration curve by plotting the peak area of this compound against its concentration.
-
Determine the concentration of this compound in the unknown samples by interpolating from the calibration curve.
Protocol 2: LC-MS/MS Method for this compound in Human Plasma
This protocol is based on a validated method for the simultaneous determination of Moexipril and this compound in human plasma.
1. Sample Preparation (Protein Precipitation)
-
To a 200 µL aliquot of human plasma in a microcentrifuge tube, add an internal standard (e.g., Benazepril).
-
Add 600 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
2. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 Sunfire column.
-
Mobile Phase: A mixture of water and acetonitrile (30:70, v/v), both containing 0.1% formic acid.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
-
Monitoring Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Moexipril: m/z 499.4 → 234.2
-
This compound: (Specific transition to be determined based on the instrument and tuning)
-
Internal Standard (Benazepril): m/z 425.2 → 351.1
-
3. Calibration and Quantification
-
Prepare calibration standards and quality control samples by spiking known amounts of this compound and the internal standard into drug-free human plasma.
-
Process the standards, quality controls, and unknown samples as described above.
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of this compound.
-
Quantify this compound in the unknown samples using the calibration curve.
Experimental Workflows
The following diagrams illustrate the logical flow of the sample preparation and analysis processes described in the protocols.
Caption: Workflow for HPLC-UV analysis of this compound.
Caption: Workflow for LC-MS/MS analysis of this compound.
References
- 1. Metabolism of moexipril to this compound: determination of in vitro metabolism using HPLC-ES-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. medwinpublishers.com [medwinpublishers.com]
- 5. A rapid and sensitive liquid chromatography-tandem mass spectrometric assay for moexipril, an angiotensin-converting enzyme inhibitor in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Moexiprilat in Cardiovascular Research: A Tool for Studying Endothelial Dysfunction
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Endothelial dysfunction is a critical early event in the pathogenesis of numerous cardiovascular diseases, including hypertension, atherosclerosis, and diabetic vasculopathy. It is characterized by a shift in the functionality of the vascular endothelium towards a pro-inflammatory, pro-thrombotic, and vasoconstrictive state. A key player in the regulation of endothelial function is the renin-angiotensin-aldosterone system (RAAS). Moexiprilat, the active metabolite of the prodrug moexipril, is a potent, non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor that serves as a valuable pharmacological tool for investigating the mechanisms of endothelial dysfunction and for the development of novel cardiovascular therapeutics.[1][2]
Mechanism of Action
Moexipril is converted in the liver to its active form, this compound, which exerts its effects primarily through the inhibition of ACE.[3] ACE is a key enzyme in the RAAS, responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II (Ang II).[1][2] Ang II contributes to endothelial dysfunction through various mechanisms, including the promotion of inflammation, oxidative stress, and vascular smooth muscle cell proliferation.
Furthermore, ACE, also known as kininase II, is responsible for the degradation of bradykinin, a potent vasodilator peptide that stimulates the release of nitric oxide (NO) and other endothelium-derived relaxing factors. By inhibiting ACE, this compound leads to:
-
Decreased Angiotensin II levels: This results in reduced vasoconstriction, lower blood pressure, and decreased production of reactive oxygen species (ROS).
-
Increased Bradykinin levels: This enhances vasodilation through the stimulation of the bradykinin B2 receptor, leading to increased production of nitric oxide (NO) by endothelial nitric oxide synthase (eNOS).
This dual mechanism of action makes this compound a powerful agent for improving endothelial function.
Signaling Pathways
The therapeutic effects of this compound on endothelial dysfunction are mediated through complex signaling pathways. The inhibition of Ang II and the potentiation of bradykinin signaling converge to promote a healthy endothelial phenotype.
This compound's dual action on ACE improves endothelial function.
Applications in Cardiovascular Research
This compound is a valuable tool for studying various aspects of endothelial dysfunction in both in vitro and in vivo models.
-
Investigating the role of the RAAS in endothelial dysfunction: By inhibiting a key enzyme in this pathway, researchers can elucidate the specific contributions of Ang II to vascular pathology.
-
Studying the therapeutic potential of ACE inhibition: this compound can be used as a reference compound to evaluate the efficacy of novel drugs targeting the RAAS or other pathways involved in endothelial dysfunction.
-
Exploring the mechanisms of bradykinin-mediated vasodilation: By increasing endogenous bradykinin levels, this compound facilitates the study of its downstream signaling pathways and its role in maintaining vascular health.
-
Modeling endothelial dysfunction: this compound can be used to counteract the effects of stimuli that induce endothelial dysfunction, such as high glucose, oxidized LDL, or inflammatory cytokines, allowing for a better understanding of the protective mechanisms.
Data Presentation
The following tables summarize quantitative data on the effects of moexipril and its active metabolite, this compound, on various parameters related to endothelial function.
Table 1: In Vitro Effects of this compound
| Parameter | Cell/Tissue Model | This compound Concentration | Observed Effect | Reference |
| ACE Inhibition | Purified Rabbit Lung ACE | IC50 = 2.1 nM | Potent inhibition of ACE activity. | |
| Bradykinin Potentiation | Isolated Rabbit Jugular Vein | ≤ 3 nM | 3- to 4-fold enhancement of bradykinin-induced constriction. | |
| Fibroblast Proliferation | Primary Neonatal Rat Cardiac Fibroblasts | 10 nM | Prevention of estrone- or angiotensin II-stimulated proliferation. |
Table 2: In Vivo Effects of Moexipril
| Parameter | Animal Model | Moexipril Dosage | Time Point | Observed Effect | Reference |
| Plasma ACE Activity | Spontaneously Hypertensive Rats | 10 mg/kg/day | 1 hour | 98% inhibition | |
| Plasma Angiotensin II | Spontaneously Hypertensive Rats | 10 mg/kg/day | 1 hour | Decreased to undetectable levels | |
| Plasma Angiotensin I | Spontaneously Hypertensive Rats | 10 mg/kg/day | 1 hour | 8.6-fold increase | |
| Plasma ACE Activity | Spontaneously Hypertensive Rats | 10 mg/kg/day | 24 hours | 56% inhibition |
Experimental Protocols
Detailed methodologies for key experiments to study the effects of this compound on endothelial dysfunction are provided below.
Protocol 1: Assessment of Bradykinin-Induced Vasodilation in Isolated Aortic Rings
This protocol is designed to assess the effect of this compound on the vasodilatory response to bradykinin in isolated arterial segments.
Assessing vasodilation in isolated aortic rings.
Materials:
-
This compound
-
Bradykinin
-
Phenylephrine
-
Krebs-Henseleit solution
-
Isolated tissue organ bath system
-
Data acquisition system
Procedure:
-
Isolate the thoracic aorta from a euthanized animal (e.g., rat or rabbit) and place it in cold Krebs-Henseleit solution.
-
Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate under a resting tension of 1.5-2 g for 60-90 minutes.
-
Pre-contract the rings with phenylephrine (e.g., 1 µM) to a stable tension.
-
Once a stable plateau is reached, cumulatively add bradykinin to the organ bath in the presence or absence of a pre-incubated concentration of this compound.
-
Record the changes in isometric tension.
-
Calculate the relaxation response as a percentage of the pre-contraction induced by phenylephrine.
-
Construct concentration-response curves for bradykinin and determine the EC50 values.
Protocol 2: Measurement of Nitric Oxide (NO) Production in Cultured Endothelial Cells
This protocol utilizes the Griess assay to indirectly measure NO production by quantifying its stable metabolite, nitrite, in the cell culture supernatant.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Bradykinin or other NO stimulus
-
Griess Reagent System
-
Microplate reader
Procedure:
-
Seed HUVECs in a 96-well plate and culture until confluent.
-
Wash the cells with a balanced salt solution.
-
Treat the cells with this compound at the desired concentrations for a specified pre-incubation time.
-
Stimulate the cells with an agonist that induces NO production (e.g., bradykinin).
-
After the stimulation period, collect the cell culture supernatant.
-
Perform the Griess assay on the collected supernatants according to the manufacturer's instructions. This typically involves mixing the supernatant with sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride to form a colored azo compound.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Assessment of Intracellular Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe to measure intracellular ROS levels in endothelial cells.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound
-
Angiotensin II or other ROS-inducing agent
-
2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) fluorescent probe
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Culture HUVECs in a 96-well plate or on coverslips until they reach the desired confluency.
-
Treat the cells with this compound for the desired duration.
-
Load the cells with the DCFH-DA probe by incubating them in a medium containing the probe.
-
Wash the cells to remove any excess probe.
-
Induce ROS production by treating the cells with an agent like Angiotensin II.
-
Measure the fluorescence intensity using a fluorescence microplate reader or visualize and quantify the fluorescence using a fluorescence microscope. The oxidation of DCFH-DA by ROS produces the highly fluorescent compound 2',7'-dichlorofluorescein (DCF).
-
The increase in fluorescence intensity is proportional to the level of intracellular ROS.
Conclusion
This compound is a potent and specific ACE inhibitor that serves as an invaluable tool in cardiovascular research, particularly in the study of endothelial dysfunction. Its well-defined mechanism of action, involving the modulation of both the renin-angiotensin system and the kallikrein-kinin system, allows researchers to dissect the complex signaling pathways that govern endothelial health. The protocols and data presented in these application notes provide a framework for utilizing this compound to investigate the pathophysiology of cardiovascular diseases and to explore novel therapeutic strategies aimed at restoring endothelial function.
References
Troubleshooting & Optimization
Optimizing Moexiprilat concentration for primary neonatal rat cardiac fibroblast proliferation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing moexiprilat in primary neonatal rat cardiac fibroblast proliferation assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a primary neonatal rat cardiac fibroblast proliferation assay?
A1: For initial screening, a broad concentration range is recommended to determine the dose-response relationship. Based on published data, a range of 1 nM to 10 µM is a suitable starting point. An IC50 of 41 ± 1 nM has been reported for this compound in inhibiting IGF-I induced neonatal rat cardiac fibroblast proliferation, so your optimal concentration is likely to be within the lower end of the nanomolar to micromolar range.[1] It is advisable to perform a dose-response curve with logarithmic dilutions (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) to identify the optimal inhibitory concentration for your specific experimental conditions.
Q2: How can I induce proliferation in my primary neonatal rat cardiac fibroblast culture to test the inhibitory effect of this compound?
A2: Primary cardiac fibroblasts can be stimulated to proliferate using various growth factors. Common and effective inducers include:
-
Angiotensin II (Ang II): Ang II is a potent stimulator of cardiac fibroblast proliferation. A concentration of 10⁻⁷ M (100 nM) has been shown to effectively stimulate proliferation.[2][3] Maximal effects have been observed in the 50-100 nM range.[4]
-
Transforming Growth Factor-beta 1 (TGF-β1): TGF-β1 is a key mediator of cardiac fibrosis and fibroblast proliferation. A concentration of 2 ng/mL has been used to induce a fibrotic phenotype, including proliferation.[5]
-
Insulin-like Growth Factor-I (IGF-I): IGF-I at a concentration of 10⁻⁷ M (100 nM) has been used to induce neonatal rat cardiac fibroblast proliferation.
Q3: What are the key signaling pathways involved in this compound's inhibition of cardiac fibroblast proliferation?
A3: this compound is the active metabolite of moexipril, an angiotensin-converting enzyme (ACE) inhibitor. Its primary mechanism is to block the conversion of angiotensin I to angiotensin II. By reducing angiotensin II levels, this compound indirectly inhibits signaling pathways that promote fibroblast proliferation. The key pathway involves the Angiotensin II Type 1 (AT1) receptor, which, when activated by Ang II, triggers downstream signaling cascades that lead to cell growth and proliferation. These can include pathways involving reactive oxygen species (ROS), p38 MAPK, and TGF-β1.
Q4: What are the critical quality control steps for ensuring reliable results in my proliferation assay?
A4: To ensure the reliability and reproducibility of your results, consider the following:
-
Cell Health and Viability: Regularly assess cell morphology and viability. Only use healthy, sub-confluent cells for your experiments.
-
Cell Seeding Density: Optimize the initial cell seeding density to ensure logarithmic growth during the assay period and to maximize the assay window.
-
Positive and Negative Controls: Always include appropriate controls in your experimental design. This includes an untreated control, a vehicle control (the solvent used to dissolve this compound), and a positive control for proliferation (e.g., cells treated with Ang II or TGF-β1).
-
Assay Linearity and Sensitivity: Validate your chosen proliferation assay (e.g., BrdU, MTT, or cell counting) to ensure it is linear and sensitive enough to detect changes in proliferation within your expected range.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the culture plate- Inconsistent drug concentration addition | - Ensure a single-cell suspension before seeding and mix gently but thoroughly.- Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity.- Use a calibrated multichannel pipette for adding reagents and ensure proper mixing. |
| No observable inhibition of proliferation with this compound | - Ineffective concentration of this compound- Sub-optimal induction of proliferation- Degraded this compound solution- High basal proliferation rate | - Perform a wider dose-response curve (e.g., from picomolar to high micromolar).- Confirm the activity of your pro-proliferative agent (e.g., Ang II) with a positive control inhibitor.- Prepare fresh this compound solutions for each experiment.- Serum-starve the cells for 24 hours before adding the mitogen and drug to synchronize the cell cycle and reduce baseline proliferation. |
| High background in the proliferation assay | - Contamination (bacterial or mycoplasma)- Over-confluent cells | - Regularly test for mycoplasma contamination. Practice good aseptic technique.- Optimize cell seeding density to avoid confluence during the assay. |
| Low proliferation in positive control wells | - Poor cell health- Inactive pro-proliferative agent- Incorrect seeding density | - Check cell viability before seeding. Do not use cells from high passage numbers.- Use a fresh, validated batch of the pro-proliferative agent.- Ensure the seeding density allows for robust proliferation during the assay period. |
Experimental Protocols
Protocol 1: Isolation and Culture of Primary Neonatal Rat Cardiac Fibroblasts
This protocol is adapted from established methods for isolating primary cardiac fibroblasts.
Materials:
-
1-3 day old Sprague-Dawley rat pups
-
70% Ethanol
-
Sterile Phosphate Buffered Saline (PBS)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Trypsin/EDTA
-
Collagenase Type II
-
Cell strainer (100 µm)
Procedure:
-
Euthanize neonatal rat pups according to approved institutional animal care and use committee protocols.
-
Sterilize the chest area with 70% ethanol.
-
Excise the hearts and place them in ice-cold sterile PBS.
-
Mince the ventricular tissue into small pieces (1-2 mm³).
-
Digest the tissue with a solution of trypsin and collagenase II with gentle agitation at 37°C.
-
Filter the cell suspension through a 100 µm cell strainer.
-
Centrifuge the cell suspension and resuspend the pellet in DMEM with 10% FBS.
-
Plate the cells in a culture flask. Cardiac fibroblasts will adhere to the plastic within 1-2 hours.
-
After the incubation period, remove the non-adherent cardiomyocytes by changing the medium.
-
Culture the adherent fibroblasts in DMEM with 10% FBS, passaging when they reach 80-90% confluency. Experiments are typically performed with cells from passages 2-4.
Protocol 2: Cardiac Fibroblast Proliferation Assay (BrdU)
Materials:
-
Primary neonatal rat cardiac fibroblasts (Passage 2-4)
-
96-well cell culture plates
-
DMEM with 0.5% FBS (serum-starvation medium)
-
This compound stock solution
-
Angiotensin II (or other pro-proliferative agent)
-
BrdU labeling reagent
-
FixDenat solution
-
Anti-BrdU-POD antibody
-
Substrate solution (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Microplate reader
Procedure:
-
Seed cardiac fibroblasts into a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
-
Wash the cells with PBS and replace the medium with serum-starvation medium (DMEM with 0.5% FBS) for 24 hours.
-
Prepare serial dilutions of this compound in serum-starvation medium.
-
Add the this compound dilutions to the respective wells and incubate for 1 hour.
-
Add the pro-proliferative agent (e.g., 100 nM Ang II) to all wells except the negative control.
-
Incubate for 24-48 hours.
-
Add BrdU labeling reagent to each well and incubate for an additional 2-4 hours.
-
Remove the labeling medium and fix and denature the cells with FixDenat solution.
-
Add the anti-BrdU-POD antibody and incubate.
-
Wash the wells and add the substrate solution.
-
Stop the reaction with the stop solution and measure the absorbance on a microplate reader.
Quantitative Data Summary
Table 1: Recommended Concentration Ranges for Compounds in Proliferation Assays
| Compound | Role | Recommended Starting Concentration | Reported Effective Concentration |
| This compound | Inhibitor | 1 nM - 10 µM | IC50: 41 ± 1 nM (vs. IGF-I) |
| Angiotensin II | Proliferation Inducer | 10 nM - 1 µM | 50 - 100 nM |
| TGF-β1 | Proliferation Inducer | 1 ng/mL - 10 ng/mL | 2 ng/mL |
| IGF-I | Proliferation Inducer | 10 nM - 200 nM | 100 nM |
Visualizations
Caption: Experimental workflow for assessing this compound's effect on fibroblast proliferation.
Caption: this compound's mechanism of action in inhibiting cardiac fibroblast proliferation.
References
- 1. Angiotensin-converting enzyme (ACE) inhibition attenuates insulin-like growth factor-I (IGF-I) induced cardiac fibroblast proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of enalaprilat on rat cardiac fibroblast proliferation via ROS/P38MAPK/TGF-β1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Featured Article: TGF-β1 dominates extracellular matrix rigidity for inducing differentiation of human cardiac fibroblasts to myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Strategies to improve the low bioavailability of Moexiprilat in animal research
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the challenges of Moexiprilat's low bioavailability in animal research.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of this compound so low?
A1: The low oral bioavailability of this compound, the active metabolite of Moexipril, is due to several factors. Moexipril is incompletely absorbed after oral administration, with a bioavailability of approximately 13% as this compound.[1][2][3][4] Key contributing factors include:
-
Incomplete Absorption: The drug is not fully absorbed from the gastrointestinal (GI) tract.[1]
-
Food Effect: The presence of food significantly reduces absorption. A high-fat breakfast can decrease the maximum plasma concentration (Cmax) and the area under the curve (AUC) by 80% and 50%, respectively.
-
Site-Specific Absorption: Evidence suggests that Moexipril may be absorbed only in the upper small intestine. Once a controlled-release formulation passes this "absorption window," the remaining drug is poorly absorbed.
-
Presystemic Metabolism: Moexipril is a prodrug that is rapidly converted to its active form, this compound, by carboxyesterases. While this conversion is necessary for its therapeutic effect, the properties of both the prodrug and the active moiety influence overall absorption. The conversion is thought to occur primarily in the liver, but also in other tissues.
Q2: What is the purpose of using Moexipril as a prodrug for this compound?
A2: Moexipril is an ester prodrug designed to improve the oral absorption characteristics compared to the active diacid metabolite, this compound. Esterification of this compound to create Moexipril reduces the charge of the molecule, which is believed to enhance its ability to permeate the intestinal membrane. This compound itself is poorly absorbed. After absorption, Moexipril is hydrolyzed by esterases in the body to release the pharmacologically active this compound.
Q3: What are the primary formulation strategies to enhance the bioavailability of poorly absorbed drugs like Moexipril?
A3: For drugs with low bioavailability due to poor solubility, permeability, or both, several advanced formulation strategies can be employed. These include:
-
Lipid-Based Formulations: These systems, such as self-emulsifying drug delivery systems (SEDDS), can improve drug solubilization and absorption. They work by presenting the drug in a dissolved state within lipidic vehicles, which can facilitate absorption through the intestinal wall.
-
Nanoparticle Systems: Encapsulating the drug in nanoparticles (e.g., polymeric nanoparticles, solid lipid nanoparticles) can enhance bioavailability. Nanoparticles can protect the drug from degradation, increase its surface area for dissolution, and potentially facilitate transport across the intestinal epithelium.
-
Liposomes: These are vesicles composed of lipid bilayers that can encapsulate both hydrophilic and hydrophobic drugs. Liposomes can shield the drug from the harsh environment of the GI tract and improve its absorption.
-
Permeation Enhancers: These are excipients that can transiently and reversibly increase the permeability of the intestinal membrane to improve drug absorption.
Q4: Could P-glycoprotein (P-gp) efflux be a limiting factor in this compound absorption?
A4: While not explicitly documented for Moexipril in the provided results, P-glycoprotein (P-gp) is a well-known efflux transporter in the intestine that actively pumps xenobiotics, including many drugs, back into the intestinal lumen, thereby reducing their net absorption. Given Moexipril's characteristics as a complex molecule, investigating its potential as a P-gp substrate is a valid line of inquiry. P-gp activity can limit the absorption of moderately permeable compounds, and its inhibition can lead to increased bioavailability.
Troubleshooting Guide
Problem 1: High variability in plasma this compound concentrations across animal subjects.
| Potential Cause | Troubleshooting Strategy |
| Food Intake | Moexipril absorption is highly sensitive to food. Ensure a strict and consistent fasting period for all animals before dosing (e.g., overnight fasting). |
| Inconsistent Dosing Technique | Variability in oral gavage technique can lead to inconsistent delivery to the stomach. Ensure all personnel are trained on a standardized procedure. |
| Formulation Instability | If using a suspension, the drug may settle, leading to inconsistent dosing. Ensure the formulation is homogenous and well-suspended immediately before each administration. Consider switching to a solubilizing formulation. |
| Coprophagy (in rodents) | If animals consume their feces, it can introduce variability in drug absorption profiles. House animals in metabolic cages or use tail cups to prevent this behavior during the study period. |
Problem 2: A new formulation (e.g., nanoparticle, liposome) is not showing a significant increase in bioavailability compared to a simple suspension.
| Potential Cause | Troubleshooting Strategy |
| Suboptimal Particle Size or Polydispersity | For nanoparticles and liposomes, size and uniformity are critical. Characterize the particle size, polydispersity index (PDI), and zeta potential of your formulation. Aim for a small, uniform particle size (typically < 200 nm for nanoparticles) to enhance absorption. |
| Poor Encapsulation Efficiency | A low encapsulation efficiency means a significant portion of the drug is free in the formulation, behaving similarly to a standard suspension. Optimize the formulation process to maximize drug loading and encapsulation efficiency. |
| Instability in the GI Tract | The formulation may not be stable in the acidic and enzyme-rich environment of the stomach and intestine. Incorporate protective polymers or lipids (e.g., PEGylation for liposomes) to improve stability. |
| P-gp Efflux Limitation | If Moexipril is a P-gp substrate, the efflux pump may be actively removing the drug from intestinal cells, counteracting the benefits of the formulation. Consider co-administering the formulation with a known P-gp inhibitor (e.g., verapamil, cyclosporine) in a pilot study to test this hypothesis. |
Data Presentation
Table 1: Summary of Pharmacokinetic Parameters for Moexipril and this compound
| Parameter | Moexipril | This compound | Reference(s) |
| Oral Bioavailability | ~22% (as moexipril) | ~13% (as this compound) | |
| Time to Peak (Tmax) | ~0.6 - 1.5 hours | ~1.5 - 2.0 hours | |
| Elimination Half-life (t½) | ~1.0 - 1.3 hours | 2 - 9.8 hours (biphasic) | |
| Plasma Protein Binding | ~90% | ~50% | |
| Volume of Distribution (Vd) | 64 L | ~183 L | |
| Effect of High-Fat Meal | Cmax ↓ ~80%, AUC ↓ ~55% | Cmax ↓ ~80%, AUC ↓ ~50% |
Visualizations and Workflows
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Workflow for developing and testing a new Moexipril formulation.
Experimental Protocols
Protocol 1: Preparation of Moexipril-Loaded Liposomes via Thin-Film Hydration
This protocol provides a general method for preparing liposomes. Researchers should optimize lipid composition, drug-to-lipid ratio, and other parameters for their specific needs.
Materials:
-
Moexipril hydrochloride
-
Soy phosphatidylcholine (SPC) or other suitable phospholipid
-
Cholesterol
-
Chloroform and Methanol (or another suitable organic solvent system)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Probe sonicator or bath sonicator
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Preparation: a. Dissolve a specific molar ratio of SPC and cholesterol (e.g., 2:1) and a predetermined amount of Moexipril hydrochloride in a chloroform/methanol mixture in a round-bottom flask. b. Attach the flask to a rotary evaporator. c. Evaporate the organic solvents under vacuum at a temperature above the lipid transition temperature (e.g., 40°C) until a thin, dry lipid film forms on the flask wall. d. Continue to keep the flask under high vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: a. Hydrate the lipid film by adding pre-warmed PBS (pH 7.4) to the flask. b. Agitate the flask by hand or on the rotary evaporator (with the vacuum off) at the same temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).
-
Size Reduction (Sonication & Extrusion): a. To reduce the size and lamellarity of the vesicles, sonicate the MLV suspension using a probe sonicator (in pulses to avoid overheating) or a bath sonicator until the suspension becomes less turbid. b. For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension 10-20 times through an extruder fitted with polycarbonate membranes of a defined pore size (e.g., starting with 400 nm and then 100 nm).
-
Purification: a. To remove the unencapsulated (free) drug, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). b. Discard the supernatant containing the free drug and resuspend the liposomal pellet in fresh PBS.
-
Characterization: a. Determine the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS). b. Quantify the encapsulation efficiency by lysing a known amount of the purified liposomes (e.g., with Triton X-100 or methanol), measuring the total drug concentration via HPLC, and comparing it to the initial amount of drug added.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical study to evaluate the oral bioavailability of a novel Moexipril formulation. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Sprague-Dawley or Wistar rats (e.g., 250-300 g).
Study Design:
-
Groups (n=5-6 rats per group):
-
Control Group: Moexipril suspension in a standard vehicle (e.g., 0.5% carboxymethylcellulose).
-
Test Group: Novel Moexipril formulation (e.g., liposomes from Protocol 1).
-
IV Group: this compound administered intravenously (for absolute bioavailability calculation).
-
-
Dose: A consistent dose of Moexipril (e.g., 10 mg/kg) for oral groups and a corresponding dose of this compound for the IV group.
Methodology:
-
Acclimation & Fasting: a. Acclimate rats for at least one week before the experiment. b. Fast animals overnight (12-16 hours) before dosing, with free access to water.
-
Dosing: a. Weigh each animal immediately before dosing. b. Administer the control or test formulation orally via gavage. c. For the IV group, administer this compound via a tail vein injection.
-
Blood Sampling: a. Collect blood samples (approx. 200-250 µL) from the tail vein or a cannulated vessel at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose). b. Collect blood into heparinized or EDTA-coated tubes.
-
Plasma Preparation: a. Centrifuge the blood samples immediately (e.g., 4,000 x g for 10 minutes at 4°C) to separate the plasma. b. Transfer the plasma to clean microcentrifuge tubes and store at -80°C until analysis.
-
Bioanalysis: a. Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) for the quantification of this compound in rat plasma. b. Precipitate plasma proteins (e.g., with acetonitrile or methanol), centrifuge, and analyze the supernatant.
-
Pharmacokinetic Analysis: a. Plot the mean plasma concentration of this compound versus time for each group. b. Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters: Cmax, Tmax, AUC₀₋ₜ, AUC₀₋ᵢₙf, and t½. c. Calculate the relative oral bioavailability (Frel) of the test formulation compared to the control suspension using the formula: Frel (%) = (AUCtest / AUCcontrol) * (Dosetrol / Dosetest) * 100 d. Calculate the absolute oral bioavailability (Fabs) using the IV group data: Fabs (%) = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100
References
Analysis of Moexiprilat degradation products using stability-indicating HPLC methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of Moexiprilat degradation products using stability-indicating HPLC methods.
Frequently Asked Questions (FAQs)
Q1: What are the typical forced degradation conditions for Moexipril hydrochloride?
A1: Forced degradation studies for Moexipril hydrochloride are typically conducted under stress conditions as per the International Conference on Harmonisation (ICH) guidelines to assess its stability. Common conditions include hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.[1][2][3][4] Significant degradation of Moexipril has been observed under acidic, basic, oxidative, and photolytic conditions, while it is generally found to be stable under thermal stress.[3]
Q2: What are the major degradation products of Moexipril?
A2: Under various stress conditions, Moexipril degrades into several products. Liquid chromatography-mass spectrometry (LC-MS) studies have identified multiple degradation products (DPs). For instance, under acidic conditions, four degradation products (DP1, DP2, DP4, and DP5) may form. Basic conditions can lead to the formation of three DPs (DP2, DP3, and DP4). This compound, the active metabolite, is formed by the hydrolysis of the ethyl ester group of Moexipril.
Q3: Which type of HPLC column is best suited for separating Moexipril and its degradation products?
A3: Reversed-phase HPLC columns are commonly used for the analysis of Moexipril and its degradation products. Several stationary phases have been successfully employed, including C18, C8, cyanopropyl, and phenyl columns. The choice of column will depend on the specific separation requirements and the nature of the degradation products being analyzed.
Troubleshooting Guide
Problem: Poor peak shape (tailing or fronting) for Moexipril or its degradation products.
| Possible Cause | Suggested Solution |
| Column Overload | Reduce the sample concentration or injection volume. |
| Secondary Interactions | Use a mobile phase with a competing base (e.g., triethylamine) or a different pH to minimize interactions with residual silanols on the column. Consider using a column with a different stationary phase (e.g., polar-embedded). |
| Column Contamination or Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is within the stable range for the column (typically pH 2-8 for silica-based columns). |
Problem: Inconsistent retention times.
| Possible Cause | Suggested Solution |
| Fluctuations in Mobile Phase Composition | Ensure proper mixing and degassing of the mobile phase. If using a gradient, check the pump's proportioning valve. Manually pre-mixing the mobile phase can help diagnose this issue. |
| Temperature Variations | Use a column thermostat to maintain a consistent temperature. |
| Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, which may require flushing with at least 10-20 column volumes. |
| Pump Malfunction | Check the pump for leaks, salt buildup, and ensure a consistent flow rate. |
Problem: Ghost peaks or carryover.
| Possible Cause | Suggested Solution |
| Sample Residue in Injector | Clean the injection port and syringe. Optimize the needle wash procedure. |
| Contaminated Mobile Phase or System | Prepare fresh mobile phase using high-purity solvents and salts. Flush the entire HPLC system. |
| Sample Adsorption onto Column | Use a guard column to trap strongly retained impurities. Flush the column with a strong solvent between runs. |
Experimental Protocols
Forced Degradation Study Protocol
This protocol outlines the conditions for subjecting Moexipril hydrochloride to forced degradation.
-
Acid Hydrolysis: Dissolve Moexipril HCl in 0.1 M HCl and heat at 80°C for a specified duration.
-
Base Hydrolysis: Dissolve Moexipril HCl in 0.1 M NaOH and keep at room temperature for a specified duration.
-
Oxidative Degradation: Treat Moexipril HCl solution with 30% H₂O₂ at room temperature for a specified duration.
-
Photolytic Degradation: Expose a solution of Moexipril HCl to UV light (e.g., 254 nm) for a specified period.
-
Thermal Degradation: Heat the solid drug substance at 80°C for a specified duration.
-
Neutralization and Dilution: After exposure to the stress condition, neutralize the acidic and basic samples and dilute all samples to a suitable concentration with the mobile phase before HPLC analysis.
Stability-Indicating HPLC Method
The following table summarizes typical parameters for a stability-indicating HPLC method for this compound and its degradation products.
| Parameter | Example Condition 1 | Example Condition 2 |
| Stationary Phase | Phenyl | Agilent XDB C-18 (4.6 x 150 mm, 5 µm) |
| Mobile Phase A | 10 mM Potassium dihydrogen phosphate (pH 2.8) | 20 mM Ammonium acetate (pH 6.0) |
| Mobile Phase B | Acetonitrile:Water (95:5 v/v) | Methanol |
| Elution | Gradient | Gradient |
| Flow Rate | 1.2 mL/min | 1.0 mL/min |
| Detection Wavelength | 210 nm | Not specified |
| Column Temperature | Ambient | 25°C |
Quantitative Data Summary
The following table presents a summary of identified degradation products of Moexipril under different stress conditions. The m/z values correspond to the protonated molecules [M+H]⁺.
| Degradation Product | m/z | Elemental Composition | Stress Conditions Observed |
| DP1 | - | - | Acidic, Neutral, Oxidative |
| DP2 | 309.1441 | C₁₅H₂₀N₂O₅ | Acidic, Basic |
| DP3 | 208.1338 | C₁₂H₁₈NO₂ | Basic |
| DP4 | 407.1819 | C₂₀H₂₇N₂O₇ | Acidic, Basic, Neutral, Oxidative, Photolytic |
| DP5 | 292.1171 | C₁₅H₁₈NO₅ | Acidic, Neutral, Oxidative, Photolytic |
Table adapted from data presented in Babu KBR, et al. (2018).
Visualizations
Caption: Experimental workflow for the analysis of this compound degradation products.
References
Mitigating the impact of Moexiprilat's incomplete absorption in pharmacokinetic studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with moexipril and its active metabolite, moexiprilat. The focus is on mitigating the challenges associated with this compound's incomplete absorption in pharmacokinetic (PK) studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in studying the pharmacokinetics of this compound?
The primary challenge is the incomplete and variable oral absorption of its prodrug, moexipril. The bioavailability of this compound is low, approximately 13%, and is significantly influenced by food.[1][2][3] This variability can lead to inconsistent and difficult-to-interpret pharmacokinetic data.
Q2: How does food impact the absorption of moexipril and the resulting this compound concentrations?
Food significantly reduces the rate and extent of moexipril absorption. Ingestion of a meal, particularly a high-fat one, can decrease the maximum plasma concentration (Cmax) of this compound by up to 80% and the area under the concentration-time curve (AUC) by up to 50%.[1][2] This is a critical factor to control in clinical and preclinical studies. It is recommended that moexipril be administered in a fasting state to minimize this variability.
Q3: What are the key pharmacokinetic parameters of this compound that I should be aware of?
Following oral administration of moexipril, the active metabolite this compound reaches its peak plasma concentration (Tmax) in approximately 1.5 to 2 hours. The elimination half-life of this compound is biphasic, with an average terminal half-life of 29-30 hours, which allows for once-daily dosing.
Q4: How is moexipril converted to its active form, this compound?
Moexipril is a prodrug that is hydrolyzed in the body to form the pharmacologically active diacid metabolite, this compound. This conversion primarily occurs through the hydrolysis of an ethyl ester group.
Troubleshooting Guide
Issue 1: High variability in this compound plasma concentrations between subjects.
Possible Causes:
-
Food Effect: Inconsistent dietary conditions among subjects.
-
Physiological Differences: Variations in gastrointestinal motility, pH, and enzyme activity.
-
Formulation Issues: Poor dissolution of the moexipril formulation.
Troubleshooting Steps:
-
Standardize Food Intake: Implement a strict fasting protocol for all subjects, typically overnight fasting for at least 10 hours before dosing and for a specified period after. Provide a standardized meal at a consistent time point post-dose if required by the study design.
-
Control Dosing Conditions: Ensure subjects adhere to the dosing schedule and conditions precisely.
-
Evaluate Formulation: If developing a new formulation, consider strategies to improve solubility and dissolution, such as creating a solid dispersion or a self-emulsifying drug delivery system (SEDDS).
-
Pharmacokinetic Modeling: Utilize population pharmacokinetic (PopPK) modeling to identify and quantify sources of variability.
Issue 2: Lower than expected this compound exposure (AUC and Cmax).
Possible Causes:
-
Poor Absorption: Inherent low permeability of moexipril.
-
Pre-systemic Metabolism: Metabolism of moexipril in the gut wall or liver before reaching systemic circulation.
-
Analytical Issues: Inefficient extraction or detection of this compound in plasma samples.
Troubleshooting Steps:
-
In Vitro Permeability Assessment: Conduct a Caco-2 permeability assay to assess the intrinsic permeability of moexipril.
-
In Situ/In Vivo Absorption Studies: Utilize models like the single-pass intestinal perfusion (SPIP) in rats to investigate intestinal absorption and metabolism.
-
Optimize Analytical Method: Validate the LC-MS/MS method for moexipril and this compound to ensure high recovery and sensitivity.
-
Formulation Enhancement: Explore enabling formulations such as solid dispersions or SEDDS to improve solubility and absorption.
Data Presentation
Table 1: Impact of Food on this compound Pharmacokinetic Parameters
| Parameter | Fasting State | Fed State (Low-Fat Meal) | Fed State (High-Fat Meal) | Reference |
| Cmax | Baseline | Reduced by ~70% | Reduced by ~80% | |
| AUC | Baseline | Reduced by ~40% | Reduced by ~50% | |
| Tmax | ~1.5 hours | Delayed | Delayed |
Table 2: Pharmacokinetic Parameters of Moexipril and this compound
| Parameter | Moexipril | This compound | Reference |
| Bioavailability | 22% (as moexipril) | ~13% | |
| Tmax | 0.6 - 1.5 hours | ~1.5 - 2.0 hours | |
| Elimination Half-life (t½) | 1.3 hours | 2 - 9.8 hours (biphasic) | |
| Protein Binding | - | ~50% |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This protocol assesses the intestinal permeability of a compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on semi-permeable inserts in a multi-well plate and cultured for approximately 21 days to form a differentiated monolayer.
-
Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER). TEER values should be within an acceptable range (e.g., 300-500 Ω·cm²). The permeability of a paracellular marker (e.g., Lucifer Yellow) is also assessed.
-
Permeability Assay:
-
The test compound (e.g., moexipril) is added to the apical (A) side of the monolayer.
-
Samples are collected from the basolateral (B) side at specified time points.
-
To assess active efflux, the compound is also added to the basolateral side, and samples are collected from the apical side (B to A transport).
-
-
Sample Analysis: The concentration of the compound in the collected samples is quantified using a validated LC-MS/MS method.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated.
Protocol 2: In Situ Single-Pass Intestinal Perfusion (SPIP) in Rats
This protocol evaluates the absorption of a drug in a specific segment of the intestine.
Methodology:
-
Animal Preparation: Rats are fasted overnight and anesthetized. The abdominal cavity is opened, and a segment of the intestine (e.g., jejunum) is cannulated at both ends.
-
Perfusion: A perfusion buffer containing the test drug (e.g., moexipril) and a non-absorbable marker (e.g., phenol red) is infused through the intestinal segment at a constant flow rate.
-
Sample Collection: Outlet perfusate samples are collected at predetermined time intervals.
-
Sample Analysis: The concentrations of the drug and the non-absorbable marker in the perfusate are determined by HPLC or LC-MS/MS. The non-absorbable marker is used to correct for any water flux.
-
Data Analysis: The effective permeability coefficient (Peff) is calculated based on the disappearance of the drug from the perfusate.
Protocol 3: LC-MS/MS Analysis of Moexipril and this compound in Plasma
This protocol details a method for the simultaneous quantification of moexipril and this compound in human plasma.
Methodology:
-
Sample Preparation:
-
Plasma samples are thawed.
-
An internal standard (e.g., benazepril) is added.
-
Protein precipitation is performed using a solvent like acetonitrile.
-
The sample is centrifuged, and the supernatant is collected and evaporated to dryness.
-
The residue is reconstituted in the mobile phase.
-
-
Chromatographic Separation:
-
A C18 column is used for separation.
-
The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer with a modifier like formic acid.
-
-
Mass Spectrometric Detection:
-
A tandem mass spectrometer with an electrospray ionization (ESI) source is used.
-
Detection is performed in the Multiple Reaction Monitoring (MRM) mode, monitoring specific precursor-to-product ion transitions for moexipril, this compound, and the internal standard.
-
-
Quantification: A calibration curve is generated using standards of known concentrations to quantify the analytes in the plasma samples.
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of a drug with absorption challenges.
Caption: Decision-making logic for mitigating high pharmacokinetic variability.
Caption: Metabolic pathway of moexipril to this compound.
References
Moexiprilat Dose Adjustment in Renal Impairment: A Technical Guide for Animal Research
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on dose adjustment considerations for Moexiprilat in animal models of renal impairment. The following information, presented in a question-and-answer format, addresses specific challenges and offers practical solutions for your experimental design.
Frequently Asked Questions (FAQs)
Q1: How does renal impairment affect the pharmacokinetics of this compound?
A1: Moexipril is the prodrug that is converted to the active metabolite, this compound. While this compound is primarily eliminated through the feces (approximately 52%) and to a lesser extent in the urine (around 7%) following oral administration, renal impairment significantly alters its pharmacokinetic profile. In humans with creatinine clearance between 10 and 40 mL/min, the elimination half-life of this compound is prolonged by a factor of 3 to 4.[1] This leads to an increase in the area under the plasma concentration-time curve (AUC), indicating greater overall drug exposure.[1] Although specific data in animal models with renal impairment is limited, a similar trend of decreased clearance and increased exposure is expected.
Q2: What is the recommended dose adjustment for this compound in humans with renal impairment, and how can this be extrapolated to animal models?
A2: For human patients with a creatinine clearance of 40 mL/min/1.73 m² or less, the initial recommended dose of moexipril is 3.75 mg once daily, a reduction from the standard 7.5 mg dose.[2] Direct extrapolation of this dose to animal models is not straightforward due to species-specific differences in drug metabolism and physiology. However, the principle of dose reduction is critical. A conservative approach is to start with a significantly reduced dose (e.g., 25-50% of the standard dose used in healthy animals of the same species) and perform a dose-finding study. Allometric scaling, which converts doses between species based on body surface area, can be used to estimate an initial dose range, which should then be validated experimentally.
Q3: What are the common animal models of renal impairment used in preclinical studies?
A3: Several models are used to induce renal impairment in animals, each with its own advantages and limitations. Common models include:
-
Surgical Models: 5/6 nephrectomy (subtotal nephrectomy) in rats is a widely used model to induce chronic kidney disease.[3]
-
Drug-Induced Nephrotoxicity: Administration of drugs like cisplatin or gentamicin can induce acute kidney injury.[4] Repeated low doses of certain nephrotoxic agents can be used to model chronic kidney disease.
-
Genetic Models: Some mouse strains are genetically predisposed to developing kidney disease.
The choice of model will depend on the specific research question, such as studying acute versus chronic renal failure.
Q4: What key parameters should be monitored in animal models with renal impairment receiving this compound?
A4: Close monitoring is essential to ensure animal welfare and obtain reliable data. Key parameters include:
-
Renal Function: Serum creatinine and blood urea nitrogen (BUN) should be measured regularly to assess the severity of renal impairment. Creatinine clearance can also be measured to provide a more direct assessment of glomerular filtration rate (GFR).
-
Pharmacokinetic Parameters: Blood samples should be collected at various time points after drug administration to determine the concentration of this compound. This will allow for the calculation of key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), elimination half-life (t½), and AUC.
-
Pharmacodynamic Endpoints: Depending on the study's objective, blood pressure and markers of the renin-angiotensin system activity should be monitored.
-
Clinical Signs: Daily observation for any signs of toxicity, such as changes in behavior, weight loss, or altered food and water intake, is crucial.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high plasma concentrations of this compound | The initial dose was too high for the degree of renal impairment. | Immediately reduce the dose or increase the dosing interval. Re-evaluate the severity of renal impairment. Consider a more conservative starting dose for subsequent animals. |
| High variability in pharmacokinetic data between animals | Inconsistent induction of renal impairment. Variability in drug absorption. | Ensure the method for inducing renal impairment is standardized and results in a consistent level of kidney dysfunction. Administer the drug consistently (e.g., with or without food) to minimize absorption variability. |
| Signs of toxicity (e.g., lethargy, weight loss) | Excessive drug accumulation due to severely compromised renal clearance. | Discontinue dosing and provide supportive care. Review the dose and the severity of renal impairment. A lower dose or a different dosing strategy may be necessary. Single oral doses of 2 g/kg of moexipril were associated with significant lethality in mice, while rats tolerated single oral doses up to 3 g/kg. |
| Difficulty in accurately measuring creatinine clearance | Incomplete urine collection. Analytical interference with creatinine assays. | Use metabolic cages for accurate 24-hour urine collection. Employ specific and validated analytical methods, such as enzymatic assays or HPLC, for creatinine measurement in the specific animal species to avoid interference from non-creatinine chromogens. |
Quantitative Data Summary
The following table summarizes the key pharmacokinetic parameters of Moexipril and this compound in humans, which can serve as a reference for designing preclinical studies.
| Parameter | Moexipril | This compound | Notes |
| Elimination Half-life (t½) | ~1 hour | 2 to 9 hours | In subjects with normal renal function. The t½ of this compound is increased 3 to 4-fold in patients with creatinine clearance between 10-40 mL/min. |
| Time to Peak Plasma Concentration (Tmax) | - | ~1.5 hours | - |
| Protein Binding | - | ~50% | - |
| Primary Route of Elimination | - | Feces (~52%), Urine (~7%) | After oral administration. |
Experimental Protocols
Protocol 1: Induction of Chronic Renal Impairment via 5/6 Nephrectomy in Rats
-
Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgical Procedure (First Stage):
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney.
-
Suture the incision.
-
-
Recovery: Allow the animal to recover for one week.
-
Surgical Procedure (Second Stage):
-
Make a flank incision on the contralateral side to expose the right kidney.
-
Perform a complete right nephrectomy.
-
Suture the incision.
-
-
Post-operative Care: Provide appropriate post-operative analgesia and monitor the animal's recovery.
-
Confirmation of Renal Impairment: Allow 4-6 weeks for the development of stable chronic renal impairment. Confirm by measuring serum creatinine and BUN levels.
Protocol 2: Pharmacokinetic Study in Renally Impaired Rats
-
Animal Model: Use rats with surgically-induced renal impairment (as described in Protocol 1) and a control group of sham-operated rats.
-
Drug Administration: Administer a single oral dose of Moexipril. The dose should be determined based on a pilot study, starting with a reduced dose compared to healthy animals.
-
Blood Sampling: Collect serial blood samples (e.g., via tail vein or jugular vein catheter) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.
-
Plasma Preparation: Centrifuge the blood samples to separate plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic Analysis: Use appropriate software to calculate pharmacokinetic parameters (Cmax, Tmax, t½, AUC) for both the renally impaired and control groups.
-
Dose Adjustment Evaluation: Compare the pharmacokinetic parameters between the groups to determine the impact of renal impairment on drug exposure and inform further dose adjustments.
Visualizations
Caption: Experimental workflow for determining this compound dose adjustments.
Caption: Logical approach for iterative dose adjustment.
Conclusion
Due to the significant impact of renal impairment on this compound pharmacokinetics, a careful and systematic approach to dose adjustment in animal models is imperative. While human data provides a valuable starting point, researchers must conduct pilot pharmacokinetic studies in their specific animal model of renal impairment to determine the appropriate dose. This ensures the scientific validity of the research and the welfare of the animals.
References
- 1. Specific creatinine determination in laboratory animals using the new enzymatic test kit "Creatinine-PAP" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Behavioral Changes During Development of Chronic Kidney Disease in Rats [frontiersin.org]
- 4. Method used to establish a large animal model of drug-induced acute kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
Investigating potential accumulation of Moexiprilat following repeated administration in long-term studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the potential accumulation of Moexiprilat following repeated administration in long-term studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| High variability in this compound plasma concentrations between subjects. | - Food effect: Moexipril's absorption is significantly affected by food, which can reduce the peak plasma concentration (Cmax) and area under the curve (AUC) of this compound.[1] - Genetic polymorphism: Variations in enzymes responsible for the conversion of Moexipril to this compound. - Adherence to dosing schedule: Inconsistent timing of dose administration. | - Ensure subjects adhere to a strict fasting state (e.g., overnight fast) before Moexipril administration.[1] - Standardize meal types and timings if fasting is not feasible for the entire study duration. - Genotype subjects for relevant metabolic enzymes if significant variability persists. - Implement rigorous monitoring of dosing times. |
| Inconsistent quantification of this compound in plasma samples. | - Sample degradation: this compound may be unstable at room temperature or during freeze-thaw cycles. - Suboptimal extraction: Inefficient protein precipitation or liquid-liquid extraction leading to low recovery. - Matrix effects: Interference from endogenous plasma components affecting ionization in LC-MS/MS analysis. | - Process and freeze plasma samples immediately after collection. Minimize freeze-thaw cycles. - Optimize the protein precipitation method (e.g., trying different organic solvents like acetonitrile or methanol) or the liquid-liquid extraction procedure. - Use a validated internal standard and assess matrix effects during method validation as per FDA/ICH guidelines. |
| Lower than expected this compound concentrations. | - Low bioavailability: The oral bioavailability of Moexipril as this compound is inherently low (around 13%).[1] - Interaction with other medications: Co-administered drugs may affect the absorption or metabolism of Moexipril. | - Confirm the administered dose and the dosing regimen. - Review the subject's concomitant medications for potential drug-drug interactions. |
| Difficulty in achieving target LLOQ (Lower Limit of Quantification). | - Insufficient sensitivity of the analytical method. - High background noise in the mass spectrometer. | - Optimize MS/MS parameters (e.g., collision energy, ion transitions). - Improve sample clean-up to reduce matrix interference. - Consider using a more sensitive instrument. |
Frequently Asked Questions (FAQs)
Q1: Does this compound accumulate in the body after repeated administration?
A1: Based on available data, the accumulation of this compound with repeated dosing is considered minimal to moderate.[1][2] Studies have shown an accumulation of about 30%, which is consistent with a functional elimination half-life of approximately 12 hours. Some long-term studies have reported no signs of drug accumulation, with day-to-day drug levels remaining relatively constant.
Q2: What is the elimination half-life of this compound?
A2: The elimination half-life of this compound is variable, with estimates ranging from 2 to 9 hours. This variability is attributed to a complex elimination pattern that is not a simple exponential decay. This compound exhibits a prolonged terminal elimination phase, which is thought to be due to its slow release from binding to Angiotensin-Converting Enzyme (ACE).
Q3: How is this compound eliminated from the body?
A3: this compound is primarily eliminated through both renal and fecal excretion. After oral administration, about 7% of the dose is found in the urine as this compound, and approximately 52% is recovered in the feces as this compound.
Q4: What is the protein binding of this compound?
A4: this compound is approximately 50% bound to plasma proteins.
Q5: How does food intake affect the pharmacokinetics of this compound?
A5: Food significantly reduces the absorption of Moexipril, leading to a decrease in the Cmax and AUC of its active metabolite, this compound. Therefore, it is recommended that Moexipril be taken in a fasting state, typically one hour before meals.
Pharmacokinetic Parameters of this compound
| Parameter | Value | Reference(s) |
| Bioavailability (as this compound) | ~13% | |
| Time to Peak Plasma Concentration (Tmax) | ~1.5 hours | |
| Elimination Half-life (t½) | 2 - 9 hours (variable) | |
| Functional Elimination Half-life (repeated dosing) | ~12 hours | |
| Plasma Protein Binding | ~50% | |
| Volume of Distribution (Vd) | ~183 Liters | |
| Excretion (Urine) | ~7% as this compound | |
| Excretion (Feces) | ~52% as this compound | |
| Accumulation Ratio (after 5 days) | ~1.3 |
Experimental Protocols
Protocol: Quantification of this compound in Human Plasma using LC-MS/MS
This protocol provides a general framework based on published methods. It should be fully validated according to regulatory guidelines (e.g., FDA, ICH M10) before use in formal studies.
1. Sample Preparation (Protein Precipitation)
-
To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (e.g., a structurally similar ACE inhibitor not present in the study samples).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
2. LC-MS/MS Conditions
-
LC System: A validated HPLC or UPLC system.
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.
3. Method Validation
The method must be validated for:
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Recovery
-
Matrix Effect
-
Stability (Freeze-thaw, short-term, long-term, stock solution)
Visualizations
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the site of action for this compound.
References
Identifying factors that influence Moexiprilat metabolism rates in human and rat liver microsomes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers studying the metabolism of Moexipril to Moexiprilat in human and rat liver microsomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for the conversion of Moexipril to its active form, this compound?
Moexipril is a prodrug that is converted to its pharmacologically active metabolite, this compound, through the hydrolysis of its ethyl ester group.[1][2] This is the principal metabolic activation pathway.
Q2: Which enzyme is primarily responsible for the metabolism of Moexipril to this compound in the liver?
The hydrolysis of Moexipril is predominantly catalyzed by Carboxylesterase 1 (CES1), which is the most abundant hydrolase in the human liver.[3] Studies have shown that Moexipril is selectively activated by CES1 in the liver.[3]
Q3: Is there a significant species difference in the rate of Moexipril metabolism between humans and rats?
Yes, a notable species difference exists. Research indicates that rat liver microsomal preparations are more effective in converting Moexipril to this compound compared to human liver microsomes.[1]
Q4: Are Cytochrome P450 (CYP) enzymes involved in the metabolism of Moexipril?
While CYP enzymes are major contributors to the metabolism of many drugs, the primary metabolic pathway for Moexipril activation (hydrolysis to this compound) is mediated by CES1. While minor involvement of CYPs in forming other metabolites has been investigated, this compound is the sole metabolite detected after microsomal treatment.
Q5: Are there known genetic factors that can influence the rate of Moexipril metabolism?
Yes, genetic variations in the CES1 gene can impact the metabolic activation of Moexipril. Specifically, the G143E (rs71647871) variant of CES1 has been identified as a loss-of-function variant, which can impair the conversion of Moexipril to this compound.
Q6: What are some potential inhibitors of Moexipril metabolism that I should be aware of in my experiments?
Since Moexipril metabolism is primarily mediated by CES1, compounds that inhibit this enzyme can affect the rate of this compound formation. Known inhibitors of CES1 include the dihydropyridine calcium antagonist isradipine and the immunosuppressive agent tacrolimus.
Troubleshooting Guide
Issue 1: Low or no detectable this compound formation in my in vitro assay.
-
Possible Cause 1: Inappropriate enzyme source.
-
Recommendation: Ensure you are using a competent source of Carboxylesterase 1 (CES1). Human liver microsomes (HLM) or human liver S9 fractions are appropriate. Note that human liver microsomes have lower activity compared to rat liver microsomes. For higher throughput, consider using recombinant human CES1.
-
-
Possible Cause 2: Inactive enzyme.
-
Recommendation: Verify the activity of your microsomal preparation or recombinant enzyme using a known CES1 substrate as a positive control.
-
-
Possible Cause 3: Suboptimal incubation conditions.
-
Recommendation: Review your incubation buffer composition, pH, and temperature. A typical incubation buffer is phosphate buffer (pH 7.4) at 37°C.
-
-
Possible Cause 4: Issues with the analytical method.
-
Recommendation: Confirm the sensitivity and accuracy of your HPLC-MS/MS method for detecting this compound. Ensure proper ionization and use the correct mass transitions. The multiple reaction monitoring transition for this compound is m/z 471.3 > 238.2.
-
Issue 2: High variability in this compound formation rates between different batches of human liver microsomes.
-
Possible Cause: Interindividual genetic variability.
-
Recommendation: Be aware that genetic polymorphisms in the CES1 gene, such as the G143E variant, can lead to significant differences in metabolic activity between individual donor lots of HLM. If possible, screen HLM lots for CES1 activity or genotype.
-
Issue 3: Unexpected inhibition of Moexipril metabolism.
-
Possible Cause: Contaminants or co-incubated compounds.
-
Recommendation: Ensure all reagents and solvents are of high purity. If testing the effect of other compounds on Moexipril metabolism, consider if they are known inhibitors of CES1 (e.g., isradipine, tacrolimus).
-
Quantitative Data
Table 1: Michaelis-Menten Kinetic Parameters for Moexipril Hydrolysis in Human Liver S9 Fractions
| Parameter | Value (Mean ± SD) |
| Vmax (pmol/min/mg protein) | 1358 ± 103 |
| Km (µM) | 486.2 ± 61.7 |
| Intrinsic Clearance (Clint, Vmax/Km) (µL/min/mg protein) | 2.8 ± 0.1 |
Data from a study using human liver S9 fractions, which contain microsomal enzymes.
Experimental Protocols
Detailed Methodology for In Vitro Moexipril Metabolism Assay
This protocol is adapted from a study on the metabolism of ACE inhibitors by CES1.
-
Preparation of Incubation Mixtures:
-
Prepare a stock solution of Moexipril in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine the following in phosphate buffer (pH 7.4):
-
Human liver microsomes or S9 fraction (final protein concentration of 0.2 mg/mL).
-
Moexipril at various concentrations (e.g., 10, 50, 100, 200, 500, 1000, 2000, 4000 µM) to determine kinetic parameters.
-
-
-
Incubation:
-
Pre-incubate the enzyme and buffer at 37°C for 5 minutes.
-
Initiate the reaction by adding the Moexipril stock solution.
-
Incubate at 37°C for a specified time (e.g., 30 minutes). The reaction time should be within the linear range of metabolite formation.
-
-
Reaction Termination:
-
Stop the reaction by adding a threefold volume of ice-cold acetonitrile.
-
-
Sample Processing:
-
Vortex the samples and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for analysis.
-
-
Analytical Method (HPLC-MS/MS):
-
Instrumentation: A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography system.
-
Chromatography: Use a suitable C18 column with a gradient elution.
-
Mobile Phase: A typical mobile phase could consist of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Detection: Use positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
-
MRM Transition for Moexipril: m/z 499.4 > 234.2
-
MRM Transition for this compound: m/z 471.3 > 238.2
-
-
Quantification: Create a standard curve for this compound to quantify its formation.
-
Visualizations
Caption: Metabolic activation of Moexipril to this compound by CES1.
Caption: Workflow for in vitro Moexipril metabolism assay.
References
Validation & Comparative
Moexiprilat vs. Enalaprilat: A Comparative Analysis of ACE Inhibition Potency
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the angiotensin-converting enzyme (ACE) inhibition potency of moexiprilat and enalaprilat, the active metabolites of the prodrugs moexipril and enalapril, respectively. The information presented is supported by experimental data to assist in research and drug development efforts.
Quantitative Comparison of ACE Inhibition
The inhibitory potency of this compound and enalaprilat against ACE is a critical determinant of their therapeutic efficacy. This potency is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). A lower value for these parameters indicates a higher potency. In vitro studies have demonstrated that this compound possesses a higher inhibitory potency against both plasma ACE and purified ACE from rabbit lung when compared to enalaprilat[1][2].
The following table summarizes the available quantitative data for the ACE inhibition potency of both compounds.
| Compound | Parameter | Value | Enzyme Source |
| This compound | IC50 | 1.75 nM | Rat Plasma ACE |
| IC50 | 2.1 nM | Angiotensin-Converting Enzyme | |
| IC50 | 2.6 nM | Guinea Pig Serum ACE | |
| IC50 | 4.9 nM | Purified Rabbit Lung ACE | |
| Enalaprilat | IC50 | 1.2 nM | Hog Plasma ACE |
| Ki | ~0.1 nM | Serum ACE |
Table 1: Comparative in vitro ACE inhibition data for this compound and Enalaprilat.[1][3][4]
Signaling Pathway of ACE Inhibition
This compound and enalaprilat exert their therapeutic effects by inhibiting the angiotensin-converting enzyme (ACE) within the Renin-Angiotensin-Aldosterone System (RAAS). ACE is a key enzyme that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II mediates its effects by binding to AT1 receptors, leading to vasoconstriction, increased aldosterone secretion, and sodium and water retention, all of which contribute to an increase in blood pressure.
By inhibiting ACE, this compound and enalaprilat decrease the production of angiotensin II, leading to vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure. Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to an accumulation of bradykinin, which further contributes to the blood pressure-lowering effect of these drugs. This compound is the active metabolite of the prodrug moexipril, and enalaprilat is the active metabolite of the prodrug enalapril.
Caption: The Renin-Angiotensin-Aldosterone System and the mechanism of ACE inhibition.
Experimental Protocols
The determination of ACE inhibitory activity is crucial for the evaluation and comparison of inhibitors like this compound and enalaprilat. A commonly employed in vitro method is the fluorometric or spectrophotometric assay. The following provides a generalized protocol for determining the IC50 value of an ACE inhibitor.
Objective: To determine the in vitro IC50 value of a test compound for ACE inhibition.
Materials:
-
Angiotensin-Converting Enzyme (from rabbit lung or other sources)
-
ACE substrate (e.g., Hippuryl-His-Leu (HHL) for spectrophotometric assays, or a quenched fluorescent substrate like o-aminobenzoylglycyl-p-nitrophenylalanylproline for fluorometric assays)
-
Assay Buffer (e.g., Tris-HCl or phosphate buffer, pH 8.3, containing NaCl and ZnCl2)
-
Test compounds (this compound, Enalaprilat) at various concentrations
-
Control inhibitor (e.g., Captopril)
-
96-well microplate (black or clear, depending on the detection method)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the ACE enzyme in the assay buffer.
-
Prepare a stock solution of the ACE substrate in the assay buffer.
-
Prepare serial dilutions of the test compounds and the control inhibitor in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add the following to the designated wells:
-
Blank wells: Assay buffer only.
-
Control wells: Assay buffer and ACE enzyme solution.
-
Inhibitor wells: Test compound dilution and ACE enzyme solution.
-
-
Incubate the plate at 37°C for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Enzymatic Reaction:
-
Initiate the enzymatic reaction by adding the ACE substrate solution to all wells except the blank wells.
-
Incubate the plate at 37°C for a defined time (e.g., 30-60 minutes).
-
-
Reaction Termination and Detection:
-
Spectrophotometric method (using HHL): Stop the reaction by adding an acid (e.g., HCl). The hippuric acid produced is then extracted with an organic solvent (e.g., ethyl acetate), and the absorbance is measured at a specific wavelength (e.g., 228 nm).
-
Fluorometric method: The cleavage of the quenched fluorescent substrate by ACE results in an increase in fluorescence. The fluorescence intensity is measured at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 320/420 nm).
-
-
Data Analysis:
-
Calculate the percentage of ACE inhibition for each concentration of the test compound relative to the control wells (100% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of ACE activity, by fitting the data to a dose-response curve using appropriate software.
-
References
Head-to-head studies of Moexiprilat against other ACE inhibitors in preclinical models
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the Preclinical Performance of Moexiprilat
This guide provides a comparative analysis of this compound, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor moexipril, against other key ACE inhibitors in preclinical settings. The data presented is compiled from head-to-head studies, offering insights into relative potency and tissue-specific activity.
Core Mechanism of Action: ACE Inhibition
Angiotensin-converting enzyme (ACE) inhibitors exert their effects by blocking the Renin-Angiotensin-Aldosterone System (RAAS). As illustrated below, this inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This action leads to vasodilation, reduced aldosterone secretion, and a decrease in blood pressure. This compound, like other "-prilat" active metabolites, is a direct inhibitor of this critical enzyme.[1][2]
Quantitative Comparison of Inhibitory Potency
The intrinsic potency of an ACE inhibitor is a key determinant of its pharmacological activity. The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound against its counterparts.
Table 1: In Vitro ACE Inhibition Potency
| ACE Inhibitor | IC50 (nM) | Source Enzyme | Citation(s) |
| This compound | 2.1 | Purified Rabbit Lung ACE | [3] |
| Enalaprilat | 1.94 | Not Specified | [4] |
| Ramiprilat | ~2.0 (IC50), 0.007 (Ki) | Pig Endothelial Cell ACE | [5] |
Note: Lower IC50/Ki values indicate higher potency. Direct comparison should be made with caution due to variations in experimental conditions (e.g., source of ACE).
Head-to-Head In Vivo Studies: Moexipril vs. Enalapril
A pivotal preclinical study directly compared the effects of orally administered moexipril and enalapril (both at 10 mg/kg/day for four weeks) in spontaneously hypertensive rats (SHR). While both prodrugs led to comparable reductions in blood pressure, their impact on tissue-specific ACE activity varied significantly.
Table 2: Comparative Efficacy in Spontaneously Hypertensive Rats
| Parameter | Moexipril (10 mg/kg/day) | Enalapril (10 mg/kg/day) | Finding | Citation(s) |
| Blood Pressure Reduction | Comparable Decrease | Comparable Decrease | Both drugs showed similar antihypertensive efficacy at this dose. | |
| Plasma ACE Inhibition | Comparable Inhibition | Comparable Inhibition | No significant difference observed in plasma ACE activity. | |
| Aorta ACE Inhibition | Significantly Greater | Less than Moexipril | Moexipril demonstrated superior inhibition of vascular ACE. | |
| Heart ACE Inhibition | Significantly Greater | Less than Moexipril | Moexipril had a greater impact on cardiac ACE. | |
| Lung ACE Inhibition | Significantly Greater | Less than Moexipril | Moexipril showed more potent inhibition in pulmonary tissue. | |
| Kidney ACE Inhibition | Similar Inhibition | Similar Inhibition | Both drugs inhibited renal ACE to a similar extent. |
These findings suggest that while moexipril and enalapril have similar effects on systemic blood pressure and plasma ACE, moexipril achieves greater penetration and inhibition of ACE in key cardiovascular tissues like the aorta, heart, and lung. This enhanced tissue-specific activity is a critical differentiator.
Comparisons with Other ACE Inhibitors
While direct, comprehensive preclinical comparisons are less common, some studies provide insights into this compound's performance relative to other agents.
-
vs. Quinaprilat: In animal studies, moexipril and quinapril have been shown to produce similar and significant reductions in tissue ACE activity, suggesting comparable efficacy in tissue penetration.
-
vs. Ramiprilat, Captopril, Quinaprilat: In a specialized model using isolated, endothelium-denuded rabbit jugular veins, this compound and ramiprilat were found to be more potent in enhancing the constrictor response to bradykinin than captopril, enalaprilat, and quinaprilat. This suggests a potentially stronger interaction with bradykinin-mediated pathways, which may contribute to the overall cardiovascular effects of ACE inhibitors.
Experimental Protocols
The data presented in this guide are derived from established preclinical methodologies. A generalized workflow for evaluating ACE inhibitors in an animal model is outlined below.
Key Methodologies:
-
Animal Model: Spontaneously Hypertensive Rats (SHR) are a standard and widely accepted model for studying essential hypertension.
-
Drug Administration: Prodrugs like moexipril and enalapril are administered orally, typically once daily, over a period of several weeks to assess chronic effects.
-
Blood Pressure Measurement: Blood pressure can be monitored continuously via telemetry or at specific time points using methods like the tail-cuff technique.
-
Tissue ACE Activity Assay:
-
Homogenization: Harvested tissues (aorta, heart, lung, kidney) are rapidly frozen, weighed, and homogenized in a buffered solution to release cellular components.
-
Incubation: Tissue homogenates are incubated with a synthetic ACE substrate (e.g., Hippuryl-L-Histidyl-L-Leucine).
-
Detection: The rate of substrate hydrolysis, which is proportional to ACE activity, is measured. This is often done using a fluorimetric or spectrophotometric method.
-
Inhibition Measurement: The assay is performed in the presence and absence of the ACE inhibitor to quantify the percentage of inhibition.
-
Summary
Preclinical head-to-head studies indicate that this compound is a highly potent ACE inhibitor, with an in vitro potency comparable to that of enalaprilat. The key differentiator observed in preclinical models is the superior ability of the parent drug, moexipril, to inhibit ACE in critical cardiovascular tissues such as the aorta, heart, and lung when compared to an equivalent oral dose of enalapril. While both drugs demonstrate similar efficacy in lowering systemic blood pressure, moexipril's enhanced tissue-specific action suggests a more profound local effect on the renin-angiotensin system within the cardiovascular system itself. Further research with other comparators like quinapril and ramipril supports moexipril's strong tissue-directed activity.
References
Validating the Neuroprotective Effects of Moexiprilat in In Vitro Neuronal Survival Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of Moexiprilat with other Angiotensin-Converting Enzyme (ACE) inhibitors. It includes supporting experimental data from in vitro neuronal survival assays, detailed methodologies for key experiments, and visualizations of relevant signaling pathways and workflows.
Comparative Performance of ACE Inhibitors in Neuroprotection
The neuroprotective effects of this compound, the active metabolite of Moexipril, are primarily attributed to its ability to scavenge free radicals.[1] In vitro studies have demonstrated its efficacy in promoting neuronal survival. To provide a comparative perspective, this section summarizes the available quantitative data on this compound and other ACE inhibitors in key neuronal survival assays.
Glutamate-Induced Neurotoxicity Assay
Glutamate-induced excitotoxicity is a major mechanism of neuronal death in various neurological disorders. This assay assesses the ability of a compound to protect neurons from excessive glutamate exposure.
| Compound | Concentration | Neuronal Viability (Mean ± SD) vs. Glutamate Control | Reference |
| Control (no glutamate) | - | 0.47 ± 0.06 | [2][3][4] |
| Glutamate (10⁻⁶M) | - | 0.37 ± 0.01 | [2] |
| This compound | Dose-dependent | Reported to reduce the percentage of damaged neurons | |
| Enalaprilat | Dose-dependent | Reported to reduce the percentage of damaged neurons | |
| Ramiprilat | 30 µM | 0.52 ± 0.06 (reversed toxicity) | |
| Perindoprilat | 1 µM | 0.48 ± 0.07 (reversed toxicity) | |
| Captopril | 10 µM | Not statistically significant neuroprotection |
Note: Direct comparative studies with this compound providing specific percentage of viability are limited in the reviewed literature. The data for Ramiprilat and Perindoprilat show a reversal of glutamate-induced toxicity, indicating a significant neuroprotective effect.
Oxygen-Glucose Deprivation (OGD) Assay
The OGD model simulates ischemic conditions in vitro by depriving neuronal cells of oxygen and glucose, leading to cell death. This assay evaluates the potential of a compound to protect neurons under such stress.
| Compound | Assay Conditions | Outcome | Reference |
| This compound | Data not available | Data not available in reviewed literature | |
| Enalaprilat | Data not available | Data not available in reviewed literature | |
| Ramiprilat | Chronic hypoperfusion in vivo | Significant protection from white matter lesions | |
| Captopril | Incomplete cerebral ischemia in vivo | Significantly improved neurologic outcome |
Note: While specific in vitro OGD data for this compound and other ACE inhibitors are sparse in the reviewed literature, in vivo studies suggest a neuroprotective role for some ACE inhibitors in ischemic conditions.
Reactive Oxygen Species (ROS) Scavenging Assay
Excessive production of ROS contributes to oxidative stress and neuronal damage. This assay measures a compound's ability to reduce ROS levels in neurons, often induced by toxins like glutamate or Fe²⁺/³⁺.
| Compound | Assay Conditions | Outcome | Reference |
| This compound | Glutamate, staurosporine or Fe²⁺/³⁺-induced ROS | Dose-dependently reduced mitochondrial ROS generation | |
| Enalaprilat | Glutamate, staurosporine or Fe²⁺/³⁺-induced ROS | Dose-dependently reduced mitochondrial ROS generation | |
| Captopril | Phorbol-12-myristate-13-acetate-induced ROS | Significantly reduced ROS generation (IC50 ~20 nM for ACE inhibition) | |
| Quinaprilat | Phorbol-12-myristate-13-acetate-induced ROS | Significantly reduced ROS generation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for the key in vitro assays discussed.
Glutamate-Induced Neuronal Injury Assay
This protocol outlines the steps to assess neuroprotection against glutamate-induced excitotoxicity.
Objective: To determine the efficacy of a test compound in protecting primary cortical neurons from glutamate-induced cell death.
Materials:
-
Primary cortical neurons
-
Neurobasal medium supplemented with B27 and GlutaMAX
-
Poly-D-lysine coated culture plates
-
L-glutamic acid
-
Test compound (e.g., this compound)
-
Lactate dehydrogenase (LDH) cytotoxicity assay kit
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay kit
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated 96-well plates at a density of 1 x 10⁵ cells/well and culture in supplemented Neurobasal medium at 37°C in a 5% CO₂ incubator.
-
Compound Pre-treatment: After 7-10 days in culture, pre-treat the neurons with various concentrations of the test compound for 24 hours.
-
Glutamate Exposure: Following pre-treatment, expose the neurons to a neurotoxic concentration of L-glutamic acid (e.g., 10⁻⁶M) for 24 hours. Include control wells with no glutamate and wells with glutamate but no test compound.
-
Assessment of Neuronal Viability:
-
LDH Assay: Measure the amount of LDH released into the culture medium, which is indicative of cell death.
-
MTT Assay: Assess the metabolic activity of viable cells by measuring the conversion of MTT to formazan.
-
-
Data Analysis: Calculate the percentage of neuroprotection by comparing the viability of neurons treated with the test compound and glutamate to those treated with glutamate alone.
Oxygen-Glucose Deprivation (OGD) In Vitro Model
This protocol describes the simulation of ischemic conditions in a neuronal cell culture.
Objective: To evaluate the neuroprotective effect of a test compound against neuronal injury induced by oxygen and glucose deprivation.
Materials:
-
Primary cortical neurons or organotypic hippocampal slice cultures
-
Glucose-free DMEM or Neurobasal medium
-
Hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂)
-
Test compound
-
Propidium iodide (PI) for cell death imaging
-
Cell viability assay kits (LDH or MTT)
Procedure:
-
Cell Culture: Culture primary neurons or organotypic slices as previously described.
-
OGD Induction:
-
Replace the normal culture medium with glucose-free medium.
-
Place the culture plates in a hypoxic chamber for a defined period (e.g., 1-4 hours).
-
-
Compound Treatment: The test compound can be added before, during, or after the OGD period to assess its protective, therapeutic, or restorative effects.
-
Reoxygenation: After the OGD period, return the cultures to normoxic conditions with regular glucose-containing medium.
-
Assessment of Neuronal Injury:
-
PI Staining: Add propidium iodide to the medium to visualize dead cells via fluorescence microscopy.
-
LDH/MTT Assays: Perform LDH or MTT assays at various time points after reoxygenation (e.g., 24 hours) to quantify cell death or viability.
-
-
Data Analysis: Compare the neuronal viability in compound-treated cultures to that in untreated OGD cultures to determine the percentage of neuroprotection.
Reactive Oxygen Species (ROS) Measurement in Neurons
This protocol details the measurement of intracellular ROS levels to assess the antioxidant properties of a test compound.
Objective: To quantify the reduction of intracellular ROS in neurons by a test compound.
Materials:
-
Primary cortical neurons
-
ROS-inducing agent (e.g., glutamate, H₂O₂, Fe²⁺/³⁺)
-
Test compound
-
2',7'-Dichlorodihydrofluorescein diacetate (H2DCFDA) or MitoSOX Red fluorescent probes
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Culture: Culture primary neurons in appropriate plates for fluorescence measurement.
-
Compound and Toxin Treatment: Pre-treat the cells with the test compound for a specified duration, followed by the addition of a ROS-inducing agent.
-
Fluorescent Probe Loading:
-
Wash the cells with a suitable buffer.
-
Load the cells with H2DCFDA (for cytosolic ROS) or MitoSOX Red (for mitochondrial superoxide) by incubating them in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells to remove the excess probe.
-
Measure the fluorescence intensity using a microplate reader or capture images using a fluorescence microscope. The intensity of the fluorescence is proportional to the level of intracellular ROS.
-
-
Data Analysis: Compare the fluorescence intensity of compound-treated cells with that of cells treated only with the ROS-inducing agent. Calculate the percentage reduction in ROS levels.
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanisms of action and the research methodology.
Proposed Neuroprotective Signaling Pathway of this compound
ACE inhibitors like this compound are thought to exert their neuroprotective effects through multiple pathways. One key mechanism involves the inhibition of Angiotensin II production and the potentiation of Bradykinin. This can lead to the activation of pro-survival signaling cascades and a reduction in oxidative stress.
Caption: Proposed neuroprotective signaling pathway of this compound.
Experimental Workflow for In Vitro Neuroprotection Assays
The following diagram illustrates a generalized workflow for conducting in vitro neuronal survival assays to screen for neuroprotective compounds.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
- 1. Enalapril and moexipril protect from free radical-induced neuronal damage in vitro and reduce ischemic brain injury in mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effect of ACE inhibitors in glutamate - induced neurotoxicity: rat neuron culture study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. turkishneurosurgery.org.tr [turkishneurosurgery.org.tr]
A Comparative Analysis of Tissue ACE Inhibition by Moexiprilat and Quinaprilat in Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the inhibitory effects of Moexiprilat and Quinaprilat, the active metabolites of the angiotensin-converting enzyme (ACE) inhibitors Moexipril and Quinapril, respectively, on tissue-bound ACE in various animal models. This objective analysis, supported by experimental data, aims to inform research and development decisions in the field of cardiovascular pharmacology.
Executive Summary
Both this compound and Quinaprilat are potent inhibitors of tissue ACE, a key enzyme in the renin-angiotensin system. Due to their lipophilic nature, both drugs effectively penetrate tissues to exert their effects.[1] While direct comparative studies providing head-to-head IC50 values in various tissues are limited, available evidence from animal studies suggests that both Moexipril and Quinapril induce similar and significant reductions in tissue ACE activity.[2] This guide synthesizes available quantitative data, details a common experimental protocol for assessing tissue ACE inhibition, and provides a visual representation of the experimental workflow.
Data Presentation: Quantitative Comparison of Tissue ACE Inhibition
The following table summarizes the available quantitative data on the inhibition of ACE in various animal tissues by this compound and Quinaprilat. It is important to note that the data are collated from different studies and experimental conditions may vary, which should be taken into consideration when making direct comparisons.
| Tissue | Drug | Animal Model | Dosage/Concentration | Time Point | Observed ACE Inhibition | Citation |
| Aorta | This compound | - | - | - | Significant reduction in ACE activity | [1] |
| Quinaprilat | Rat | 0.3 mg/kg (oral quinapril) | 24 hours | ~30% inhibition | [3] | |
| Heart | This compound | - | - | - | Significant reduction in ACE activity | [1] |
| Quinaprilat | Rat | 0.3 mg/kg (oral quinapril) | 24 hours | >40% inhibition (atria and ventricles) | ||
| Kidney | This compound | - | - | - | Significant reduction in ACE activity | |
| Quinaprilat | Rat | 0.3 mg/kg (oral quinapril) | 24 hours | ~35% inhibition | ||
| Lung | This compound | - | - | - | Significant reduction in ACE activity | |
| Quinaprilat | Rat | - | - | Potent inhibition (similar to heart) | ||
| Plasma | This compound | Human | - | - | 50% inhibition at 1.3 ng/mL |
Experimental Protocols: Measuring Tissue ACE Inhibition
A common and robust method for quantifying tissue ACE inhibition is the Radioinhibitor-Binding Assay . This technique measures the binding of a radiolabeled ACE inhibitor to the enzyme in tissue homogenates. The displacement of the radioligand by a non-labeled inhibitor (like this compound or Quinaprilat) allows for the determination of its binding affinity and inhibitory potency.
Detailed Protocol for Radioinhibitor-Binding Assay
1. Tissue Homogenate Preparation:
-
Euthanize the animal model (e.g., rat) and immediately excise the target tissues (e.g., aorta, heart, kidneys, lungs).
-
Place tissues in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Mince the tissues and homogenize using a glass-Teflon homogenizer or a similar device.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and large cellular debris.
-
Collect the supernatant and centrifuge at a higher speed (e.g., 100,000 x g for 60 minutes at 4°C) to pellet the membrane fraction containing ACE.
-
Resuspend the pellet in a suitable assay buffer and determine the protein concentration using a standard method (e.g., Bradford or BCA assay).
2. Radioinhibitor Binding Assay:
-
In a series of microcentrifuge tubes, add a constant amount of tissue homogenate (membrane preparation).
-
Add increasing concentrations of the unlabeled ACE inhibitor (this compound or Quinaprilat).
-
Add a fixed concentration of a radiolabeled ACE inhibitor, such as [¹²⁵I]-351A or [¹²⁵I]-MK-351A.
-
Incubate the mixture at a controlled temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
To determine non-specific binding, include a set of tubes with a high concentration of a potent unlabeled ACE inhibitor.
-
Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B or GF/C) that have been pre-soaked in a buffer (e.g., polyethyleneimine solution) to reduce non-specific binding.
-
Quickly wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the unlabeled inhibitor concentration.
-
Determine the IC50 value (the concentration of the inhibitor that displaces 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition curve.
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the renin-angiotensin signaling pathway targeted by ACE inhibitors and a typical experimental workflow for comparing their efficacy in animal tissues.
References
Development and validation of specific antibodies for Moexiprilat detection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of various analytical methods for the detection and quantification of Moexiprilat, the active metabolite of the antihypertensive drug Moexipril. While the development of specific antibodies for this compound detection is not widely documented in publicly available literature, a range of robust analytical techniques have been established and validated. This document offers an objective overview of these methods, supported by experimental data, to assist researchers in selecting the most appropriate technique for their specific needs.
Mechanism of Action: Moexipril to this compound
Moexipril is a prodrug that is converted in the body to its active form, this compound.[1] this compound is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[2] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of angiotensin I to the potent vasoconstrictor angiotensin II.[3] By inhibiting ACE, this compound leads to vasodilation and a reduction in blood pressure.[3]
Caption: Mechanism of this compound action.
Comparison of Analytical Methods
The following table summarizes the performance characteristics of various analytical methods used for the detection and quantification of this compound. The primary methods identified in the literature are High-Performance Liquid Chromatography (HPLC) with different detectors.
| Method | Linearity Range (µg/mL) | Correlation Coefficient (r²) | LOD (µg/mL) | LOQ (µg/mL) | Recovery (%) | Reference |
| RP-HPLC | 5-25 | 0.9990 | Not Reported | Not Reported | High | [4] |
| RP-HPLC | 10-35 | 0.999 | 0.98969 | 2.99907 | 100.53-100.64 | |
| UV Spectrophotometry | 1-9 | 0.999 | Not Reported | Not Reported | 99.85-101.56 | |
| RP-HPLC (with HCT) | 0.1-150 | Not Reported | Not Reported | Not Reported | Not Reported | |
| First Derivative UV Spectrophotometry | 0.00012-0.0012% | 0.999 | Not Reported | Not Reported | ~100 |
LOD: Limit of Detection, LOQ: Limit of Quantification, RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography, HCT: Hydrochlorothiazide
Experimental Protocols
A generalized workflow for the validation of an analytical method is crucial for ensuring reliable and reproducible results.
Caption: General workflow for analytical method validation.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This is the most commonly reported method for the determination of Moexipril and this compound.
-
Instrumentation: An HPLC system equipped with a UV detector is typically used.
-
Column: A reverse phase C18 column is a common choice.
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer or ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol) is used. The ratio of the components is optimized to achieve good separation.
-
Flow Rate: A typical flow rate is around 0.7 to 1.0 mL/min.
-
Detection: Detection is usually carried out at a wavelength of 210 nm.
-
Sample Preparation:
-
Bulk Drug/Pharmaceutical Formulation: A known weight of the sample is dissolved in a suitable solvent, often the mobile phase, and then diluted to the desired concentration.
-
Biological Fluids (Serum/Urine): Sample preparation involves a protein precipitation step, often using acetonitrile, followed by centrifugation. The supernatant is then diluted with the mobile phase before injection into the HPLC system.
-
-
Validation Parameters: The method is validated for linearity, accuracy, precision (intra-day and inter-day), specificity, robustness, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.
UV Spectrophotometry
A simpler and more cost-effective method compared to HPLC, suitable for routine analysis.
-
Instrumentation: A UV-Visible spectrophotometer.
-
Solvent: A suitable buffer, such as phosphate buffer (pH 6.8), is used as the solvent.
-
Procedure: A calibration curve is prepared by measuring the absorbance of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the unknown sample is then determined from the calibration curve.
-
Validation: The method is validated for linearity, accuracy, and precision.
Liquid Chromatography-Mass Spectrometry (LC-MS)
This method offers high sensitivity and selectivity, making it suitable for the analysis of Moexipril and this compound in complex biological matrices.
-
Instrumentation: An HPLC system coupled with a mass spectrometer (e.g., electrospray ionization mass spectrometry - ESI-MS).
-
Sample Preparation: Similar to HPLC, sample preparation for biological fluids involves protein precipitation and extraction steps.
-
Analysis: This technique allows for the simultaneous determination of Moexipril and its metabolite this compound. The high specificity of MS detection minimizes interference from other components in the sample matrix.
Conclusion
The choice of an analytical method for this compound detection depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and the need for high-throughput analysis. RP-HPLC with UV detection is a robust and widely used method for routine quality control and quantification in pharmaceutical formulations. For complex biological samples requiring higher sensitivity and specificity, LC-MS is the preferred method. UV spectrophotometry offers a simple and economical alternative for basic quantification where high sensitivity is not a primary concern. Researchers should carefully consider the validation parameters of each method to ensure the accuracy and reliability of their results.
References
Moexiprilat vs. Captopril: A Comparative Analysis in Experimental Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the angiotensin-converting enzyme (ACE) inhibitors, moexiprilat (the active metabolite of moexipril) and captopril, focusing on their performance in experimental models of hypertension. The information presented is collated from various preclinical studies to offer a comprehensive overview for research and development purposes.
Mechanism of Action
Both this compound and captopril are potent inhibitors of the angiotensin-converting enzyme (ACE).[1] This enzyme plays a crucial role in the renin-angiotensin-aldosterone system (RAAS), a key regulator of blood pressure.[2] ACE converts the inactive angiotensin I to the potent vasoconstrictor angiotensin II.[1] Angiotensin II constricts blood vessels and stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention, further increasing blood pressure.[3]
By inhibiting ACE, both this compound and captopril decrease the production of angiotensin II, leading to vasodilation (widening of blood vessels) and reduced aldosterone secretion.[1] This dual action results in a decrease in peripheral vascular resistance and a reduction in blood volume, ultimately lowering blood pressure. ACE is also responsible for the breakdown of bradykinin, a potent vasodilator. Therefore, ACE inhibition by these drugs may also lead to increased bradykinin levels, further contributing to their antihypertensive effect.
Comparative Efficacy in Spontaneously Hypertensive Rats (SHR)
The Spontaneously Hypertensive Rat (SHR) is a widely used genetic model of essential hypertension. The following tables summarize the antihypertensive effects of moexipril (the prodrug of this compound) and captopril in this model, based on data from separate studies.
Table 1: Antihypertensive Effect of Moexipril in SHR
| Dose (oral) | Duration of Treatment | Mean Blood Pressure Reduction | Reference |
| 30 mg/kg/day | 5 days | Progressive lowering from 180 ± 7 mmHg to 127 ± 4 mmHg on day 4 |
Table 2: Antihypertensive Effect of Captopril in SHR
| Dose (oral) | Duration of Treatment | Systolic Blood Pressure Reduction | Reference |
| 30 mg/kg | Single dose | Potentiated by diuretics | |
| 30 mg/kg/day | 5 days | Significant reduction | |
| 50 mg/kg/day | 10 days | Significant reduction (in rats drinking water only) | |
| 250 mg/kg/day | 3 weeks | Approximately 60 mmHg (from 166.6 ± 7.1 mmHg to 107.0 ± 5.4 mmHg) |
Experimental Protocols
The following are generalized experimental protocols for evaluating the antihypertensive effects of moexipril and captopril in SHR, based on the methodologies described in the cited literature.
Moexipril Study Protocol
-
Animal Model: Spontaneously Hypertensive Rats (SHR).
-
Drug Administration: Moexipril is administered orally via gavage.
-
Dosage: A dose of 30 mg/kg/day is used.
-
Treatment Duration: The study is conducted over a period of 5 days.
-
Blood Pressure Measurement: Mean blood pressure is measured to assess the antihypertensive effect.
-
Data Analysis: Pre-treatment blood pressure values are compared to post-treatment values to determine the extent of blood pressure reduction.
Captopril Study Protocol
-
Animal Model: Male Spontaneously Hypertensive Rats (SHR).
-
Acclimatization: Rats are allowed to acclimatize for at least two weeks before the experiment.
-
Drug Administration: Captopril is administered orally, either by gavage or in drinking water.
-
Dosage: Doses can range from 30 mg/kg/day to 250 mg/kg/day.
-
Treatment Duration: Treatment can range from a single dose to several weeks.
-
Blood Pressure Measurement: Systolic blood pressure is typically measured using the tail-cuff method. Measurements are taken at baseline and at various time points during and after treatment.
-
Control Group: A control group of SHR receives a vehicle (e.g., water or saline) without the active drug.
-
Data Analysis: Blood pressure changes in the captopril-treated group are compared to the control group to evaluate the drug's efficacy.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the common signaling pathway affected by both drugs and a generalized experimental workflow for their comparison.
Caption: The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of this compound and Captopril.
Caption: A generalized workflow for a comparative study of antihypertensive agents in an experimental model.
References
Moexiprilat's Influence on Bradykinin Levels: A Comparative Assessment Against Other ACE Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the influence of Moexiprilat, the active metabolite of Moexipril, on bradykinin levels versus other Angiotensin-Converting Enzyme (ACE) inhibitors. The information presented is based on available experimental data to facilitate an objective comparison for research and drug development purposes.
Comparative Analysis of Bradykinin Potentiation
ACE inhibitors exert their therapeutic effects not only by reducing the production of angiotensin II but also by preventing the degradation of bradykinin, a potent vasodilator.[1][2] The accumulation of bradykinin is believed to contribute to the beneficial cardiovascular effects of ACE inhibitors.[3] Different ACE inhibitors, however, exhibit varying degrees of efficacy in potentiating the effects of bradykinin.
While direct comparative studies quantifying absolute bradykinin levels for a wide range of ACE inhibitors are limited, experimental data on the potentiation of bradykinin-induced physiological responses provide a valuable surrogate for comparison. The following table summarizes the comparative potency of this compound and other ACE inhibitors in enhancing the effects of bradykinin, based on preclinical studies.
| ACE Inhibitor (Active Metabolite) | Comparative Potentiation of Bradykinin Response | Experimental Model | Reference |
| This compound | High (3- to 4-fold enhancement) | Isolated endothelium-denuded rabbit jugular vein | [4] |
| Ramiprilat | High (3- to 4-fold enhancement) | Isolated endothelium-denuded rabbit jugular vein | [4] |
| Enalaprilat | Moderate (Less active than this compound by ~1 order of magnitude) | Isolated endothelium-denuded rabbit jugular vein | |
| Captopril | Moderate (Less active than this compound by ~1 order of magnitude) | Isolated endothelium-denuded rabbit jugular vein | |
| Quinaprilat | Low (Less active than this compound by ~2 orders of magnitude) | Isolated endothelium-denuded rabbit jugular vein | |
| Enalapril | Similar to Moexipril | Spontaneously hypertensive rats (in vivo) |
Note: The data presented is based on the potentiation of bradykinin's physiological effects, which serves as an indicator of the localized increase in bradykinin levels. Direct measurements of plasma or tissue bradykinin concentrations may vary depending on the experimental conditions.
Experimental Protocols
A comprehensive understanding of the methodologies used to assess the influence of ACE inhibitors on bradykinin is crucial for interpreting the comparative data. Below are detailed protocols for key experiments cited in this guide.
Assessment of Bradykinin Potentiation in Isolated Rabbit Jugular Vein
This in vitro protocol is designed to measure the direct effect of ACE inhibitors on the potentiation of bradykinin-induced vascular smooth muscle contraction.
Objective: To determine the relative potency of different ACE inhibitors in enhancing the constrictor response to bradykinin.
Materials:
-
Male New Zealand White rabbits
-
Krebs-Ringer bicarbonate solution (composition in mmol/L: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1)
-
Bradykinin acetate
-
This compound, Ramiprilat, Enalaprilat, Captopril, Quinaprilat
-
Isometric force transducers and data acquisition system
Procedure:
-
Tissue Preparation: Jugular veins are excised from euthanized rabbits and placed in cold Krebs-Ringer solution. The endothelium is removed by gentle rubbing of the intimal surface.
-
Vessel Mounting: Segments of the veins (3-4 mm in length) are mounted between two stainless steel hooks in organ baths containing Krebs-Ringer solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
Equilibration and Pre-contraction: The vessel segments are allowed to equilibrate for 60-90 minutes under a resting tension of 1g. Following equilibration, the tissues are contracted with a high-potassium solution to test for viability.
-
ACE Inhibitor Incubation: After a washout period, a specific concentration of the ACE inhibitor (e.g., ≤ 3 nM for this compound and Ramiprilat) is added to the organ bath and incubated for a predetermined period.
-
Bradykinin Concentration-Response Curve: A cumulative concentration-response curve to bradykinin is then generated by adding increasing concentrations of bradykinin to the bath.
-
Data Analysis: The contractile responses are recorded, and the potentiation is calculated as the fold-increase in the potency of bradykinin (shift in the EC50 value) in the presence of the ACE inhibitor compared to the control (bradykinin alone).
Measurement of Plasma Bradykinin Levels by Enzyme Immunoassay (EIA)
This protocol outlines a common method for quantifying bradykinin concentrations in plasma samples following the administration of an ACE inhibitor.
Objective: To measure the systemic levels of bradykinin in response to ACE inhibitor treatment.
Materials:
-
Blood collection tubes containing aprotinin and EDTA
-
Centrifuge
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
Competitive enzyme immunoassay (EIA) kit for bradykinin
-
Microplate reader
Procedure:
-
Blood Collection: Blood samples are collected from subjects (animal or human) at baseline and at specified time points after administration of the ACE inhibitor. Blood is drawn into chilled tubes containing protease inhibitors (aprotinin) and an anticoagulant (EDTA) to prevent ex vivo bradykinin generation and degradation.
-
Plasma Separation: The blood samples are immediately centrifuged at 4°C to separate the plasma.
-
Bradykinin Extraction: Plasma samples are acidified, and bradykinin is extracted using solid-phase extraction cartridges. This step concentrates the bradykinin and removes interfering substances.
-
Enzyme Immunoassay: The extracted samples are then analyzed using a competitive EIA kit. In this assay, bradykinin in the sample competes with a fixed amount of enzyme-labeled bradykinin for binding to a limited number of antibody-coated wells.
-
Quantification: The amount of bound enzyme-labeled bradykinin is inversely proportional to the concentration of bradykinin in the sample. A standard curve is generated using known concentrations of bradykinin, and the concentrations in the samples are determined by interpolation from this curve.
-
Data Analysis: The change in plasma bradykinin concentration from baseline is calculated for each treatment group.
Signaling Pathways and Experimental Workflow
To visualize the mechanisms of action and experimental processes, the following diagrams are provided in Graphviz DOT language.
Signaling Pathway of ACE Inhibition and Bradykinin Metabolism
This diagram illustrates the central role of ACE in the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin System, and how ACE inhibitors modulate these pathways.
Caption: ACE inhibitors block the conversion of Angiotensin I and the degradation of Bradykinin.
Experimental Workflow for Comparative Assessment
This diagram outlines the typical workflow for a preclinical study comparing the effects of different ACE inhibitors on bradykinin levels.
Caption: Workflow for comparing ACE inhibitor effects on bradykinin levels in vivo.
References
- 1. Kinins and Kinin Receptors in Cardiovascular and Renal Diseases [mdpi.com]
- 2. ACE Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Angiotensin-converting enzyme inhibitors and the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ACE inhibitor potentiation of bradykinin-induced venoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the long-term antihypertensive efficacy and safety of Moexiprilat
An Objective Comparison for Researchers and Drug Development Professionals
Validating the Long-Term Antihypertensive Efficacy and Safety of Moexipril
Guide Overview
Moexipril is a non-sulfhydryl angiotensin-converting enzyme (ACE) inhibitor used for the management of hypertension.[1] Its therapeutic effects are mediated by its active metabolite, moexiprilat, which is approximately 1,000 times more potent as an inhibitor of ACE.[2] By blocking the renin-angiotensin-aldosterone system (RAAS), this compound leads to vasodilation and reduced blood volume, thereby lowering blood pressure.[3] This guide provides a comparative analysis of the long-term efficacy and safety of moexipril against other major classes of antihypertensive drugs, supported by data from clinical studies and detailed experimental protocols.
Comparative Long-Term Efficacy
The sustained ability to control blood pressure is a critical determinant of an antihypertensive agent's utility. The following table summarizes the mean reduction in systolic and diastolic blood pressure observed in long-term studies of moexipril and selected comparators. It is important to note that trial designs, baseline blood pressures, and patient populations may vary between studies.
| Drug Class | Drug | Mean Systolic BP Reduction (mmHg) | Mean Diastolic BP Reduction (mmHg) | Study Duration |
| ACE Inhibitor | Moexipril | 13.0 | 14.0 | 1-2 Years |
| ACE Inhibitor | Lisinopril | 18.0 | 12.0 | 4-7 Weeks |
| ACE Inhibitor | Ramipril | 19.9 | 14.7 | 8 Weeks |
| ARB | Losartan | 23.0 | 14.0 | 6 Months |
| ARB | Valsartan | 15.0 | 7.0 | 24 Months |
| Calcium Channel Blocker | Amlodipine | 13.0 | 7.0 | ~1 Year |
| Thiazide Diuretic | Hydrochlorothiazide | 8.0 | 3.0 | Not Specified |
Data compiled from multiple clinical trials and reviews. Study durations and patient populations may vary.
Comparative Long-Term Safety Profile
Patient adherence and long-term outcomes are heavily influenced by the safety and tolerability of a medication. This table presents the incidence of common adverse events associated with each drug class, as reported in long-term clinical trials.
| Drug Class | Drug | Cough (%) | Dizziness (%) | Headache (%) | Other Common Adverse Events (%) |
| ACE Inhibitor | Moexipril | 5.0 | 3.0 | 2.0 | Fatigue (3.0) |
| ACE Inhibitor | Lisinopril | 13.1 | N/A | N/A | - |
| ACE Inhibitor | Ramipril | 1.0 | 6.0 | 2.0 | Asthenia (4.0) |
| ARB | Losartan | 3.0 | N/A | 10.0 - 20.0 | - |
| ARB | Valsartan | N/A | ~3.0 - 5.0 | 11.6 | Diarrhea (7.4) |
| Calcium Channel Blocker | Amlodipine | N/A | N/A | N/A | Peripheral Edema (23.7) |
| Thiazide Diuretic | Hydrochlorothiazide | N/A | N/A | N/A | Hypokalemia, Hyperuricemia |
Experimental Protocols
The data presented are derived from studies employing rigorous clinical trial methodologies. Below is a generalized protocol representative of a long-term study to evaluate an antihypertensive agent.
Study Title: A Multicenter, Randomized, Double-Blind, Active-Controlled Study of the Long-Term Antihypertensive Efficacy and Safety of [Test Drug].
-
Study Objective: To assess the efficacy and safety of the test drug over a 12- to 24-month period compared to a standard-of-care active comparator in patients with mild to moderate essential hypertension.
-
Patient Population:
-
Inclusion Criteria: Male and female patients aged 30-85 years with a diagnosis of essential hypertension, defined as a mean sitting diastolic blood pressure (DBP) between 95 and 114 mmHg after a washout period from previous antihypertensive medications.
-
Exclusion Criteria: Secondary hypertension, history of stroke or myocardial infarction within the last 6 months, significant renal or hepatic impairment, or known hypersensitivity to the drug class under investigation.
-
-
Methodology:
-
Screening and Washout: Eligible patients undergo a 2- to 4-week washout period where all previous antihypertensive medications are discontinued.
-
Baseline: At the end of the washout, baseline blood pressure is measured. Patients who still meet the inclusion criteria proceed to randomization.
-
Randomization and Treatment: Patients are randomly assigned in a 1:1 ratio to receive either the test drug (e.g., Moexipril 15 mg once daily) or the active comparator (e.g., Lisinopril 20 mg once daily). The study is double-blinded, meaning neither the patient nor the investigator knows the treatment assignment.
-
Dose Titration: Doses may be titrated upwards (e.g., Moexipril to 30 mg) if blood pressure goals (e.g., DBP < 90 mmHg) are not met after a specified period (e.g., 4-8 weeks). A diuretic (e.g., hydrochlorothiazide 12.5 mg) may be added if control is still inadequate.
-
Follow-up: Patients are evaluated at regular intervals (e.g., months 1, 3, 6, 12, 18, 24). At each visit, trough blood pressure is measured, adverse events are recorded, and laboratory safety panels (e.g., serum creatinine, potassium) are performed.
-
-
Endpoints:
-
Primary Efficacy Endpoint: The change from baseline in mean sitting DBP at the end of the study period.
-
Secondary Efficacy Endpoints: Change from baseline in mean sitting systolic blood pressure (SBP) and the proportion of patients achieving blood pressure control.
-
Safety Endpoints: The incidence and severity of all reported adverse events and changes in laboratory parameters.
-
Mandatory Visualizations
Mechanism of Action: RAAS Inhibition
This compound exerts its antihypertensive effect by inhibiting Angiotensin-Converting Enzyme (ACE), a key component of the Renin-Angiotensin-Aldosterone System (RAAS). This action disrupts the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.
Experimental Workflow: Long-Term Antihypertensive Trial
The logical flow of a typical long-term clinical trial for an antihypertensive drug is depicted below, from patient screening through final data analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. VALUE trial: Long-term blood pressure trends in 13,449 patients with hypertension and high cardiovascular risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Valsartan Antihypertensive Long-Term Use Evaluation (VALUE) trial: outcomes in patients receiving monotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Lipophilicity of Moexiprilat, Benazeprilat, and Ramiprilat
This guide provides a comparative analysis of the lipophilicity of three active metabolites of angiotensin-converting enzyme (ACE) inhibitors: Moexiprilat, Benazeprilat, and Ramiprilat. The lipophilicity of a drug molecule is a critical physicochemical property that influences its absorption, distribution, metabolism, and excretion (ADME) profile. This document is intended for researchers, scientists, and drug development professionals.
Data Presentation
The lipophilicity of the active metabolites is presented as the logarithm of the distribution coefficient (log D) at a physiological pH of 7.4. The log D value takes into account the partitioning of both the ionized and non-ionized forms of a molecule, which is particularly relevant for these dicarboxylic acid-containing compounds that are ionized at physiological pH.[1]
Table 1: Experimentally Determined Lipophilicity of ACE Inhibitor Active Metabolites
| Compound | Experimental log D at pH 7.4 |
| This compound | 0.25 |
| Benazeprilat | -0.17 |
| Ramiprilat | -0.86 |
Data sourced from a comparative study of ACE inhibitors.
Table 2: Calculated Lipophilicity of Benazeprilat
| Compound | Calculated log P (ALOGPS) | Calculated log P (ChemAxon) |
| Benazeprilat | 0.62 | 0.15 |
Calculated log P values represent the lipophilicity of the neutral form of the molecule and are provided for comparative purposes.[2]
From the experimental data, the order of lipophilicity for the active metabolites is: This compound > Benazeprilat > Ramiprilat
This compound is the most lipophilic, exhibiting a positive log D value, which indicates a preference for the lipid phase over the aqueous phase. In contrast, both Benazeprilat and Ramiprilat have negative log D values, indicating greater hydrophilicity, with Ramiprilat being the most hydrophilic of the three.
Experimental Protocols
The experimental determination of lipophilicity is crucial for understanding the behavior of drug candidates. The two most common methods for determining the partition and distribution coefficients are the shake-flask method and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
1. Shake-Flask Method for log D Determination (General Protocol)
The shake-flask method is considered the "gold standard" for lipophilicity measurement. It directly determines the partitioning of a compound between two immiscible liquid phases, typically n-octanol and a buffered aqueous solution.
-
Materials:
-
Test compound (this compound, Benazeprilat, or Ramiprilat)
-
n-Octanol (pre-saturated with buffer)
-
Aqueous buffer (e.g., phosphate buffer, pH 7.4, pre-saturated with n-octanol)
-
Glass vials with screw caps
-
Mechanical shaker or vortex mixer
-
Centrifuge
-
Analytical instrumentation for concentration determination (e.g., UV-Vis spectrophotometer, HPLC)
-
-
Procedure:
-
A known concentration of the test compound is dissolved in either the aqueous buffer or n-octanol.
-
Equal volumes of the n-octanol and aqueous buffer phases are added to a glass vial.
-
The vial is sealed and vigorously agitated using a mechanical shaker until equilibrium is reached (typically for several hours).
-
The mixture is then centrifuged to ensure complete separation of the two phases.
-
Aliquots are carefully removed from both the n-octanol and aqueous layers.
-
The concentration of the compound in each phase is determined using a suitable analytical method.
-
The distribution coefficient (D) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
-
The log D is the base-10 logarithm of the distribution coefficient.
-
2. RP-HPLC Method for log D Determination (General Protocol)
RP-HPLC offers a faster, more automated alternative to the shake-flask method for estimating lipophilicity. This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase and its lipophilicity.
-
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase column (e.g., C18)
-
Mobile phase: A mixture of an aqueous buffer (e.g., phosphate buffer, pH 7.4) and an organic modifier (e.g., acetonitrile or methanol).
-
A series of standard compounds with known log D values.
-
Test compounds (this compound, Benazeprilat, Ramiprilat).
-
-
Procedure:
-
Calibration: A series of standard compounds with a range of known log D values (at the same pH as the mobile phase buffer) are injected into the HPLC system.
-
The retention time (t_R_) for each standard is recorded.
-
The retention factor (k) is calculated for each standard using the formula: k = (t_R_ - t_0_) / t_0_, where t_0_ is the column dead time.
-
A calibration curve is generated by plotting the logarithm of the retention factor (log k) against the known log D values of the standards. A linear relationship is expected.
-
Sample Analysis: The test compounds (this compound, Benazeprilat, Ramiprilat) are injected into the same HPLC system under identical conditions.
-
The retention times are measured, and the log k values are calculated.
-
The log D of the test compounds is then determined by interpolating their log k values on the calibration curve.
-
Mandatory Visualization
The following diagram illustrates the general workflow for determining the lipophilicity (log D) of a compound using the RP-HPLC method.
References
A Comparative Analysis of the Renoprotective Effects of Moexiprilat and Other ACE Inhibitors in Rodent Models
For Immediate Release
A comprehensive review of preclinical studies in rat models highlights the renoprotective potential of Moexiprilat, the active metabolite of the angiotensin-converting enzyme (ACE) inhibitor Moexipril. This comparison guide synthesizes available data on the efficacy of this compound in mitigating renal damage, with a focus on its performance relative to other widely studied ACE inhibitors such as Enalapril and Lisinopril. The findings underscore the importance of tissue-specific ACE inhibition and suggest that while many renoprotective effects are a class characteristic of ACE inhibitors, subtle differences between agents may exist.
Key Comparative Findings on Renoprotective Parameters
A pivotal study in spontaneously hypertensive rats (SHR) demonstrated that a four-week treatment with Moexipril at a dose of 10 mg/kg/day resulted in a comparable decrease in blood pressure to an equidose of Enalapril.[1] Crucially, the inhibition of ACE activity within the kidney was also similar for both drugs.[1] While direct head-to-head data on proteinuria and glomerular filtration rate (GFR) are limited, a study on streptozotocin-induced diabetic rats showed that Moexipril treatment effectively lowered urinary protein excretion to normal levels and completely prevented glomerular injury.[2]
In a separate model of renal ischemia/reperfusion injury in rats, pretreatment with Moexipril (0.3 mg/kg, I.P.) significantly attenuated the increase in serum urea and creatinine, markers of kidney damage.[3][4] Furthermore, Moexipril treatment in this model led to a significant reduction in markers of oxidative stress and inflammation, and a decrease in apoptosis, as evidenced by histological examination.
The following tables summarize the key quantitative findings from various studies, providing a comparative overview of this compound and other ACE inhibitors.
Table 1: Comparative Effects of ACE Inhibitors on Blood Pressure and Renal ACE Activity in Spontaneously Hypertensive Rats (SHR)
| Parameter | Moexipril (10 mg/kg/day) | Enalapril (10 mg/kg/day) | Reference |
| Decrease in Blood Pressure | Comparable | Comparable | |
| Inhibition of Kidney ACE Activity | Similar | Similar |
Table 2: Effects of Moexipril on Renal Function and Injury Markers in a Rat Ischemia/Reperfusion Model
| Parameter | Control (Ischemia/Reperfusion) | Moexipril (0.3 mg/kg) | Reference |
| Serum Urea | Significantly Increased | Significantly Lowered vs. Control | |
| Serum Creatinine | Significantly Increased | Significantly Lowered vs. Control | |
| Renal Tissue Damage Score | High | Significantly Ameliorated | |
| Oxidative Stress Markers (SOD, GSH) | Significantly Reduced | Significantly Increased vs. Control | |
| Inflammatory Markers (NF-κB p65, IL-1β) | Significantly Increased | Significantly Reduced vs. Control | |
| Apoptotic Marker (Caspase-3) | Significantly Increased | Significantly Reduced vs. Control |
Experimental Methodologies
The presented data are derived from studies utilizing established rat models of renal disease. A common model is the Spontaneously Hypertensive Rat (SHR) , which genetically develops hypertension and subsequent renal damage, mimicking human hypertensive nephropathy. In these studies, ACE inhibitors are typically administered orally for several weeks, and key parameters like blood pressure and tissue ACE activity are measured.
Another relevant model is Streptozotocin-Induced Diabetic Nephropathy . In this model, a single injection of streptozotocin induces diabetes in rats, leading to hyperglycemia and subsequent kidney damage, characterized by proteinuria and glomerulosclerosis. This model is instrumental in evaluating the efficacy of therapeutic agents in a diabetic context.
The Renal Ischemia/Reperfusion Injury Model involves the temporary occlusion of renal arteries, followed by reperfusion, which induces acute kidney injury characterized by oxidative stress, inflammation, and apoptosis. This model is particularly useful for studying the acute protective effects of drugs.
Visualizing the Mechanisms and Workflows
To better understand the underlying processes, the following diagrams illustrate the signaling pathway of ACE inhibitors and a typical experimental workflow for evaluating their renoprotective effects.
Caption: Renoprotective Signaling Pathway of this compound.
Caption: Experimental Workflow for Evaluating Renoprotective Effects.
Conclusion
The available evidence from rat models suggests that this compound is an effective agent for mitigating renal injury, with a performance comparable to other ACE inhibitors like Enalapril in terms of blood pressure reduction and renal ACE inhibition. Its demonstrated ability to reduce proteinuria, oxidative stress, inflammation, and apoptosis underscores its multifaceted renoprotective profile. While more direct comparative studies are needed to delineate subtle differences in efficacy between various ACE inhibitors, the current body of research supports the strong renoprotective potential of this compound. These findings are valuable for researchers and professionals in drug development focused on therapies for chronic kidney disease.
References
- 1. Moexipril, a new angiotensin-converting enzyme (ACE) inhibitor: pharmacological characterization and comparison with enalapril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence that an angiotensin-converting enzyme inhibitor has a different effect on glomerular injury according to the different phase of the disease at which the treatment is started - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Moexipril Improves Renal Ischemia/Reperfusion Injury in Adult Male Rats | Journal of Contemporary Medical Sciences [jocms.org]
Safety Operating Guide
Navigating the Safe Disposal of Moexiprilat: A Procedural Guide for Laboratory Professionals
The proper disposal of moexiprilat, an active metabolite of the ACE inhibitor moexipril, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent aquatic toxicity. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a research environment.
Key Safety and Hazard Data
This compound, often handled in its hydrochloride salt form, presents specific hazards that must be understood to ensure safe disposal. The following table summarizes the pertinent quantitative and qualitative safety data.
| Hazard Classification & Data | Description | Source |
| Acute Eye Damage | Causes serious eye damage (Eye Damage 1, H318). | [1] |
| Aquatic Toxicity | Very toxic to aquatic life (Aquatic Acute 1, H400). | [1][2] |
| Incompatible Materials | Strong oxidizing agents. | [1][2] |
| Hazardous Decomposition | Carbon dioxide, carbon monoxide, nitrogen oxides. | |
| Personal Protective Equipment | Eye protection/face protection is mandatory. |
Standard Operating Procedure for this compound Disposal
Researchers and laboratory personnel must follow a structured disposal plan that aligns with institutional and regulatory guidelines. The following step-by-step protocol is designed to ensure the safe and compliant disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Engineering Controls:
-
Always wear appropriate PPE, including safety goggles with side shields, a lab coat, and chemical-resistant gloves, before handling this compound.
-
Conduct all operations involving this compound powder or concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or aerosols.
2. Waste Segregation and Collection:
-
Solid Waste: Collect all this compound-contaminated solid waste, including unused pure compound, contaminated labware (e.g., weigh boats, spatulas), and PPE, in a dedicated, clearly labeled hazardous waste container. The container should be made of a material compatible with the chemical.
-
Liquid Waste: Collect all aqueous and solvent-based solutions containing this compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams.
3. Decontamination of Work Surfaces:
-
Following any handling of this compound, thoroughly decontaminate all work surfaces. Use a suitable laboratory detergent and water, followed by a rinse with an appropriate solvent if necessary.
-
Collect all cleaning materials (e.g., wipes, paper towels) and dispose of them as hazardous solid waste.
4. Spill Management:
-
In the event of a spill, evacuate the immediate area and ensure proper ventilation.
-
For small spills, use an absorbent material to contain the substance. Avoid generating dust.
-
For larger spills, follow your institution's specific emergency procedures for hazardous chemical spills.
-
Collect all cleanup materials and the spilled substance in a sealed container for hazardous waste disposal.
5. Final Disposal:
-
All this compound waste is to be disposed of as hazardous chemical waste.
-
Do not dispose of this compound down the drain or in the regular trash. This is strictly prohibited due to its high aquatic toxicity.
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Ensure all waste containers are properly labeled according to the Resource Conservation and Recovery Act (RCRA) and any state or local regulations.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound waste in a laboratory setting.
Caption: this compound Disposal Decision Workflow for Laboratories.
Regulatory Context
The disposal of this compound falls under the regulations for pharmaceutical waste management, primarily governed by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA). Due to its toxicity to aquatic life, this compound waste must be managed as hazardous waste to prevent its release into the environment. The former practice of disposing of certain pharmaceutical wastes by flushing them down the drain is now prohibited under the EPA's Final Rule on the Management of Hazardous Waste Pharmaceuticals.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
Essential Safety and Handling of Moexiprilat: A Guide for Laboratory Professionals
Moexiprilat, the active metabolite of the prodrug Moexipril, is an angiotensin-converting enzyme (ACE) inhibitor.[1] Handling this compound in a research setting requires strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. This guide provides essential information on personal protective equipment (PPE), handling procedures, and disposal methods for this compound, based on the safety data for its parent compound, Moexipril hydrochloride.
Personal Protective Equipment (PPE)
While specific safety data for this compound is limited, the recommendations for its prodrug, Moexipril hydrochloride, provide a strong basis for safe handling. The following PPE is recommended to prevent skin contact, eye damage, and inhalation.
Summary of Recommended Personal Protective Equipment
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). A face shield may be necessary for splash hazards.[2] |
| Skin Protection | Chemical-resistant, impervious gloves should be worn.[3] The specific glove material should be selected based on the solvent being used. Fire/flame resistant and impervious clothing is also advised.[2] |
| Respiratory Protection | If exposure limits are exceeded or if irritation or other symptoms are experienced, a full-face respirator should be used.[2] Use in a well-ventilated area. |
It is crucial to inspect gloves prior to use and to wash and dry hands thoroughly after handling the compound.
Experimental Protocols: Safe Handling and Spill Response
Detailed experimental protocols for this compound are not widely available. However, based on safety data sheets for similar compounds, the following general procedures should be followed.
General Handling Procedures:
-
Preparation: Work in a well-ventilated area, such as a chemical fume hood.
-
Personal Protective Equipment: Don all required PPE as outlined in the table above before handling the compound.
-
Weighing and Transferring: Avoid the formation of dust and aerosols. Use non-sparking tools.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Post-Handling: Thoroughly clean the work area and all equipment after use. Wash hands immediately after handling the product.
Spill Response:
-
Evacuation: Evacuate personnel from the immediate spill area.
-
Ventilation: Ensure the area is well-ventilated.
-
Containment: Prevent further spillage or leakage if it is safe to do so. Do not allow the chemical to enter drains.
-
Cleanup:
-
For solid spills, carefully collect the material and place it in a suitable, closed container for disposal. Avoid generating dust.
-
Use a neutralizing agent if recommended by the specific safety data sheet.
-
-
Personal Protection: Wear appropriate PPE, including respiratory protection, during cleanup.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination.
-
Waste Collection: Collect waste material in suitable and closed containers labeled for chemical waste.
-
Disposal Method: Dispose of contents and container in accordance with local, regional, national, and international regulations. Do not let the chemical enter drains, as it is very toxic to aquatic life.
-
Decontamination: All contaminated surfaces and equipment should be thoroughly cleaned.
Logical Workflow for PPE Selection and Use
The following diagram illustrates the decision-making process for selecting, using, and disposing of personal protective equipment when handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
